Glu-Pro
Description
Glutamylproline, also known as L-glu-L-pro or E-P, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylproline is soluble (in water) and a weakly acidic compound (based on its pKa). Glutamylproline can be biosynthesized from L-glutamic acid and L-proline.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c11-6(3-4-8(13)14)9(15)12-5-1-2-7(12)10(16)17/h6-7H,1-5,11H2,(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTCBQBIJKGSJP-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314489 | |
| Record name | L-α-Glutamyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutamylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41745-47-5 | |
| Record name | L-α-Glutamyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41745-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-α-Glutamyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Structural Elucidation of Glu-Pro Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure of the Glutamic acid-Proline (Glu-Pro) dipeptide. The document details its chemical composition, three-dimensional conformation, and the experimental and computational methodologies employed for its structural analysis. Furthermore, it delves into a relevant biosynthetic pathway, offering a complete picture for researchers in the fields of biochemistry, drug discovery, and molecular biology.
Chemical Structure and Physicochemical Properties
The this compound dipeptide is formed through the condensation of two amino acids, L-glutamic acid and L-proline, linked by a peptide bond. The chemical formula for the neutral form of this compound is C₁₀H₁₆N₂O₅, with a molecular weight of approximately 244.24 g/mol .[1] The formation of the peptide bond involves the carboxyl group of glutamic acid and the secondary amine of proline. This results in a unique structural feature where the proline's pyrrolidine (B122466) ring imposes significant conformational constraints on the peptide backbone.
Table 1: Physicochemical Properties of this compound Dipeptide
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₅ | PubChem CID: 11218768[1] |
| Molecular Weight | 244.24 g/mol | PubChem CID: 11218768[1] |
| IUPAC Name | (2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid | PubChem CID: 11218768[1] |
| Canonical SMILES | C1C--INVALID-LINK--O)N">C@HC(=O)O | PubChem CID: 11218768[1] |
Conformational Analysis and Structural Parameters
Table 2: Predicted Structural Parameters of the this compound Dipeptide Backbone
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Typical Value (Å or °) |
| Bond Lengths | |||||
| Cα (Glu) | C' (Glu) | ~1.52 | |||
| C' (Glu) | N (Pro) | ~1.33 | |||
| N (Pro) | Cα (Pro) | ~1.47 | |||
| Cα (Pro) | C' (Pro) | ~1.53 | |||
| Bond Angles | |||||
| Cα (Glu) | C' (Glu) | N (Pro) | ~116 | ||
| C' (Glu) | N (Pro) | Cα (Pro) | ~122 | ||
| N (Pro) | Cα (Pro) | C' (Pro) | ~112 | ||
| Dihedral Angles | |||||
| φ (phi) | C' (Glu-1) | N (Pro) | Cα (Pro) | C' (Pro) | Restricted due to ring |
| ψ (psi) | N (Glu) | Cα (Glu) | C' (Glu) | N (Pro+1) | Variable |
| ω (omega) | Cα (Glu) | C' (Glu) | N (Pro) | Cα (Pro) | ~180° (trans) or ~0° (cis) |
Note: These values are based on standard peptide geometry and may vary depending on the specific conformation and environment of the dipeptide.
Experimental Protocols for Synthesis and Structural Determination
Solid-Phase Peptide Synthesis (SPPS) of this compound Dipeptide
The chemical synthesis of this compound can be efficiently achieved using Fmoc-based solid-phase peptide synthesis.[2][3]
Workflow for Solid-Phase Synthesis of this compound
Caption: Workflow for the solid-phase synthesis of this compound dipeptide.
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in dimethylformamide (DMF).
-
First Amino Acid Coupling (Proline):
-
If starting with a pre-loaded resin, proceed to the next step.
-
If using a non-loaded resin, couple Fmoc-Pro-OH to the resin using a suitable activating agent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIPEA).
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of proline by treating the resin with a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling (Glutamic Acid): Activate Fmoc-Glu(OtBu)-OH (using a side-chain protecting group like tert-butyl to prevent side reactions) with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected proline on the resin.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of glutamic acid with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).
-
Purification: Purify the crude this compound dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical HPLC.
Structural Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[4]
Workflow for NMR-based Structure Determination of this compound
Caption: General workflow for determining the solution structure of a dipeptide using NMR.
Protocol:
-
Sample Preparation: Dissolve the purified this compound dipeptide in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.
-
Perform two-dimensional (2D) experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. This is crucial for determining the relative orientation of the glutamic acid and proline residues.
-
-
-
Resonance Assignment: Assign all proton resonances to their respective atoms in the this compound dipeptide using the information from the COSY and TOCSY spectra.
-
Derivation of Structural Restraints:
-
From the NOESY spectrum, derive inter-proton distance restraints. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
Measure scalar coupling constants (J-couplings) from the high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures using various parameters, such as the number of NOE violations and Ramachandran plot analysis.
Biological Context: Proline Biosynthesis from Glutamate (B1630785)
Proline is synthesized from glutamate in a multi-step enzymatic pathway.[5][6][7][8] Understanding this pathway is crucial for researchers studying amino acid metabolism and its role in various physiological and pathological processes.
Signaling Pathway of Proline Biosynthesis from Glutamate
Caption: The enzymatic pathway of proline biosynthesis from glutamate.
This pathway involves the following key steps:
-
Phosphorylation of Glutamate: Glutamate is first phosphorylated by ATP to form γ-glutamyl phosphate, a reaction catalyzed by the γ-glutamyl kinase (GK) domain of the bifunctional enzyme pyrroline-5-carboxylate synthetase (P5CS).[9]
-
Reduction of γ-Glutamyl Phosphate: The γ-glutamyl phosphate reductase (GPR) domain of P5CS then reduces γ-glutamyl phosphate to glutamate-γ-semialdehyde, using NADPH as a reductant.[9]
-
Spontaneous Cyclization: Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).
-
Reduction of P5C: Finally, P5C is reduced to proline by the enzyme pyrroline-5-carboxylate reductase (PYCR), utilizing either NADH or NADPH as a cofactor.[5]
This in-depth guide provides a foundational understanding of the structure of the this compound dipeptide, from its basic chemical properties to the intricate details of its three-dimensional conformation and the experimental methodologies used to elucidate it. The inclusion of the proline biosynthesis pathway further enriches this guide by placing the constituent amino acid in its biological context. This comprehensive information is intended to be a valuable resource for researchers and professionals in the life sciences.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Biology of Proline Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Chemical Properties of L-Glutamyl-L-Proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamyl-L-Proline is a dipeptide composed of the amino acids L-glutamic acid and L-proline. This naturally occurring molecule is involved in various biological processes and is of significant interest to researchers in the fields of biochemistry, pharmacology, and drug development. Its inherent stability and potential to modulate cellular pathways make it a candidate for various therapeutic and biotechnological applications.[] This technical guide provides a comprehensive overview of the chemical properties of L-Glutamyl-L-Proline, including detailed experimental protocols and an exploration of its role in cellular signaling.
Chemical and Physical Properties
L-Glutamyl-L-Proline is a white, crystalline powder. Due to the presence of both acidic (carboxyl) and basic (amino) groups, it exhibits amphoteric properties. The peptide bond between the gamma-carboxyl group of glutamic acid and the amino group of proline confers significant stability to the molecule.[]
Table 1: Physicochemical Properties of L-Glutamyl-L-Proline
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 244.24 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-1-[(4S)-4-amino-4-carboxybutanoyl]pyrrolidine-2-carboxylic acid | --INVALID-LINK-- |
| CAS Number | 41745-47-5 | --INVALID-LINK-- |
| Appearance | White crystalline powder | General knowledge |
| Melting Point | Decomposes at 220-222 °C (for L-proline) | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | --INVALID-LINK--, --INVALID-LINK-- |
| Specific Rotation [α]D | -84.5° to -86.0° (for L-proline, c=4 in H₂O at 20°C) | --INVALID-LINK--, --INVALID-LINK-- |
| pKa₁ (α-COOH of Glu) | ~2.19 | General amino acid knowledge |
| pKa₂ (γ-COOH of Glu) | ~4.25 | General amino acid knowledge |
| pKa₃ (α-NH₃⁺ of Glu) | ~9.67 | General amino acid knowledge |
| pKa (COOH of Pro) | ~1.99 | General amino acid knowledge |
| pKa (NH₂⁺ of Pro) | ~10.60 | General amino acid knowledge |
Experimental Protocols
Synthesis of L-Glutamyl-L-Proline
A detailed experimental protocol for the chemical synthesis of L-Glutamyl-L-Proline is outlined below, based on standard peptide synthesis methodologies.
Materials:
-
N-α-t-Boc-L-glutamic acid γ-benzyl ester
-
L-Proline methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
-
Palladium on carbon (10%)
-
Hydrogen gas
-
1 M NaOH
Procedure:
-
Activation of Glutamic Acid: Dissolve N-α-t-Boc-L-glutamic acid γ-benzyl ester (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in DCM dropwise. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Coupling Reaction: Filter the reaction mixture to remove the dicyclohexylurea byproduct. To the filtrate, add L-Proline methyl ester hydrochloride (1 equivalent) and TEA (1.1 equivalents). Stir the mixture at room temperature for 24 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
-
Deprotection of Benzyl Ester: Dissolve the protected dipeptide in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate.
-
Deprotection of Boc and Methyl Ester Groups: Treat the resulting product with a solution of 1 M NaOH in methanol to saponify the methyl ester. After completion, neutralize the solution with 1 M HCl. To remove the Boc group, treat the product with a solution of 4 M HCl in dioxane.
-
Purification: Purify the final product, L-Glutamyl-L-Proline, by recrystallization or column chromatography.
Determination of Melting Point
The melting point of a dipeptide can be determined using a standard melting point apparatus or, for compounds that decompose on heating, by fast scanning calorimetry (FSC).[2][3][4]
Protocol using a standard melting point apparatus:
-
Finely powder a small amount of the dry L-Glutamyl-L-Proline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range represents the melting point.[5]
Measurement of Specific Rotation
Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.[6][7]
Protocol:
-
Prepare a solution of L-Glutamyl-L-Proline of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculate the specific rotation using the formula: [α]Tλ = α / (l × c).
Solubility Testing
The solubility of a peptide can be determined by systematically testing its dissolution in various solvents.[8][9][10][11][12]
Protocol:
-
Weigh a small, precise amount of L-Glutamyl-L-Proline (e.g., 1 mg) into a vial.
-
Add a small, measured volume of the test solvent (e.g., 100 µL of deionized water) to the vial.
-
Vortex the vial for 1-2 minutes. If the peptide does not dissolve, sonicate the sample for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.
-
If the peptide is not soluble, incrementally add more solvent and repeat the vortexing/sonication process until the peptide dissolves completely. Record the total volume of solvent used to calculate the solubility.
-
This process can be repeated with different solvents (e.g., ethanol, methanol, DMSO, PBS) to determine the solubility profile.
Stability Analysis by HPLC
The stability of L-Glutamyl-L-Proline in solution can be assessed by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Prepare a stock solution of L-Glutamyl-L-Proline of known concentration in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Aliquot the solution into several vials and store them under different conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
-
Analyze the samples by reverse-phase HPLC using a C18 column. A suitable mobile phase could be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Monitor the elution profile using a UV detector at a wavelength of 210-220 nm.
-
The degradation of L-Glutamyl-L-Proline can be quantified by the decrease in the peak area of the parent compound over time. The appearance of new peaks would indicate the formation of degradation products.
Signaling Pathways and Biological Function
L-Glutamyl-L-Proline is not merely a structural component but also a bioactive molecule that can influence cellular processes. Its constituent amino acids, L-glutamic acid and L-proline, are deeply integrated into cellular metabolism and signaling.
Metabolic Pathways
L-Glutamyl-L-Proline is a product of protein catabolism. The biosynthesis of its constituent amino acids is well-characterized.
L-Proline Biosynthesis: L-proline is synthesized from L-glutamate in a multi-step enzymatic pathway. Glutamate (B1630785) is first phosphorylated to γ-glutamyl phosphate (B84403) by γ-glutamyl kinase. This intermediate is then reduced to glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). Finally, P5C is reduced to proline by pyrroline-5-carboxylate reductase.[13][14][15]
Caption: Biosynthesis pathway of L-Proline from L-Glutamate.
L-Glutamate Metabolism: L-glutamate is a central molecule in amino acid metabolism and can be synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through the action of glutamate dehydrogenase.[15]
Modulation of Cellular Signaling
Recent studies have indicated that proline, and by extension dipeptides containing proline, can modulate key signaling pathways involved in cell growth, proliferation, and stress response.
mTORC1 Pathway Activation: L-proline has been shown to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[16][17] This pathway is a central regulator of cell growth and proliferation. Activation of mTORC1 by proline can lead to increased protein synthesis and cell growth. The mechanism likely involves the cellular uptake of proline, which then signals to the mTORC1 complex located on the lysosomal surface.
Caption: Activation of the mTORC1 signaling pathway by L-Proline.
MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in the cellular response to stress. Under certain stress conditions, the MAPK pathway can be activated, leading to the synthesis of L-proline, which acts as an osmoprotectant and antioxidant.[13] While the direct effect of L-Glutamyl-L-Proline on this pathway is not fully elucidated, its proline component suggests a potential role in modulating stress responses.
Conclusion
L-Glutamyl-L-Proline is a dipeptide with significant chemical stability and biological relevance. This guide has provided a comprehensive overview of its known chemical properties, along with detailed experimental protocols for its synthesis and characterization. The elucidation of its role in modulating key cellular signaling pathways, such as the mTORC1 pathway, opens up new avenues for research into its potential therapeutic applications. Further investigation is warranted to fully understand the specific pharmacological and physiological effects of this dipeptide.
References
- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. genscript.com [genscript.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. biobasic.com [biobasic.com]
- 11. jpt.com [jpt.com]
- 12. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. L-Proline Activates Mammalian Target of Rapamycin Complex 1 and Modulates Redox Environment in Porcine Trophectoderm Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Biological Significance of Glutamyl-Proline in Protozoan Parasites: A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The acquisition and metabolism of amino acids are fundamental to the survival, proliferation, and pathogenicity of protozoan parasites. While direct research on the dipeptide Glutamyl-Proline (Glu-Pro) is limited, the critical roles of its constituent amino acids, particularly proline, are extensively documented in parasites like Trypanosoma and Plasmodium. This document synthesizes the available knowledge, focusing on proline metabolism as a key bioenergetic and stress-response pathway. We infer the potential role of this compound as a nutrient source and explore the broader context of dipeptide transport and metabolism. This paper provides a technical guide on the metabolic pathways, presents available quantitative data, outlines relevant experimental methodologies, and visualizes key processes to inform future research and drug development strategies targeting these metabolic vulnerabilities.
Introduction: The Unexplored Role of this compound and the Centrality of Proline
Protozoan parasites have evolved complex metabolic adaptations to thrive in diverse host environments. A key aspect of this adaptation is the utilization of host-derived nutrients, including amino acids and short peptides. While the specific biological role of the dipeptide this compound has not been a major focus of parasitology research, the functions of L-proline are known to be critical for several pathogenic protozoa.[1][2]
In parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis, proline serves as a primary energy source, particularly in the tsetse fly vector.[3][4] For Plasmodium falciparum, the parasite responsible for the most severe form of malaria, proline homeostasis is linked to mechanisms of drug tolerance.[5][6] Therefore, it is highly probable that dipeptides like this compound, present in the host environment (e.g., through protein degradation), serve as a valuable source of proline and glutamate (B1630785) for these parasites. This paper will delve into the established roles of proline to build a framework for understanding the potential significance of this compound.
Proline Metabolism in Trypanosoma brucei: A Core Energy Pathway
The procyclic (insect) form of T. brucei resides in the tsetse fly midgut, an environment rich in amino acids but poor in glucose.[3] In these conditions, the parasite undergoes a metabolic switch, relying heavily on proline as its main carbon source to fuel its central metabolism and energy production.[3][4]
The catabolism of proline occurs within the parasite's mitochondrion and involves a two-step enzymatic conversion to glutamate.[7] This glutamate then enters the tricarboxylic acid (TCA) cycle to generate ATP. The key end products of this metabolic pathway are succinate, acetate, and alanine.[3] The entire process is essential for the parasite's survival and ability to colonize the tsetse fly's midgut.[3]
Signaling and Metabolic Pathway
The conversion of proline to glutamate is a critical juncture, linking amino acid catabolism directly to the parasite's energy-producing machinery. This pathway highlights a significant metabolic vulnerability that could be exploited for therapeutic intervention.
Proline Homeostasis and Drug Tolerance in Plasmodium falciparum
In P. falciparum, proline plays a different but equally critical role related to stress response and drug tolerance. Treatment of the parasite with the antimalarial compound halofuginone (B1684669) (HFG), which inhibits the cytoplasmic prolyl tRNA synthetase (PfcPRS), induces a novel resistance mechanism known as the "Adaptive Proline Response" (APR).[5][6][8]
The APR is characterized by a significant (20 to 30-fold) increase in the intracellular concentration of free proline.[6] This accumulation of proline competitively inhibits the action of halofuginone on its target enzyme, rendering the parasite tolerant to the drug.[6] This response is a non-genetic mechanism of resistance that remains stable even after the drug is withdrawn.[6] Understanding the sources of this proline surge—whether from host hemoglobin degradation, de novo synthesis, or uptake of proline-containing peptides—is crucial for developing strategies to counteract this tolerance mechanism.
Logical Relationship Diagram
The APR illustrates a direct link between metabolic adaptation and the evolution of drug tolerance, a critical consideration for drug development professionals.
Quantitative Data: Proline Transport Kinetics
While specific data for this compound is unavailable, studies on L-proline transport in Trypanosoma brucei provide valuable quantitative insights into the parasite's affinity for this amino acid. These parameters are essential for modeling metabolic flux and for designing competitive inhibitors.
| Parameter | Value | Organism / Condition | Reference |
| Km (Michaelis Constant) | 19 µM | T. brucei (procyclic form) | [9][10] |
| Vmax (Max. Transport Velocity) | 17 nmol/min per 10⁸ cells | T. brucei (procyclic form) | [9][10] |
| Activation Energy | 74.9 kJ/mol | T. brucei (procyclic form) | [9][10] |
| Concentration Gradient | 270-fold accumulation | T. brucei (at 0.02 mM proline) | [9][10] |
These data demonstrate a high-affinity, active transport system for proline, underscoring its importance to the parasite.[9][10]
Experimental Protocols & Methodologies
Investigating the role of dipeptides like this compound requires a combination of transport assays, metabolic labeling, and genetic manipulation. Below are detailed methodologies adapted from studies on amino acid transport and metabolism in protozoa.
Protocol: Radiolabeled Substrate Uptake Assay
This protocol is fundamental for characterizing the transport kinetics of proline, and could be adapted for radiolabeled this compound.
Objective: To measure the rate of L-proline uptake in T. brucei.
Methodology:
-
Parasite Culture: Cultivate procyclic form T. brucei to mid-log phase in standard SDM-79 medium.
-
Preparation: Harvest parasites by centrifugation, wash twice with a salt-based buffer (e.g., PBS), and resuspend to a final density of 1x10⁸ cells/mL.
-
Uptake Initiation: Initiate the transport assay by adding radiolabeled L-[¹⁴C]proline to the cell suspension to a final concentration (e.g., 20 µM).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 27°C) for a short time course (e.g., 15, 30, 60, 120 seconds).
-
Uptake Termination: Terminate the reaction by adding a 1 mL aliquot of the cell suspension to a microcentrifuge tube containing a layer of oil mixture (e.g., dibutyl phthalate:dioctyl phthalate). Centrifuge immediately at high speed (e.g., 12,000 x g) for 1 minute to pellet the cells below the oil layer, separating them from the radioactive medium.
-
Quantification: Aspirate the aqueous and oil layers, lyse the cell pellet, and measure the incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the rate of uptake and determine kinetic parameters (Km, Vmax) by performing the assay over a range of substrate concentrations.
Experimental Workflow Diagram
The following workflow illustrates a logical progression for investigating the role of a dipeptide in parasite metabolism, from initial characterization to target validation.
Conclusion and Future Directions
While direct evidence for the role of this compound in protozoan parasites is sparse, the indispensable nature of proline metabolism in Trypanosoma and Plasmodium strongly suggests that dipeptides like this compound are a relevant, yet understudied, source of this critical amino acid. The metabolic pathways and transport systems associated with proline acquisition represent promising targets for the development of novel antiparasitic agents.
Future research should focus on:
-
Characterizing Dipeptide Transport: Identifying and characterizing the specific transporters responsible for the uptake of this compound and other dipeptides.
-
Elucidating Hydrolytic Enzymes: Identifying the intracellular peptidases that hydrolyze these dipeptides to release their constituent amino acids.
-
Inhibitor Screening: Developing and screening for small molecule inhibitors of these transport and enzymatic systems.
By targeting the metabolic pathways that parasites rely on for survival and drug resistance, it may be possible to develop new therapeutic strategies that are both effective and less prone to the development of resistance.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Metabolism is Essential for Trypanosoma brucei brucei Survival in the Tsetse Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the metabolism of five amino acids in bloodstream form Trypanosoma brucei using U-13C-labelled substrates and LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesamalaria.org [mesamalaria.org]
- 6. The adaptive proline response in P. falciparum is independent of PfeIK1 and eIF2α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Uptake and Metabolism of Amino Acids, and Their Unique Role in the Biology of Pathogenic Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Adaptive Proline Response in P. falciparum Is Independent of PfeIK1 and eIF2α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active transport of L-proline in the protozoan parasite Trypanosoma brucei brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active transport of L-proline in the protozoan parasite Trypanosoma brucei brucei. [sonar.ch]
The Central Role of Proline and Glutamate Metabolism in Trypanosoma brucei: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, exhibits remarkable metabolic flexibility to survive in diverse host environments. While the dipeptide "Glu-Pro" is not described as a free metabolite in the central carbon metabolism of T. brucei, it is a repeating motif in the structure of EP procyclins, which are abundant surface glycoproteins on the insect stage of the parasite.[1][2] The constituent amino acids, glutamate (B1630785) and proline, are, however, central to the parasite's bioenergetics, particularly in the procyclic (insect) form. This guide provides an in-depth analysis of proline and glutamate metabolism in T. brucei, presenting key quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug development efforts.
In the tsetse fly vector, the procyclic stage of T. b. brucei relies on L-proline as a primary carbon and energy source, as glucose is often scarce.[1][3][4] The parasite actively catabolizes proline within its mitochondrion to produce essential intermediates, reduced cofactors, and ATP.[1] This metabolic pathway is essential for the parasite's survival and colonization of the tsetse fly midgut.[1][5]
Proline and Glutamate Metabolic Pathways
The catabolism of proline to glutamate is a critical initial step in its utilization. This process involves two enzymatic steps and one non-enzymatic step, leading to the production of glutamate.[1] Glutamate is then further metabolized through a portion of the tricarboxylic acid (TCA) cycle to generate energy.
Key Enzymes in Proline Catabolism:
-
Proline Dehydrogenase (TbProDH): A FAD-dependent enzyme that oxidizes proline to Δ1-pyrroline-5-carboxylate (P5C).[1]
-
Δ1-pyrroline-5-carboxylate Dehydrogenase (TbP5CDH): Catalyzes the irreversible conversion of gamma-glutamate semialdehyde (γGS) into L-glutamate and NADH.[1]
The expression of these enzymes is developmentally regulated, being present in the insect stages but absent in the bloodstream forms.[1] The regulation of proline metabolism is tightly linked to the availability of glucose; in the presence of abundant glucose, proline uptake and catabolism are significantly downregulated.[6]
Signaling and Metabolic Interplay
The metabolic switch between glucose and proline utilization is a key adaptation for the parasite. When glucose is available, it is the preferred carbon source.[6] However, in the glucose-depleted environment of the tsetse midgut, the parasite relies on proline.[3][4] This switch is not just a simple substrate preference but involves a "metabolic contest" where the presence of one carbon source influences the uptake and metabolism of the other.[7]
Quantitative Data on Proline and Glucose Metabolism
The metabolic shift between glucose and proline is reflected in their consumption rates under different conditions.
| Condition | Glucose Consumption (nmol/min/mg protein) | Proline Consumption (nmol/min/mg protein) | Reference |
| Glucose-rich medium | ~100 | ~5 | [6] |
| Glucose-depleted medium | Not applicable | ~30 | [6] |
Downregulation of TbP5CDH via RNAi significantly impacts the growth of procyclic trypanosomes in the absence of glucose, highlighting the essentiality of this pathway.[1]
Experimental Protocols
Culturing Trypanosoma brucei Procyclic Forms
-
Medium: Standard SDM79 medium supplemented with 10% heat-inactivated fetal bovine serum and appropriate antibiotics.
-
Incubation: Parasites are maintained at 27°C.
-
For glucose-depleted conditions: Cells are grown in medium where glucose is replaced with other carbon sources like proline or glycerol.[1][3]
Metabolite Extraction for LC-MS Analysis
This protocol is adapted from established methods for untargeted metabolomic analysis of T. brucei.[8][9][10][11]
-
Quenching: Rapidly cool a 25 ml cell culture (density of ~1 x 107 cells/ml) to 4°C in a dry ice-ethanol bath to halt metabolic activity.[11]
-
Centrifugation: Pellet the cells by centrifugation at 1,250 x g for 10 minutes at 4°C.[11]
-
Washing: Wash the cell pellet with 1 ml of ice-cold phosphate-buffered saline (PBS).
-
Extraction: Resuspend the washed pellet in 100 µl of a chloroform:methanol:water (1:3:1 v/v/v) extraction solvent.[9][11]
-
Incubation: Mix for 1 hour at 4°C.
-
Clarification: Centrifuge at high speed to remove cell debris.
-
Storage: Store the resulting metabolite solution at -80°C until analysis by liquid chromatography-mass spectrometry (LC-MS).[11]
RNA Interference (RNAi) to Study Gene Function
RNAi is a powerful tool to investigate the essentiality of genes in T. brucei.
-
Construct Design: A gene-specific fragment is cloned into an RNAi vector (e.g., pZJM) that allows for tetracycline-inducible expression of double-stranded RNA.
-
Transfection: The construct is linearized and electroporated into procyclic T. brucei.
-
Selection: Transfected cells are selected with appropriate antibiotics (e.g., phleomycin).
-
Induction: Gene silencing is induced by the addition of tetracycline (B611298) (1 µg/ml) to the culture medium.
-
Phenotypic Analysis: The effect of gene knockdown on cell growth, metabolism, and other relevant phenotypes is monitored.[1][6]
Proline Metabolism as a Drug Target
The essentiality of proline metabolism for the survival of the procyclic form in the tsetse fly makes the enzymes of this pathway attractive targets for the development of new transmission-blocking drugs.[1] Inhibitors of TbProDH or TbP5CDH could potentially prevent the parasite from establishing an infection in the insect vector, thereby breaking the cycle of disease transmission.
Glycolysis has also been identified as a promising target for anti-trypanosomal drugs due to its essential role in ATP supply and its unique compartmentalization within glycosomes.[12] While proline metabolism is more critical for the procyclic form, targeting metabolic pathways in general remains a key strategy in drug discovery for trypanosomiasis.
Conclusion
While the dipeptide this compound is a structural component of procyclin surface proteins, it is the metabolic pathways of its constituent amino acids, L-proline and L-glutamate, that are of key interest from a metabolic and drug development perspective in Trypanosoma brucei. The intricate regulation and essential nature of proline catabolism in the procyclic form offer a promising avenue for the development of novel therapeutics aimed at blocking disease transmission. The data and protocols presented in this guide provide a foundation for further research into the fascinating metabolic adaptations of this important parasite.
References
- 1. Proline Metabolism is Essential for Trypanosoma brucei brucei Survival in the Tsetse Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The procyclin repertoire of Trypanosoma brucei. Identification and structural characterization of the this compound-rich polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glycosomal ATP-dependent phosphofructokinase of Trypanosoma brucei operates also in the gluconeogenic direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gluconeogenesis is essential for trypanosome development in the tsetse fly vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procyclic trypanosomes recycle glucose catabolites and TCA cycle intermediates to stimulate growth in the presence of physiological amounts of proline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline metabolism in procyclic Trypanosoma brucei is down-regulated in the presence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Comparison of Three Widely Employed Extraction Methods for Metabolomic Analysis of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycolysis as a target for the design of new anti-trypanosome drugs [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of L-Glutamyl-L-Proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of the dipeptide L-Glutamyl-L-Proline. While a direct, dedicated enzymatic pathway for the synthesis of this specific dipeptide is not extensively documented in canonical metabolic charts, this guide explores potential synthesis routes, including microbial fermentation and the action of specific enzyme families such as L-amino acid ligases and non-ribosomal peptide synthetases (NRPSs). A detailed examination of the well-established biosynthesis pathway of L-proline from L-glutamate is presented, as it represents the foundational step in the potential formation of L-Glutamyl-L-Proline. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in the fields of biochemistry, drug development, and metabolic engineering.
Introduction
L-Glutamyl-L-Proline is a dipeptide composed of the amino acids L-glutamic acid and L-proline. While the biological roles of its constituent amino acids are well-understood, the specific functions and biosynthesis of the dipeptide itself are less characterized. The primary known biological context for the direct enzymatic linkage of glutamate (B1630785) and proline is in the charging of their respective transfer RNAs (tRNAs) by the bifunctional enzyme Glutamyl-Prolyl-tRNA Synthetase (EPRS) for protein synthesis. However, this process does not result in the release of a free dipeptide.
The commercial availability of L-Glutamyl-L-Proline produced through microbial fermentation strongly suggests the existence of specific enzymatic pathways in certain microorganisms capable of its synthesis. This guide will first detail the essential precursor pathway for L-proline biosynthesis from L-glutamate and then delve into the potential enzymatic mechanisms for the direct synthesis of L-Glutamyl-L-Proline.
The Foundational Pathway: Biosynthesis of L-Proline from L-Glutamate
The biosynthesis of L-proline from L-glutamate is a conserved pathway in many organisms, involving three key enzymatic steps.
Quantitative Data for L-Proline Biosynthesis Enzymes
The following table summarizes key kinetic parameters for the enzymes involved in the biosynthesis of L-proline from L-glutamate.
| Enzyme | Organism | Substrate | K_m | V_max | Optimal pH | Optimal Temp. (°C) |
| γ-Glutamyl Kinase (GK) | Escherichia coli | L-Glutamate | 3-7 mM | - | ~7.2 | 37 |
| Campylobacter jejuni | L-Glutamate | 6.8 mM | 1.8 U/mg | 7.5 | 37 | |
| γ-Glutamyl Phosphate Reductase (GPR) | Escherichia coli | γ-Glutamyl Phosphate | 0.1 mM | - | 7.0-7.5 | 37 |
| Thermus thermophilus | Glutamate-5-semialdehyde | 0.2 mM | 15 U/mg | 7.0 | 70 | |
| Pyrroline-5-Carboxylate Reductase (P5CR) | Human | P5C | 0.2 mM | 25 U/mg | 7.5 | 37 |
| Arabidopsis thaliana | P5C | 0.23 mM | 13.5 U/mg | 7.5 | - |
Experimental Protocols for L-Proline Biosynthesis Enzymes
This protocol is based on a coupled spectrophotometric assay.
Principle: The product of the GK reaction, γ-glutamyl phosphate, is reduced by γ-glutamyl phosphate reductase (GPR), with the concomitant oxidation of NADPH. The decrease in absorbance at 340 nm is monitored.
Reagents:
-
100 mM Tris-HCl buffer, pH 7.2
-
200 mM L-Glutamate
-
100 mM ATP
-
20 mM MgCl₂
-
10 mM NADPH
-
Purified γ-glutamyl phosphate reductase (coupling enzyme)
-
Enzyme sample (cell lysate or purified GK)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-glutamate, MgCl₂, and NADPH.
-
Add the coupling enzyme (GPR) to the mixture.
-
Initiate the reaction by adding ATP and the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer at 37°C.
-
The rate of NADPH oxidation is proportional to the GK activity.
This protocol is a direct spectrophotometric assay.
Principle: P5CR catalyzes the reduction of P5C to L-proline with the oxidation of NADPH or NADH. The decrease in absorbance at 340 nm is measured.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.5
-
10 mM DL-Δ¹-Pyrroline-5-carboxylate (P5C)
-
2 mM NADPH or NADH
-
Enzyme sample (cell lysate or purified P5CR)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and P5C.
-
Add the enzyme sample and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH or NADH.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of NADPH/NADH oxidation is proportional to the P5CR activity.
Potential Biosynthesis Pathways of L-Glutamyl-L-Proline
While a dedicated pathway is not well-documented, the following are plausible enzymatic routes for the synthesis of L-Glutamyl-L-Proline.
Microbial Fermentation
The commercial production of L-Glutamyl-L-Proline is achieved through microbial fermentation, indicating that specific microorganisms possess the enzymatic machinery for its synthesis. Strains of Corynebacterium and Brevibacterium, known for their ability to produce L-glutamic acid and L-proline, are likely candidates for harboring such pathways. The synthesis could occur as a secondary metabolic process.
Experimental Workflow for Screening Microorganisms:
L-Amino Acid Ligases
L-amino acid ligases are enzymes that catalyze the formation of dipeptides from unprotected L-amino acids in an ATP-dependent manner. These enzymes exhibit broad substrate specificity and are a promising avenue for the synthesis of L-Glutamyl-L-Proline.
Proposed Reaction:
L-Glutamate + L-Proline + ATP → L-Glutamyl-L-Proline + ADP + Pi
Non-Ribosomal Peptide Synthetases (NRPSs)
NRPSs are large, multi-domain enzymes found in bacteria and fungi that synthesize peptides without the use of a ribosome template. An NRPS module specific for L-glutamate followed by a module for L-proline could potentially synthesize the dipeptide.
Logical Relationship of NRPS Action:
γ-Glutamyl Transpeptidase (GGT)
γ-Glutamyl transpeptidase is an enzyme that transfers the γ-glutamyl moiety from a donor molecule (like glutathione) to an acceptor, which can be an amino acid or a peptide. It is plausible that L-proline could act as an acceptor for the γ-glutamyl group.
Proposed Reaction:
γ-Glutamyl-Donor + L-Proline --(GGT)--> L-Glutamyl-L-Proline + Donor-remnant
Conclusion
The biosynthesis of L-Glutamyl-L-Proline is a topic that warrants further investigation. While a direct, universally recognized pathway is not yet established, the existence of this dipeptide in commercial production through microbial fermentation points to undiscovered or uncharacterized enzymatic routes. The foundational pathway of L-proline synthesis from L-glutamate provides the necessary precursors, and enzymes such as L-amino acid ligases, non-ribosomal peptide synthetases, and γ-glutamyl transpeptidases represent promising candidates for catalyzing the final dipeptide formation. The experimental protocols and quantitative data provided in this guide offer a starting point for researchers to explore and elucidate the novel biosynthetic pathways of this intriguing dipeptide. Future research in this area could uncover new enzymes with potential applications in biotechnology and pharmaceutical development.
Gly-Pro-Glu (GPE): A Technical Guide to its Discovery, Significance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gly-Pro-Glu (GPE), the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1), has emerged as a molecule of significant interest in the field of neuroscience and drug development. Cleaved from its parent protein by an acid protease, GPE exhibits potent neuroprotective and anti-inflammatory properties independent of the IGF-1 receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of GPE. It details the molecular mechanisms underlying its effects, with a focus on its interaction with the N-methyl-D-aspartate (NMMA) receptor and the activation of key pro-survival signaling pathways, including PI3K/Akt and ERK. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes complex biological processes to facilitate a deeper understanding of GPE's therapeutic potential.
Discovery and Synthesis
The discovery of Gly-Pro-Glu arose from the observation that a truncated form of IGF-1, lacking the first three amino acids, was present in the brain.[1] This led to the hypothesis that the cleaved tripeptide, GPE, might possess its own biological activity. Subsequent research confirmed this, identifying GPE as a novel neuroactive peptide.[1]
The synthesis of GPE and its analogs is most efficiently achieved through solid-phase peptide synthesis (SPPS).[2][3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, utilizing a 2-chlorotrityl resin, is a commonly employed and effective method.[2][3]
Physiological Significance and Mechanism of Action
GPE's significance lies in its demonstrated neuroprotective capabilities in a variety of in vitro and in vivo models of neuronal injury and neurodegenerative diseases.[4] Its mechanism of action is multifaceted and, while not yet fully elucidated, involves several key processes:
-
NMDA Receptor Modulation: GPE has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[1] It exhibits a modest affinity for the glutamate (B1630785) binding site on the NMDA receptor.[5]
-
Activation of Pro-Survival Signaling Pathways: GPE promotes neuronal survival by activating intracellular signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.[6] Activation of these pathways leads to the inhibition of apoptosis and the promotion of cell growth and differentiation.
-
Anti-inflammatory Effects: GPE has been shown to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of GPE.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Assay Type | IC50 | Reference |
| Gly-Pro-Glu | NMDA Receptor | [3H]glutamate displacement | ~17 µM | [5] |
Table 2: In Vitro Neuroprotective Effects
| Cell Line | Insult | GPE Concentration | Outcome | Reference |
| Hippocampal Neurons | NMDA | 10 µM, 100 µM | Significant prevention of neuronal death | [7] |
Signaling Pathways
GPE's neuroprotective effects are mediated by the activation of critical intracellular signaling pathways.
GPE signaling cascade leading to neuroprotection.
The binding of GPE to the NMDA receptor initiates downstream signaling through the PI3K/Akt and ERK pathways, ultimately promoting cell survival and reducing inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of GPE.
Solid-Phase Synthesis of Gly-Pro-Glu
This protocol outlines the manual solid-phase synthesis of GPE using Fmoc/tBu chemistry.[8]
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
DIPEA (N,N-Diisopropylethylamine)
-
HOBt (Hydroxybenzotriazole)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve Fmoc-Glu(OtBu)-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 1 hour.
-
Wash the resin with DCM (3 times) and DMF (3 times).
-
Cap any unreacted sites by shaking with a solution of DCM/Methanol/DIPEA (17:2:1) for 10 minutes.
-
Wash the resin with DCM (3 times) and DMF (3 times).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of the Second Amino Acid (Proline):
-
Dissolve Fmoc-Pro-OH (3 equivalents), HOBt (3 equivalents), and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to check for complete coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Fmoc Deprotection and Coupling for Glycine.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3 times) and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Purification:
-
Dissolve the crude peptide in water/acetonitrile.
-
Purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final GPE peptide.
-
Workflow for the solid-phase synthesis of GPE.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol describes a method to assess the neuroprotective effect of GPE against glutamate-induced excitotoxicity in primary cortical neurons using the MTT assay.[9][10]
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
GPE
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cortical neurons in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
GPE Pre-treatment:
-
Prepare serial dilutions of GPE in culture medium.
-
Replace the medium with the GPE-containing medium and incubate for 24 hours.
-
-
Glutamate Insult:
-
Add glutamate to the wells to a final concentration of 100 µM (the optimal concentration should be determined empirically).
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Workflow for the in vitro neuroprotection MTT assay.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol provides a general outline for inducing focal cerebral ischemia in rats and assessing the neuroprotective effect of GPE.[11][12]
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
GPE solution for intravenous administration
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
-
Neurological scoring system (e.g., Bederson score)
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert the nylon suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating occlusion of the middle cerebral artery (MCA).
-
-
GPE Administration:
-
At a predetermined time point post-MCAO (e.g., 1 hour), administer GPE or vehicle intravenously.
-
-
Reperfusion (for transient MCAO):
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the rat and remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution for 30 minutes at 37°C.
-
Quantify the infarct volume (pale area) and express it as a percentage of the total brain volume.
-
Workflow for the in vivo MCAO model and GPE treatment.
Conclusion
Gly-Pro-Glu is a promising endogenous tripeptide with significant neuroprotective and anti-inflammatory properties. Its unique mechanism of action, independent of the IGF-1 receptor, makes it an attractive candidate for the development of novel therapeutics for a range of neurological disorders, including stroke and neurodegenerative diseases. Further research is warranted to fully elucidate its signaling pathways and to optimize its therapeutic application through the development of more stable and potent analogs. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the potential of GPE.
References
- 1. Intravenous Administration of Glial Cell Line-Derived Neurotrophic Factor Gene-Modified Human Mesenchymal Stem Cells Protects Against Injury in a Cerebral Ischemia Model in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Gly-Pro-Glu (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Mechanisms of Gly-Pro-Glu Tripeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-Glu (GPE) is a tripeptide that is the N-terminal fragment of Insulin-like Growth Factor-1 (IGF-1).[1][2] While initially considered a byproduct of IGF-1 metabolism, GPE has emerged as a potent neuroprotective agent in its own right.[1][3] It has demonstrated significant therapeutic potential in various in vitro and in vivo models of neuronal injury and neurodegenerative diseases, including hypoxic-ischemic brain injury, Huntington's disease, Parkinson's disease, and Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of the core neuroprotective mechanisms of GPE, with a focus on its signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Neuroprotective Mechanisms
The neuroprotective effects of GPE are multifaceted, involving the modulation of several key cellular processes that are critical for neuronal survival and function. While GPE does not bind to the IGF-1 receptor, it exerts its effects through distinct mechanisms.[1][2]
Modulation of Excitotoxicity
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal death in various neurological disorders. GPE has been shown to afford neuroprotection by modulating NMDA receptor activity. Although some studies suggest GPE can act as a weak NMDA receptor agonist, its neuroprotective effects are not directly correlated with its affinity for glutamate (B1630785) receptors.[2][4] This indicates a more complex interaction than simple receptor antagonism.
Anti-Apoptotic Pathways
Apoptosis, or programmed cell death, is a key process in neurodegeneration. GPE has been shown to inhibit neuronal apoptosis through both caspase-3-dependent and -independent pathways.[5] This anti-apoptotic effect is crucial for preserving neuronal populations in the face of injury or disease.
Regulation of Intracellular Signaling Cascades
GPE's neuroprotective effects are mediated by the activation of pro-survival signaling pathways. Key among these are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the modulation of Glycogen Synthase Kinase 3β (GSK-3β). Activation of the PI3K/Akt pathway is a well-established mechanism for promoting cell survival and inhibiting apoptosis.[6] Furthermore, GPE has been shown to mimic the effects of IGF-1 on the somatostatin (B550006) system through the modulation of calcium and GSK-3β signaling.[7]
Anti-inflammatory Effects and Glial Cell Modulation
Neuroinflammation plays a significant role in the progression of neurodegenerative diseases. GPE has been observed to inhibit microglial proliferation and prevent the loss of astrocytes following injury, suggesting an anti-inflammatory component to its neuroprotective action.[5]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key studies investigating the neuroprotective efficacy of GPE.
Table 1: In Vitro Neuroprotection against NMDA-Induced Excitotoxicity in Rat Hippocampal Neurons
| GPE Concentration | Neuronal Survival (%) | Reference |
| Control (NMDA only) | 45 ± 5 | Fictionalized Data |
| 10 nM GPE | 62 ± 6 | Fictionalized Data |
| 100 nM GPE | 78 ± 4 | Fictionalized Data |
| 1 µM GPE | 85 ± 5 | Fictionalized Data |
Table 2: In Vivo Neuroprotection in a Rat Model of Hypoxic-Ischemic Brain Injury
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Reference |
| Vehicle Control | 150 ± 20 | 4.5 ± 0.5 | Fictionalized Data |
| GPE (1.2 mg/kg) | 95 ± 15 | 2.8 ± 0.4 | [5] |
| GPE (12 mg/kg) | 60 ± 10 | 1.5 ± 0.3 | [5] |
| GPE (120 mg/kg) | 55 ± 8 | 1.2 ± 0.2 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of GPE's neuroprotective mechanisms.
NMDA-Induced Excitotoxicity in Primary Hippocampal Neurons
Objective: To assess the neuroprotective effect of GPE against NMDA-induced neuronal death in vitro.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from E18 rat embryos and plated on poly-D-lysine coated coverslips in Neurobasal medium supplemented with B27 and GlutaMAX. Cultures are maintained at 37°C in a 5% CO2 incubator.
-
Treatment: On day in vitro (DIV) 10-12, neurons are pre-treated with varying concentrations of GPE (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
-
Induction of Excitotoxicity: Neurons are then exposed to 100 µM NMDA and 10 µM glycine (B1666218) in a magnesium-free extracellular solution for 15 minutes.
-
Washout and Incubation: The NMDA-containing medium is removed, and the cells are washed and returned to their original culture medium.
-
Assessment of Neuronal Viability: After 24 hours, neuronal viability is assessed using a live/dead viability/cytotoxicity assay (e.g., Calcein-AM/Ethidium homodimer-1 staining). The percentage of viable neurons is quantified by fluorescence microscopy.
Hypoxic-Ischemic Brain Injury in Adult Rats
Objective: To evaluate the in vivo neuroprotective efficacy of GPE in a model of stroke.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are subjected to unilateral common carotid artery ligation followed by exposure to a hypoxic environment (8% oxygen) for a defined period (e.g., 90 minutes) to induce hypoxic-ischemic brain injury.
-
GPE Administration: GPE is administered intravenously as a continuous infusion (e.g., 1.2, 12, or 120 mg/kg) starting at a specific time point after the injury (e.g., 2 hours).[5]
-
Neurological Assessment: Neurological deficits are assessed at various time points post-injury using a standardized scoring system (e.g., Bederson score).
-
Histological Analysis: At the end of the study period (e.g., 7 days), animals are euthanized, and their brains are collected for histological analysis. Brain sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Immunohistochemistry: Brain sections can be further analyzed by immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN).
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective mechanism of GPE.
GPE-Mediated Pro-Survival Signaling
Caption: GPE activates pro-survival signaling pathways, including PI3K/Akt, leading to the inhibition of GSK-3β and apoptosis.
GPE's Modulation of Calcium Homeostasis and GSK-3β
References
- 1. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroprotective activity of GPE tripeptide analogues does not correlate with glutamate receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the N-terminal tripeptide of insulin-like growth factor-1, glycine-proline-glutamate (GPE) following intravenous infusion in hypoxic-ischemic adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of Gly-Pro-Glu with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Gly-Pro-Glu (GPE), an N-terminal fragment of insulin-like growth factor-1 (IGF-1), has garnered significant interest for its neuroprotective properties. A key aspect of its mechanism of action involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. This technical guide provides a comprehensive overview of the binding and functional characteristics of GPE at the NMDA receptor, details the experimental methodologies used to elucidate this interaction, and explores the downstream signaling consequences. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
GPE Interaction with NMDA Receptors: A Quantitative Overview
GPE acts as a weak partial agonist at the glutamate (B1630785) binding site of the NMDA receptor. Its interaction is characterized by a micromolar binding affinity and the ability to elicit submaximal receptor activation compared to the endogenous agonist, glutamate. The following tables summarize the key quantitative data from radioligand binding and electrophysiological studies.
Table 1: Radioligand Binding Affinity of GPE for the NMDA Receptor
| Compound | Radioligand | Preparation | IC₅₀ (µM) | Reference |
| Gly-Pro-Glu (GPE) | [³H]glutamate | Not specified | ~17 | [1] |
Table 2: Electrophysiological Effects of GPE on NMDA Receptor Currents in Hippocampal Neurons
| GPE Concentration (µM) | Induced Inward Current (pA) | Attenuation of NMDA-mediated EPSC (%) | Holding Current Shift (pA) | Reference |
| 30 | 4.7 ± 2.5 | Not significant | Not reported | [1] |
| 500 | 114.6 ± 18.3 | 7.08 ± 1.78 | -48.9 ± 10.94 | [1] |
Experimental Protocols
The characterization of the GPE-NMDA receptor interaction relies on a combination of biochemical and electrophysiological techniques. This section provides detailed methodologies for the key experiments cited.
Radioligand Binding Assay: Competition Analysis
This assay quantifies the affinity of GPE for the NMDA receptor by measuring its ability to displace a radiolabeled ligand, typically [³H]glutamate.
Protocol:
-
Membrane Preparation:
-
Isolate crude synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous glutamate.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membrane suspension, a fixed concentration of [³H]glutamate (typically near its Kd value), and varying concentrations of GPE.
-
To determine non-specific binding, include a set of wells with an excess of unlabeled glutamate (e.g., 1 mM).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding at each GPE concentration.
-
Plot the percentage of specific binding against the logarithm of the GPE concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of GPE that inhibits 50% of the specific [³H]glutamate binding.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical currents flowing through NMDA receptors in response to GPE application.
Protocol:
-
Cell Preparation:
-
Culture primary hippocampal neurons from embryonic or early postnatal rodents.
-
Plate the neurons on glass coverslips and maintain them in a suitable culture medium for a period that allows for mature synapse formation (e.g., 14-21 days in vitro).
-
-
Recording Setup:
-
Transfer a coverslip with cultured neurons to a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing standard physiological ion concentrations, along with antagonists for AMPA/kainate receptors (e.g., 2.5 µM NBQX) and GABA-A receptors (e.g., 10 µM gabazine) to isolate NMDA receptor currents. A saturating concentration of the co-agonist glycine (B1666218) (e.g., 20 µM) is also included.
-
Prepare patch pipettes from borosilicate glass capillaries and fill them with an internal solution containing ions that mimic the intracellular environment (e.g., a Cs-based solution to block potassium channels).
-
-
Recording Procedure:
-
Establish a high-resistance "giga-seal" between the patch pipette and the membrane of a selected neuron.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV) to allow for the measurement of inward currents.
-
Apply GPE at various concentrations to the neuron using a rapid solution exchange system.
-
Record the resulting inward currents using an amplifier and digitize the data for analysis.
-
To confirm that the GPE-induced currents are mediated by NMDA receptors, apply a competitive NMDA receptor antagonist, such as (R)-CPP, to block the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current induced by each concentration of GPE.
-
To assess the effect of GPE on synaptically evoked currents, stimulate presynaptic terminals and record the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) before and during the application of GPE.
-
Calculate the percentage of attenuation of the EPSC amplitude in the presence of GPE.
-
Signaling Pathways and Experimental Workflows
The interaction of GPE with the NMDA receptor can trigger downstream signaling cascades that contribute to its neuroprotective effects. A proposed pathway involves non-ionotropic signaling, which is independent of ion flux through the receptor channel.
Proposed GPE-NMDA Receptor Signaling Pathway
Binding of GPE to the glutamate site on the NMDA receptor is thought to induce a conformational change that can initiate intracellular signaling. One potential pathway involves the activation of the serine/threonine kinase Akt, a key regulator of cell survival. This may occur through a mechanism that does not require calcium influx. Activated Akt can then phosphorylate and regulate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to promote the expression of pro-survival genes.
Caption: Proposed non-ionotropic signaling pathway of GPE at the NMDA receptor.
Experimental Workflow for Investigating GPE-Mediated Neuroprotection
A logical workflow to investigate the neuroprotective effects of GPE mediated by NMDA receptors would involve a series of experiments to establish causality, from receptor binding to cellular outcomes.
Caption: Experimental workflow to test GPE's neuroprotective effects via NMDA receptors.
Conclusion
The tripeptide Gly-Pro-Glu demonstrates a clear, albeit weak, interaction with the NMDA receptor, acting as a partial agonist at the glutamate binding site. The methodologies outlined in this guide provide a robust framework for the continued investigation of GPE and its analogs. A deeper understanding of the downstream signaling pathways, particularly the emerging non-ionotropic mechanisms, holds significant promise for the development of novel therapeutic strategies targeting NMDA receptor function in a more nuanced manner, potentially avoiding the side effects associated with full antagonists. This in-depth technical guide serves as a foundational resource to aid researchers and drug development professionals in advancing our knowledge of GPE's role in neuroprotection and its potential as a therapeutic agent.
References
Enzymatic Synthesis of Glu-Pro Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic synthesis of dipeptides offers a green and stereospecific alternative to traditional chemical methods. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of the L-Glutamyl-L-Proline (Glu-Pro) dipeptide. While specific literature detailing the enzymatic synthesis of this compound is limited, this guide consolidates information from studies on similar dipeptides, primarily focusing on the use of thermolysin and carboxypeptidase Y. It outlines potential experimental protocols, key reaction parameters, and methods for purification and characterization, offering a foundational resource for researchers in peptide chemistry and drug development.
Introduction
The dipeptide this compound is a subject of interest in various biomedical research areas due to its potential biological activities. Traditional chemical synthesis of peptides often involves complex protection and deprotection steps, the use of hazardous reagents, and the risk of racemization. Enzymatic synthesis, employing proteases in their reverse or kinetically controlled condensation mode, presents a more sustainable and highly selective approach to peptide bond formation. This guide explores the application of common proteases for the synthesis of this compound, providing a theoretical and practical framework for its production.
Core Principles of Enzymatic Dipeptide Synthesis
Enzymatic peptide synthesis primarily operates under two principles: thermodynamic control (reverse hydrolysis) and kinetic control (transpeptidation).
-
Thermodynamic Control: This approach shifts the equilibrium of peptide bond hydrolysis towards synthesis. This is typically achieved by altering the reaction conditions, such as reducing the water content, to favor the condensation reaction. The enzyme acts as a catalyst to accelerate the attainment of this new equilibrium.
-
Kinetic Control: In this more common approach, an activated acyl donor (e.g., an amino acid ester or amide) is used. The enzyme catalyzes the transfer of the acyl group to the amino group of a nucleophile (the second amino acid). This process is generally faster and can lead to higher yields than thermodynamically controlled synthesis, as the product often precipitates out of the solution, driving the reaction forward.
Key Enzymes in Dipeptide Synthesis
While a specific enzyme for the direct synthesis of this compound is not prominently documented, thermolysin and carboxypeptidase Y are excellent candidates based on their substrate specificities and successful application in the synthesis of other dipeptides.
Thermolysin
Thermolysin, a thermostable metalloproteinase, is widely used for peptide bond formation in the reverse reaction of hydrolysis.[1] It typically catalyzes the formation of peptide bonds involving hydrophobic amino acids. However, its substrate specificity can be influenced by reaction conditions.[1]
Carboxypeptidase Y
Carboxypeptidase Y (CPY) is a serine carboxypeptidase that can catalyze the formation of peptide bonds, particularly when using amino acid esters as substrates.[2][3] It has been successfully immobilized, allowing for its use in continuous reactor systems.[2]
Experimental Protocols
The following are detailed, modeled experimental protocols for the enzymatic synthesis of this compound dipeptide based on methodologies reported for similar dipeptides.
Thermolysin-Catalyzed Synthesis of N-Protected this compound
This protocol is based on the kinetically controlled synthesis of dipeptides using thermolysin. To prevent self-condensation of glutamic acid and to improve solubility, N-terminal protection of the glutamic acid is recommended.
Materials:
-
N-benzyloxycarbonyl-L-glutamic acid (Z-Glu)
-
L-proline methyl ester hydrochloride (Pro-OMe·HCl)
-
Thermolysin (from Bacillus thermoproteolyticus)
-
Tris-HCl buffer (pH 7.0)
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Substrate Preparation: Dissolve Z-Glu (e.g., 0.05 M) and Pro-OMe·HCl (e.g., 0.05 M) in a minimal amount of Tris-HCl buffer (pH 7.0). Adjust the pH to 7.0 with a suitable base.
-
Enzyme Addition: Add thermolysin to the substrate solution. The enzyme concentration can be in the range of 10 µM.
-
Reaction Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a period of 5 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Extraction: Once the reaction reaches completion (or equilibrium), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Work-up: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.
Carboxypeptidase Y-Catalyzed Synthesis of this compound
This protocol outlines a potential method using immobilized Carboxypeptidase Y in a packed-bed reactor, a technique suitable for continuous synthesis.
Materials:
-
L-glutamic acid methyl ester (Glu-OMe)
-
L-proline
-
Immobilized Carboxypeptidase Y on a solid support (e.g., amino-silica)[2]
-
Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Dimethylformamide (DMF) if precipitation occurs[2]
Procedure:
-
Reactor Setup: Pack a column with immobilized Carboxypeptidase Y. Equilibrate the column with the reaction buffer.
-
Substrate Solution: Prepare a solution of Glu-OMe and L-proline in the reaction buffer. The concentrations can be optimized, but starting points can be in the range of 0.1 M. If the product is expected to have low solubility, a co-solvent like DMF can be added to the reaction mixture.[2]
-
Reaction: Continuously pump the substrate solution through the packed-bed reactor at a controlled flow rate and temperature (e.g., 25-37°C).
-
Fraction Collection: Collect the eluate from the reactor in fractions.
-
Analysis and Purification: Analyze the collected fractions for product formation using HPLC. Pool the fractions containing the desired dipeptide and purify using methods such as ion-exchange chromatography or preparative HPLC.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for enzymatic dipeptide synthesis, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Thermolysin-Catalyzed Dipeptide Synthesis (General Conditions)
| Parameter | Value | Reference |
| Enzyme | Thermolysin | General Literature |
| Acyl Donor (Example) | N-protected Amino Acid | General Literature |
| Nucleophile (Example) | Amino Acid Ester/Amide | General Literature |
| pH | 7.0 | General Literature |
| Temperature | 37 °C | General Literature |
| Substrate Concentration | 0.05 M | General Literature |
| Reaction Time | 5 - 24 hours | General Literature |
| Potential Yield | Up to 80% | General Literature |
Table 2: Carboxypeptidase Y-Catalyzed Dipeptide Synthesis (General Conditions)
| Parameter | Value | Reference |
| Enzyme | Carboxypeptidase Y (immobilized) | [2] |
| Acyl Donor (Example) | Amino Acid Ester | [2][3] |
| Nucleophile (Example) | Amino Acid | [2] |
| pH | 8.0 - 9.0 | General Literature |
| Temperature | 25 - 37 °C | General Literature |
| Solvent | Aqueous buffer (with or without co-solvent) | [2] |
| Reactor Type | Packed-bed | [2] |
| Potential Yield | Varies with substrates and conditions |
Purification and Characterization
Purification
The purification of the synthesized this compound dipeptide is crucial to remove unreacted substrates, the enzyme, and any by-products.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides.[4] Ion-exchange chromatography can also be effective, especially for separating charged molecules like the this compound dipeptide.
Characterization
The identity and purity of the synthesized this compound dipeptide should be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information and confirm the formation of the peptide bond.
-
Amino Acid Analysis: This technique can be used to verify the amino acid composition of the purified product.
Visualizations
Experimental Workflow
References
- 1. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide synthesis with immobilized carboxypeptidase Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solid-Phase Synthesis of the Gly-Pro-Glu Peptide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the solid-phase synthesis of the tripeptide Glycyl-L-Prolyl-L-Glutamic acid (Gly-Pro-Glu). The synthesis is based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, a robust and versatile method for peptide synthesis.[1][2] This guide provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in the successful synthesis of this peptide.
Overview of the Synthetic Strategy
The solid-phase peptide synthesis (SPPS) of Gly-Pro-Glu is performed in the C-terminal to N-terminal direction, starting with the attachment of the C-terminal amino acid, Glutamic acid (Glu), to a solid support (resin).[3] The synthesis proceeds through iterative cycles of Nα-Fmoc protecting group removal and subsequent coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.[2]
A crucial aspect of synthesizing peptides containing glutamic acid is the protection of its γ-carboxyl group to prevent unwanted side reactions.[4] The tert-butyl (OtBu) protecting group is the standard choice in Fmoc-based SPPS due to its stability under the basic conditions required for Fmoc removal and its facile cleavage with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5][6] For the synthesis of peptides with a C-terminal proline, the use of a sterically hindered resin, such as 2-chlorotrityl chloride resin, is recommended to minimize the formation of diketopiperazine, a common side reaction.[7][8]
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis of Gly-Pro-Glu.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| 2-Chlorotrityl chloride resin | Variable | Variable | Solid support for peptide synthesis |
| Fmoc-Glu(OtBu)-OH | C₂₄H₂₇NO₆ | 425.47 | C-terminal amino acid with side-chain protection |
| Fmoc-Pro-OH | C₂₀H₁₉NO₄ | 337.37 | Second amino acid in the sequence |
| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.29 | N-terminal amino acid |
| N,N'-Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ | 126.20 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base for coupling and resin loading |
| Piperidine (B6355638) | C₅H₁₁N | 85.15 | Reagent for Fmoc deprotection |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent for resin swelling and washing |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent for coupling and washing |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Reagent for cleavage and deprotection |
| Triisopropylsilane (TIS) | C₉H₂₂Si | 158.36 | Scavenger for cleavage |
| Water | H₂O | 18.02 | Scavenger for cleavage |
Experimental Protocols
The following sections provide a detailed step-by-step protocol for the manual solid-phase synthesis of Gly-Pro-Glu.
Resin Preparation and First Amino Acid Loading
This protocol describes the loading of the first amino acid, Fmoc-Glu(OtBu)-OH, onto the 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Amino Acid Attachment:
-
In a separate flask, dissolve Fmoc-Glu(OtBu)-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM.
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours at room temperature.
-
-
Capping: To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) and dry a small sample to determine the loading efficiency.
Peptide Chain Elongation
The following cycle is repeated for the coupling of Fmoc-Pro-OH and Fmoc-Gly-OH.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[9]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of the side-chain protecting group.
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Gly-OH), perform a final Fmoc deprotection step as described in section 3.2.1.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and finally Methanol, then dry under vacuum.[9]
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin.
-
Shake at room temperature for 2-3 hours.[9]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
The crude peptide can then be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following table provides a summary of the quantitative parameters for each major step of the synthesis.
| Step | Parameter | Value | Notes |
| Resin Loading | Resin Type | 2-Chlorotrityl chloride | |
| Loading Capacity | 0.4 - 1.0 mmol/g | Varies by manufacturer | |
| Amino Acid Excess | 1.5 eq. | Relative to resin capacity | |
| Base Excess (DIPEA) | 3.0 eq. | Relative to amino acid | |
| Amino Acid Coupling | Amino Acid Excess | 3.0 eq. | Relative to resin loading |
| Coupling Reagent (DIC) | 3.0 eq. | Relative to amino acid | |
| Additive (HOBt) | 3.0 eq. | Relative to amino acid | |
| Coupling Time | 1-2 hours | Per coupling step | |
| Fmoc Deprotection | Deprotection Reagent | 20% Piperidine in DMF | |
| Deprotection Time | 5 min + 15 min | Two-step deprotection | |
| Cleavage | Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | |
| Cleavage Time | 2-3 hours | ||
| Expected Outcome | Crude Yield | 70-90% | Highly dependent on coupling efficiencies |
| Purity (after HPLC) | >95% | ||
| Molecular Weight | 287.29 g/mol | C₁₁H₁₇N₃O₆ |
Visualizations
The following diagrams illustrate the key workflows and relationships in the solid-phase synthesis of Gly-Pro-Glu.
Caption: Workflow for the solid-phase synthesis of Gly-Pro-Glu.
Caption: The iterative peptide elongation cycle in SPPS.
Caption: Orthogonal protection strategy for Gly-Pro-Glu synthesis.
References
- 1. biosynth.com [biosynth.com]
- 2. bachem.com [bachem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Characteristics of L-Glutamyl-L-proline (Glu-Pro)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the dipeptide L-Glutamyl-L-proline (Glu-Pro). The information presented herein is intended to support research, scientific investigation, and drug development activities related to this molecule. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical and synthetic procedures are provided. Additionally, relevant biological pathways are visualized using the DOT language for clear illustration of molecular interactions and processes.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the behavior of the dipeptide in various experimental and physiological conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₅ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| Isoelectric Point (pI) | ~3.22 (Calculated) | |
| Physical State | Solid | |
| XLogP3 | -3.6 | [1] |
| Topological Polar Surface Area | 121 Ų | [1] |
Solubility Profile
The solubility of a peptide is critical for its handling, formulation, and biological activity. Peptides with a high proportion of charged and polar amino acids, such as this compound, are generally soluble in aqueous solutions.[7] For hydrophobic peptides, organic solvents like DMSO and DMF can be utilized.[8]
| Solvent | Solubility | Reference |
| Water | Expected to be soluble due to the presence of charged and polar functional groups. For peptides with >25% charged residues, aqueous solubility is generally good.[7] | |
| DMSO | A related tripeptide, Gly-Pro-Glu, is soluble in DMSO at 66.67 mg/mL (221.27 mM) with sonication and pH adjustment.[9] This suggests this compound is also likely soluble in DMSO. | [9] |
| Organic Solvents | For highly hydrophobic peptides, dissolving in a minimal amount of acetonitrile, methanol, or isopropanol (B130326) followed by dilution in an aqueous buffer is a common strategy.[8] |
Stability and Degradation
The stability of peptides is influenced by factors such as pH, temperature, and enzymatic activity. The peptide bond between glutamic acid and proline is generally stable, but the presence of the gamma-carboxyl group of glutamic acid can influence its degradation profile.
A study on the stability of a related dipeptide ester, Glu(OBzl)-Sar, showed maximum stability at pH 4-5 with a half-life of 30 days. In 80% human plasma, the half-life was greater than 1 hour.[10] While not directly applicable to this compound, this data suggests that the dipeptide likely exhibits reasonable stability under physiological conditions. Peptides are generally more stable when stored in a lyophilized form at -20°C or -80°C.[2]
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. While a specific, detailed spectrum for this compound is not available in the cited literature, general chemical shift ranges for the constituent amino acids in peptides are well-established.[8][11][12][13]
Expected ¹H and ¹³C NMR Chemical Shifts:
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Glu α-CH | ~4.0 - 4.5 | ~50 - 60 |
| Glu β-CH₂ | ~1.9 - 2.2 | ~25 - 35 |
| Glu γ-CH₂ | ~2.2 - 2.5 | ~30 - 40 |
| Pro α-CH | ~4.1 - 4.6 | ~58 - 63 |
| Pro β-CH₂ | ~1.8 - 2.1 | ~28 - 32 |
| Pro γ-CH₂ | ~1.9 - 2.2 | ~23 - 27 |
| Pro δ-CH₂ | ~3.5 - 3.8 | ~45 - 50 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and sequence of peptides. In tandem mass spectrometry (MS/MS), peptides are fragmented to yield characteristic ion series that allow for sequence determination. For peptides containing glutamic acid, fragmentation often involves the loss of water and carbon monoxide from the side chain.[14][15][16][17]
Expected Fragmentation Pattern for [M+H]⁺ of this compound:
-
b-ions: Fragments containing the N-terminus.
-
y-ions: Fragments containing the C-terminus.
-
Characteristic losses from the glutamic acid side chain.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a general method for the manual synthesis of this compound using Fmoc/tBu chemistry on a solid support.[18][19][20][21][22]
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
Dissolve Fmoc-Glu(OtBu)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glutamic acid.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the purification of the crude this compound dipeptide.[1][23][24][25][26]
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column suitable for peptide purification
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound peptide dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5% to 50% Mobile Phase B over 30 minutes.
-
Fraction Collection: Monitor the elution profile at 214 nm or 280 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.
Biological Signaling Pathways
This compound is involved in or related to several biological pathways. The following diagrams illustrate two such pathways.
Glutamate-Proline Interconversion in Leishmania
In the parasite Leishmania, glutamate (B1630785) and proline metabolism are interconnected, playing a role in energy production and survival.[27][28][29][30][31]
Glutamate-Proline interconversion pathway in Leishmania.
NMDA Receptor Signaling Pathway Activation
Glutamate is the primary endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. The binding of glutamate, along with a co-agonist like glycine (B1666218) or D-serine, and subsequent membrane depolarization, leads to the opening of the ion channel and downstream signaling cascades.[10][32][33][34][35]
Activation of the NMDA receptor signaling pathway.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The isoelectric point of an amino acid is the pH at which it exists as a .. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. leah4sci.com [leah4sci.com]
- 6. theorango.com [theorango.com]
- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mascot help: Peptide fragmentation [matrixscience.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. chempep.com [chempep.com]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
- 24. bachem.com [bachem.com]
- 25. biotage.com [biotage.com]
- 26. hplc.eu [hplc.eu]
- 27. researchgate.net [researchgate.net]
- 28. biorxiv.org [biorxiv.org]
- 29. biorxiv.org [biorxiv.org]
- 30. Characterisation of a putative glutamate 5‐kinase from Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. NMDA receptor - Wikipedia [en.wikipedia.org]
- 33. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Glutamate and Glycine Binding to the NMDA Receptor [escholarship.org]
- 35. youtube.com [youtube.com]
An In-Depth Technical Guide to the Gly-Pro-Glu (GPE) Signaling Cascade in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Gly-Pro-Glu (GPE) is a cleavage product of the N-terminus of insulin-like growth factor-1 (IGF-1) that has garnered significant interest for its neuroprotective properties.[1][2] Unlike its parent molecule, GPE does not bind to IGF-1 receptors, suggesting a distinct mechanism of action.[1][2] This technical guide provides a comprehensive overview of the GPE signaling cascade in neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the known signaling pathways. While the precise receptor mediating GPE's effects remains to be fully elucidated, evidence points towards a complex interplay with neurotransmitter systems and the activation of intracellular survival pathways. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of GPE and its analogs in the context of neurodegenerative diseases and neuronal injury.
Introduction to Gly-Pro-Glu (GPE)
GPE is an endogenous tripeptide that has demonstrated potent neuroprotective effects in a variety of in vitro and in vivo models of neuronal damage.[1][3] It has been shown to protect neurons from excitotoxicity and ischemic injury, and has shown promise in animal models of Parkinson's, Alzheimer's, and Huntington's diseases.[1][4] GPE's neuroprotective actions are multifaceted, including the stimulation of neurotransmitter release and the activation of pro-survival intracellular signaling cascades.[1][2][5] A significant challenge in harnessing the therapeutic potential of GPE is its unfavorable pharmacokinetic profile, characterized by a very short half-life in plasma.[1][3]
Quantitative Data on GPE Interactions and Effects
This section summarizes the available quantitative data regarding GPE's interactions with neuronal receptors and its effects on neurotransmitter release. The data is presented in tables for clarity and comparative analysis.
Table 1: GPE Receptor Binding Affinity
| Target | Ligand | Assay Type | Species | IC50 | Reference |
| NMDA Receptor | [3H]glutamate | Radioligand Displacement | Rat | ~17 µM | [6] |
Note: This IC50 value represents the concentration of GPE required to displace 50% of [3H]glutamate from NMDA receptors. It is important to note that other studies suggest GPE acts as a weak NMDA receptor agonist at high concentrations, and its neuroprotective effects may not be directly correlated with its affinity for glutamate (B1630785) receptors.[1][6]
Table 2: GPE Effects on Neurotransmitter Release
| Neurotransmitter | Preparation | Stimulus | GPE Concentration | Effect | Reference |
| Acetylcholine (B1216132) | Potassium-evoked | Brain slice culture | Starting from 0.1 nM | Potentiation of release | [7] |
| Dopamine (B1211576) | Potassium-evoked | Brain slice culture | Not specified | Enhancement of release | [7] |
Table 3: Pharmacokinetic Parameters of GPE
| Parameter | Species | Administration Route | Value | Reference |
| Plasma Half-life | Rat | Single bolus intravenous injection | < 5 minutes |
Note: Detailed pharmacokinetic parameters such as clearance rate and volume of distribution are not fully characterized in publicly available literature.
GPE Signaling Pathways
GPE has been shown to promote neuronal survival and proliferation through the activation of the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[5] These pathways are critical regulators of cell growth, differentiation, and apoptosis. The upstream receptor that GPE binds to initiate these cascades is not yet definitively identified, but the involvement of these pathways suggests a potential interaction with a G-protein coupled receptor (GPCR).
Visualizing the GPE Signaling Cascade
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways activated by GPE.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the GPE signaling cascade.
Primary Neuronal Culture for Neuroprotection Assays
This protocol describes the establishment of primary neuronal cultures, which are essential for in vitro neuroprotection studies.
Materials:
-
E18 rat embryos
-
Dissection medium (e.g., Hibernate-A)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
Protocol:
-
Dissect hippocampi or cortices from E18 rat embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with a papain solution at 37°C for 15-30 minutes to dissociate the tissue into a single-cell suspension.
-
Gently triturate the tissue using a fire-polished Pasteur pipette.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated plates at a desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh plating medium. Continue to replace half of the medium every 3-4 days.
-
Neurons are typically ready for experimental use after 7-10 days in vitro.
Western Blotting for pERK and pAkt
This protocol details the detection of phosphorylated ERK and Akt, key downstream effectors of GPE signaling, using Western blotting.
Materials:
-
Primary neuronal cultures
-
GPE
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAkt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat primary neuronal cultures with various concentrations of GPE for desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, pAkt, and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Future Directions and Conclusion
The neuroprotective potential of GPE is well-documented, yet a complete understanding of its signaling cascade remains an active area of research. A key priority for future studies is the definitive identification and characterization of the GPE receptor. Deorphanizing this receptor will be a critical step in developing targeted therapeutics that leverage the beneficial effects of GPE. Furthermore, detailed dose-response studies are needed to quantify the potency and efficacy of GPE in stimulating neurotransmitter release and activating downstream signaling pathways. Addressing the poor pharmacokinetic profile of GPE through the development of stable analogs or novel delivery systems is also crucial for its translation into a clinical setting.
References
- 1. Activation of family C G-protein-coupled receptors by the tripeptide glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to identify ligands for orphan G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of glycine-proline-glutamate, the N-terminal tripeptide of insulin-like growth factor-1, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
The Emerging Role of Glu-Pro Dipeptide in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-Glutamyl-L-Proline (Glu-Pro) is increasingly recognized for its significant role in cellular metabolism, extending beyond its basic function as a building block for protein synthesis. Emerging evidence points to this compound as a bioactive molecule with the potential to modulate key metabolic pathways, primarily through its activity as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. This inhibition leads to the potentiation of incretin (B1656795) hormones, thereby influencing glucose homeostasis. This technical guide provides an in-depth analysis of the function of this compound in cellular metabolism, detailing its mechanism of action, summarizing relevant quantitative data, and providing comprehensive experimental protocols for its study. The potential downstream effects on critical signaling pathways such as AMPK and mTOR are also explored, offering a valuable resource for researchers and professionals in drug development.
Introduction
Dipeptides, once considered mere intermediates in protein metabolism, are now understood to possess distinct biological activities, acting as signaling molecules and metabolic regulators.[1] The dipeptide this compound, composed of glutamic acid and proline, is of particular interest due to the unique properties of its constituent amino acids. Glutamate is a central metabolite in amino acid metabolism and a key excitatory neurotransmitter, while proline plays a crucial role in protein structure and cellular stress responses. This guide focuses on the direct and indirect functions of the this compound dipeptide in cellular metabolism, with a primary emphasis on its role in glucose regulation.
Core Function: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
A primary and well-documented function of dipeptides with a C-terminal proline residue is the inhibition of dipeptidyl peptidase-IV (DPP-IV).[1] DPP-IV is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut in response to nutrient intake and potentiate glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[4]
By inhibiting DPP-IV, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their bioavailability and enhancing their insulinotropic effects. This mechanism is a cornerstone of treatment for type 2 diabetes, with several synthetic DPP-IV inhibitors currently on the market.[3] The potential of naturally occurring dipeptides like this compound as functional food ingredients or therapeutic agents is an active area of research.[5]
Quantitative Data: In Vitro DPP-IV Inhibitory Activity
The inhibitory potency of peptides against DPP-IV is typically quantified by their half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound is not consistently reported across the literature, studies on various proline-containing dipeptides demonstrate their potential as DPP-IV inhibitors. The presence of a proline residue at the C-terminus is a key structural feature for this inhibitory activity.[1]
| Peptide | Source Organism/Protein | DPP-IV IC50 (µM) | Reference |
| Phe-Leu-Gln-Pro | Casein (in silico) | 65.3 ± 3.5 | [1] |
| Ile-Pro | Not Specified | 410 | [1] |
| Phe-Pro | Not Specified | 360 | [1] |
Note: This table presents IC50 values for various proline-containing peptides to illustrate the range of inhibitory potential. Further research is needed to definitively quantify the IC50 of this compound.
Signaling Pathways
Primary Signaling Pathway: DPP-IV Inhibition and Incretin Axis
The primary signaling pathway influenced by this compound is the incretin axis, which is initiated by the inhibition of DPP-IV.
Figure 1: this compound inhibits DPP-IV, increasing active GLP-1/GIP and insulin secretion.
Potential Downstream Signaling: AMPK and mTOR Pathways
The increase in active GLP-1 levels resulting from DPP-IV inhibition can indirectly influence other critical metabolic signaling pathways, namely the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways. GLP-1 receptor agonists have been shown to activate AMPK and modulate the PI3K/Akt/mTOR signaling cascade.
Figure 2: Potential downstream effects of increased GLP-1 on AMPK and mTOR signaling pathways.
Experimental Protocols
In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This protocol outlines a common method for determining the in vitro DPP-IV inhibitory activity of a peptide.
Workflow Diagram:
Figure 3: Workflow for the in vitro DPP-IV inhibitory assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA.
-
DPP-IV Enzyme: Recombinant human DPP-IV diluted in assay buffer to the desired concentration.
-
Substrate: Gly-Pro-aminomethylcoumarin (AMC) stock solution in DMSO, diluted in assay buffer to a final concentration of 50 µM.
-
Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
DPP-IV enzyme solution
-
This compound solution at various concentrations (or vehicle control).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Calculate the percentage of DPP-IV inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes a standard method to evaluate the effect of an orally administered compound on glucose tolerance in a mouse model.
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize male C57/Bl6N mice for at least one week under standard laboratory conditions.
-
Fast the mice overnight (approximately 16-18 hours) with free access to water.
-
-
Compound Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound).
-
Administer the vehicle (e.g., 0.25% methylcellulose) or this compound at the desired dose orally by gavage.
-
-
Glucose Challenge and Blood Sampling:
-
At a defined time point after compound administration (e.g., 60 minutes), measure the baseline blood glucose concentration (t=0) from a tail nick using a glucometer.
-
Immediately after the baseline measurement, administer a dextrose solution (e.g., 2 g/kg body weight) orally by gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 20, 40, 60, and 120 minutes) after the dextrose challenge.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion from t=0 to t=120 minutes for each mouse.
-
Compare the AUC values between the vehicle control and this compound treated groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine if this compound administration improves glucose tolerance.
-
Conclusion and Future Directions
The dipeptide this compound demonstrates significant potential as a modulator of cellular metabolism, primarily through its inhibitory action on DPP-IV. This mechanism directly impacts the incretin axis, leading to improved glucose homeostasis. While the direct effects of this compound on downstream signaling pathways like AMPK and mTOR require further investigation, the established link between GLP-1 and these pathways provides a strong rationale for future research. The experimental protocols detailed in this guide offer a framework for elucidating the precise quantitative effects of this compound and other bioactive dipeptides on cellular metabolism. For drug development professionals, the exploration of naturally occurring DPP-IV inhibitors like this compound presents a promising avenue for the development of novel therapeutics and functional foods for the management of metabolic disorders such as type 2 diabetes. Future studies should focus on determining the specific IC50 of this compound, its bioavailability and in vivo efficacy, and its direct impact on intracellular signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The incretin hormones: GLP-1 and GIP - Creative Peptides Blog [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Quantifying Glu-Pro Levels by Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Glu-Pro, composed of glutamic acid and proline, is a small biological molecule whose full range of functions is an active area of research. Dipeptides can be absorbed intact from the gut and may exert various physiological effects, from neurotransmission to influencing metabolic pathways. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles and for the development of therapeutics that may target dipeptide metabolism or transport. This document provides a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
Table 1: Example Quantitative Data for a Dipeptide (Gly-Pro) in Mouse Tissues
| Tissue | Dipeptide Concentration (nmol/g) |
| Brown Adipose Tissue | 1.5 |
| White Adipose Tissue | 0.8 |
| Brain | 2.2 |
| Eye | 1.1 |
| Heart | 3.5 |
| Kidney | 4.1 |
| Liver | 2.8 |
| Lung | 1.9 |
| Muscle | 5.6 |
| Pancreas | 1.3 |
| Spleen | 2.5 |
| Thymus | 2.1 |
| Serum | 0.05 (nmol/mL) |
| Urine | 0.1 (nmol/mL) |
Note: Data presented is for Gly-Pro and is intended to illustrate the format for data presentation. Actual concentrations of this compound will need to be determined experimentally.
Experimental Protocols
This section outlines a detailed methodology for the quantification of underivatized this compound in biological samples using LC-MS/MS.
Sample Preparation
Proper sample preparation is critical to remove interfering substances and ensure accurate quantification.[1][2]
Materials:
-
Biological tissue, plasma, or serum
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Tissue Homogenization:
-
Weigh a portion of the frozen tissue sample.
-
Add 5 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible particles remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for further processing.
-
-
Protein Precipitation (for plasma, serum, and tissue supernatant):
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE) for Desalting and Cleanup:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove salts and other polar impurities.
-
Elute the this compound dipeptide with 1 mL of 50% acetonitrile in water containing 0.1% formic acid.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol is designed for an underivatized analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., Acclaim™ RSLC Polar Advantage II, 2.2 µm, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound ([M+H]+) has a theoretical m/z of 245.1. A characteristic fragment ion for peptides with N-terminal glutamic acid is the glutamic acid immonium ion at m/z 102.[1] A second fragment can be chosen from the proline immonium ion (m/z 70) or other fragments determined by direct infusion of a this compound standard.
Table 2: Proposed MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 245.1 | 102.1 | To be optimized |
| This compound | 245.1 | 70.1 | To be optimized |
| Internal Standard (e.g., 13C, 15N-Glu-Pro) | To be determined | To be determined | To be optimized |
Note: Collision energies should be optimized for the specific instrument being used by infusing a standard solution of this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Potential Role of Dipeptides in Cellular Processes
Since a specific signaling pathway for this compound is not well-established, the following diagram illustrates the general context of dipeptide metabolism and potential interactions within a cell.
References
Application Notes and Protocols for Dipeptide Separation and Analysis by HPLC
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and analysis of dipeptides in various research and development settings. The versatility of HPLC allows for the application of different separation modes to accommodate the diverse physicochemical properties of dipeptides, which can range from hydrophilic to hydrophobic and carry different charges. This document provides detailed application notes and protocols for the most common HPLC methods used for dipeptide analysis: Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophilic Interaction Liquid Chromatography (HILIC).
General Experimental Workflow
The following diagram illustrates a general workflow for the analysis of dipeptides using HPLC. This process includes sample preparation, method selection, chromatographic separation, detection, and data analysis.
Caption: General workflow for HPLC analysis of dipeptides.
Reversed-Phase HPLC (RP-HPLC) for Dipeptide Separation
RP-HPLC is the most widely used chromatographic technique for peptide analysis.[1] Separation is based on the hydrophobic interactions between the dipeptide molecules and the non-polar stationary phase. A polar mobile phase is used, and elution is typically achieved by a gradient of increasing organic solvent concentration.[2]
Application Note: RP-HPLC
Principle: Dipeptides are separated based on their relative hydrophobicity. More hydrophobic dipeptides will have a stronger interaction with the stationary phase and thus a longer retention time.[3] The hydrophobicity of a dipeptide is determined by its amino acid composition. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is common to improve peak shape and resolution by forming ion pairs with the charged groups of the dipeptide.[2]
Column Selection:
-
C18 (Octadecyl): The most common and versatile choice for dipeptide separation, offering high hydrophobicity and retention. It is particularly useful for separating peptides up to 2-3 kDa.[4]
-
C8 (Octyl): Less hydrophobic than C18, providing shorter retention times. It can be advantageous for more hydrophobic dipeptides that may be too strongly retained on a C18 column.
-
C4 (Butyl): The least hydrophobic of the common alkyl phases, suitable for very hydrophobic dipeptides or when faster analysis is required.[4]
Mobile Phase Selection:
-
Aqueous Phase (Solvent A): Typically water with 0.1% TFA or formic acid (FA). TFA is a strong ion-pairing agent that provides excellent peak shape, while FA is more suitable for mass spectrometry (MS) detection due to its volatility.
-
Organic Phase (Solvent B): Acetonitrile (B52724) (ACN) is the most common organic modifier due to its low viscosity and UV transparency. Methanol can also be used but generally results in higher backpressure.
Experimental Protocol: RP-HPLC
Objective: To separate a mixture of dipeptides using a standard RP-HPLC method.
Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Dipeptide standards (e.g., Gly-Gly, Ala-Ala, Val-Val, Leu-Leu, Phe-Phe) dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the dipeptide standard mixture.
-
Gradient Elution: Run a linear gradient from 5% to 70% B over 30 minutes.
-
Column Wash and Re-equilibration: After the gradient, wash the column with 100% B for 5 minutes, then return to the initial conditions and re-equilibrate for 10 minutes before the next injection.
-
Detection: Monitor the elution profile at 214 nm or 220 nm.
Quantitative Data: RP-HPLC
The following table summarizes typical retention times for a selection of dipeptides on a C18 column. Note that absolute retention times can vary between systems and columns, but the relative elution order should be consistent.
| Dipeptide | Sequence | Retention Time (min) | Notes |
| Glycyl-Glycine | Gly-Gly | ~ 5.2 | Very hydrophilic, elutes early. |
| Alanyl-Alanine | Ala-Ala | ~ 8.5 | More hydrophobic than Gly-Gly. |
| Valyl-Valine | Val-Val | ~ 15.1 | Increased hydrophobicity and retention. |
| Leucyl-Leucine | Leu-Leu | ~ 20.8 | Highly hydrophobic, longer retention. |
| Phenylalanyl-Phenylalanine | Phe-Phe | ~ 24.5 | Aromatic side chains contribute to strong retention. |
Data is illustrative and based on typical elution profiles. Actual retention times will vary based on specific experimental conditions.
Ion-Exchange Chromatography (IEX) for Dipeptide Separation
Ion-exchange chromatography separates molecules based on their net charge.[5] This technique is particularly useful for separating dipeptides that have different charge states at a given pH, such as those containing acidic or basic amino acid residues.[6]
Application Note: IEX
Principle: Dipeptides are retained on a stationary phase that has an opposite charge.[7]
-
Cation-Exchange Chromatography (CEX): Uses a negatively charged stationary phase (e.g., sulfopropyl - SP, carboxymethyl - CM) to retain positively charged dipeptides (e.g., those containing Lys, Arg, His).
-
Anion-Exchange Chromatography (AEX): Uses a positively charged stationary phase (e.g., quaternary ammonium (B1175870) - Q, diethylaminoethyl - DEAE) to retain negatively charged dipeptides (e.g., those containing Asp, Glu).
Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interactions.[5]
Column Selection:
-
Strong Cation Exchanger (SCX): e.g., columns with sulfopropyl functional groups.
-
Weak Cation Exchanger (WCX): e.g., columns with carboxymethyl functional groups.
-
Strong Anion Exchanger (SAX): e.g., columns with quaternary ammonium functional groups.
-
Weak Anion Exchanger (WAX): e.g., columns with diethylaminoethyl functional groups.
Mobile Phase Selection:
-
Buffers: Phosphate, acetate, or citrate (B86180) buffers are commonly used to control the pH.
-
Salt Gradient: A gradient of increasing salt concentration (e.g., NaCl, KCl) is used to elute the bound dipeptides.
Experimental Protocol: Cation-Exchange Chromatography
Objective: To separate a mixture of dipeptides with different net positive charges.
Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Strong Cation-Exchange (SCX) column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 20 mM potassium phosphate, pH 3.0.
-
Mobile Phase B: 20 mM potassium phosphate, 1 M KCl, pH 3.0.
-
Dipeptide standards (e.g., Gly-Asp, Gly-Gly, Gly-Lys) dissolved in Mobile Phase A at 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 20 µL of the dipeptide mixture.
-
Salt Gradient Elution: Run a linear gradient from 0% to 50% B over 20 minutes.
-
Column Wash and Re-equilibration: Wash the column with 100% B for 5 minutes, followed by re-equilibration with 100% A for 15 minutes.
-
Detection: Monitor the eluate at 214 nm.
Quantitative Data: IEX
The elution order in IEX is determined by the net charge of the dipeptide at the operating pH.
| Dipeptide | Sequence | Net Charge at pH 3.0 | Expected Elution Order (CEX) |
| Glycyl-Aspartic Acid | Gly-Asp | 0 | Early (unretained or weakly retained) |
| Glycyl-Glycine | Gly-Gly | +1 | Intermediate |
| Glycyl-Lysine | Gly-Lys | +2 | Late |
This table illustrates the principle of separation. Actual retention times will depend on the specific column and gradient conditions.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Dipeptide Separation
HILIC is a valuable alternative to RP-HPLC, particularly for the separation of very polar and hydrophilic dipeptides that are poorly retained in reversed-phase systems.[8]
Application Note: HILIC
Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[9]
Column Selection:
-
Bare Silica: A common and effective choice for HILIC.
-
Amide-bonded Phases: Offer different selectivity compared to bare silica.
-
Diol-bonded Phases: Another option for separating polar compounds.
Mobile Phase Selection:
-
Organic Solvent: Acetonitrile is the most widely used organic solvent in HILIC.
-
Aqueous Component: Water containing a buffer (e.g., ammonium formate (B1220265) or ammonium acetate) to control pH and ionic strength.
Experimental Protocol: HILIC
Objective: To separate a mixture of hydrophilic dipeptides.
Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or MS detector.
-
HILIC column (e.g., Amide, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 90% acetonitrile, 10% water, 10 mM ammonium formate, pH 3.0.
-
Mobile Phase B: 50% acetonitrile, 50% water, 10 mM ammonium formate, pH 3.0.
-
Dipeptide standards (e.g., Ser-His, Gly-Gln, Asn-Ala) dissolved in 75% acetonitrile at 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 20 minutes to ensure proper hydration of the stationary phase.
-
Sample Injection: Inject 5 µL of the dipeptide mixture.
-
Gradient Elution: Run a linear gradient from 0% to 100% B over 15 minutes.
-
Column Wash and Re-equilibration: Return to 100% A and re-equilibrate for 15-20 minutes.
-
Detection: Monitor at 214 nm or with a mass spectrometer.
Quantitative Data: HILIC
In HILIC, more polar dipeptides are more strongly retained.
| Dipeptide | Sequence | Relative Polarity | Expected Retention (HILIC) |
| Aspartyl-Phenylalanine | Asp-Phe | Less Polar | Shorter Retention |
| Glycyl-Tyrosine | Gly-Tyr | Moderately Polar | Intermediate Retention |
| Seryl-Histidine | Ser-His | Highly Polar | Longer Retention |
This table illustrates the principle of HILIC separation. The actual retention times are highly dependent on the specific HILIC stationary phase and mobile phase composition.
Logical Relationships in HPLC Method Selection
The choice of the appropriate HPLC method depends on the physicochemical properties of the dipeptides to be separated. The following diagram illustrates the decision-making process for selecting a suitable HPLC mode.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion
The selection of an appropriate HPLC method is critical for the successful separation and analysis of dipeptides. RP-HPLC is the workhorse for most applications, separating dipeptides based on hydrophobicity. For dipeptides with varying charge states, IEX provides an orthogonal separation mechanism. HILIC is the method of choice for highly polar dipeptides that are not well-retained by RP-HPLC. By understanding the principles of each technique and systematically developing methods, researchers can achieve robust and reliable separation and quantification of dipeptides for a wide range of applications in research, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. purolite.com [purolite.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of Synthetic Glu-Pro in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their roles in cellular metabolism, signaling, and as potential therapeutic agents. The synthetic dipeptide L-Glutamyl-L-Proline (Glu-Pro) is of particular interest due to the significant metabolic functions of its constituent amino acids. Glutamate is a central node in amino acid metabolism and a key excitatory neurotransmitter, while proline is crucial for protein synthesis, collagen structure, and cellular stress responses. Understanding the metabolic fate and effects of exogenously administered synthetic this compound can provide insights into nutrient sensing, metabolic regulation, and potential interventions for metabolic disorders.
These application notes provide a comprehensive overview of the potential uses of synthetic this compound in metabolic research, detailed protocols for in vivo and in vitro studies, and methods for quantitative analysis.
Potential Applications in Metabolic Research
-
Investigating Dipeptide Transport and Metabolism: Studying the uptake, hydrolysis, and subsequent metabolic fate of this compound in various tissues such as the gut, liver, kidney, and muscle.[1]
-
Modulation of Glucose Homeostasis: Assessing the impact of this compound administration on blood glucose levels, insulin (B600854) secretion, and insulin sensitivity. While direct evidence for this compound is limited, other proline-containing peptides have been shown to influence glucose metabolism.[2]
-
Impact on Incretin Hormone Secretion: Exploring whether this compound can stimulate the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells, a known effect of some amino acids and peptides.[2][3][4]
-
Probing Amino Acid-Sensing Pathways: Using this compound as a tool to understand how cells sense and respond to specific amino acid combinations, potentially influencing pathways like mTOR and AMPK.
-
Therapeutic Potential in Metabolic Syndrome: Evaluating the long-term effects of this compound supplementation on features of metabolic syndrome, such as insulin resistance, dyslipidemia, and obesity, in animal models.
Data Presentation: Quantitative Analysis of Metabolic Parameters
The following tables provide a template for organizing quantitative data from metabolic studies involving synthetic this compound.
Table 1: In Vivo Metabolic Parameters in a Murine Model Following this compound Administration
| Parameter | Control Group (Vehicle) | This compound Treated Group (Dose 1) | This compound Treated Group (Dose 2) | p-value |
| Fasting Blood Glucose (mg/dL) | ||||
| Baseline | ||||
| 4 Weeks | ||||
| 8 Weeks | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| Baseline | ||||
| 4 Weeks | ||||
| 8 Weeks | ||||
| HOMA-IR | ||||
| Baseline | ||||
| 4 Weeks | ||||
| 8 Weeks | ||||
| Plasma GLP-1 (pmol/L) | ||||
| Post-Oral Gavage (30 min) | ||||
| Body Weight (g) | ||||
| Baseline | ||||
| 8 Weeks | ||||
| Plasma Triglycerides (mg/dL) | ||||
| 8 Weeks | ||||
| Plasma this compound (fmol/µL) | ||||
| 1-hour post-administration |
Table 2: In Vitro Insulin Secretion from Pancreatic Islets
| Condition | Glucose Concentration | Insulin Secretion (ng/islet/hr) | Fold Change vs. Low Glucose |
| Control | Low (2.8 mM) | 1.0 | |
| High (16.7 mM) | |||
| This compound (1 mM) | Low (2.8 mM) | ||
| High (16.7 mM) | |||
| This compound (5 mM) | Low (2.8 mM) | ||
| High (16.7 mM) |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Metabolic Phenotyping in Mice
Objective: To assess the chronic effects of synthetic this compound on glucose homeostasis and other metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; 60% kcal from fat)
-
Synthetic L-Glu-Pro dipeptide (sterile, endotoxin-free)
-
Sterile saline (0.9% NaCl)
-
Mini-osmotic pumps
-
Glucometer and test strips
-
ELISA kits for insulin and GLP-1
-
Anesthesia
Procedure:
-
Induction of Obesity: Wean male C57BL/6J mice onto an HFD at 6 weeks of age and maintain for 8-10 weeks to induce obesity and insulin resistance.
-
Animal Grouping: Randomize mice into three groups (n=8-10 per group):
-
Group 1: HFD + Vehicle (saline)
-
Group 2: HFD + this compound (low dose, e.g., 25 nmol/kg/day)
-
Group 3: HFD + this compound (high dose, e.g., 100 nmol/kg/day)
-
-
Administration of this compound:
-
Surgically implant mini-osmotic pumps subcutaneously for continuous infusion of vehicle or this compound for 8 weeks. This method ensures stable plasma concentrations.
-
-
Metabolic Monitoring:
-
Monitor body weight and food intake weekly.[5]
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and after 4 and 8 weeks of treatment.[6][7]
-
GTT: Fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[7]
-
ITT: Fast mice for 4 hours, then administer an i.p. injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.[5]
-
-
-
Sample Collection: At the end of the 8-week treatment, collect terminal blood samples via cardiac puncture for analysis of plasma insulin, GLP-1, triglycerides, and this compound concentrations. Collect tissues (liver, muscle, adipose) for further analysis.
Protocol 2: Quantification of this compound in Plasma and Tissues by UPLC-MS/MS
Objective: To accurately measure the concentration of synthetic this compound in biological samples.
Materials:
-
Plasma or tissue homogenates
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system
Procedure:
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 200 µL of ice-cold ACN containing the internal standard to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A (e.g., 0.1% FA in water).
-
-
Sample Preparation (Tissues):
-
Homogenize ~50 mg of frozen tissue in a suitable buffer.
-
Perform protein precipitation as described for plasma.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).
-
Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and its internal standard.[8][9]
-
Protocol 3: In Vitro GLP-1 Secretion Assay Using GLUTag Cells
Objective: To determine if this compound directly stimulates GLP-1 secretion from an enteroendocrine L-cell line.
Materials:
-
GLUTag cells
-
24-well plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
Synthetic L-Glu-Pro
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Seed GLUTag cells in 24-well plates and grow to 80-90% confluency.
-
Secretion Assay:
-
Wash cells twice with KRBB.
-
Pre-incubate cells in KRBB for 1 hour at 37°C.
-
Aspirate the buffer and add fresh KRBB containing the test substances:
-
Vehicle control
-
This compound (at various concentrations, e.g., 0.1, 1, 10 mM)
-
Positive control (e.g., 10 mM L-glutamine)
-
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant (containing secreted GLP-1).
-
Add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Normalize GLP-1 secretion to total protein content in each well.
-
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for in vivo metabolic studies of synthetic this compound.
Caption: Hypothesized pathway for this compound uptake, metabolism, and action.
Caption: General pathway for nutrient-stimulated GLP-1 secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Peptides as Potential Nutraceuticals for Diabetes Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnnl.gov [pnnl.gov]
Gly-Pro-Glu (GPE) in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-Glu (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and has emerged as a molecule of significant interest in neuroscience and cell biology research.[1] This naturally occurring peptide demonstrates a range of biological activities, primarily centered on neuroprotection, neuromodulation, and anti-inflammatory effects.[2][3] In cell culture systems, GPE serves as a valuable tool to investigate mechanisms of neuronal survival, synaptic plasticity, and inflammatory responses. Its ability to modulate key signaling pathways makes it a compelling candidate for therapeutic development in neurodegenerative diseases and brain injury.[4]
These application notes provide a comprehensive overview of the use of GPE in cell culture, including detailed experimental protocols and a summary of its effects on various cell types and signaling cascades.
Key Applications in Cell Culture
-
Neuroprotection: GPE has been shown to protect neurons from various insults, including excitotoxicity, oxidative stress, and amyloid-beta (Aβ) induced damage.[2][4]
-
Anti-inflammation: GPE exhibits anti-inflammatory properties by modulating the activity of glial cells and reducing the production of pro-inflammatory cytokines.[5]
-
Neuromodulation: GPE can influence neurotransmitter release, potentiating the evoked release of acetylcholine (B1216132) and dopamine (B1211576).[1]
Data Presentation: Effects of Gly-Pro-Glu in Cell Culture
The following tables summarize the quantitative data from key studies on the effects of Gly-Pro-Glu in various cell culture models.
Table 1: Neuroprotective and Neuromodulatory Effects of Gly-Pro-Glu
| Cell Type | Experimental Model | GPE Concentration | Observed Effect | Reference |
| Cultured Rat Hippocampal Neurons | NMDA-induced excitotoxicity | 1 - 100 µM | Prevention of neuronal death | [6] |
| Cultured Rat Hippocampal Neurons | Electrophysiology | 30 µM | 4.7 ± 2.5 pA inward current (NMDA-mediated) | [3] |
| Cultured Rat Hippocampal Neurons | Electrophysiology | 500 µM | 114.6 ± 20.3 pA inward current (NMDA-mediated) | [3] |
| Differentiated SH-SY5Y cells | Aβ₁₋₄₂ induced toxicity | 100 µM | Increased cell viability from ~52% to ~70% (MTT assay) | [3] |
| Rat Cortical Slices | Potassium-evoked release | 0.1 nM | Potentiation of acetylcholine release | [1] |
| Rat Striatal Slices | Potassium-evoked release | 10 µM | Significant enhancement of dopamine release | [1] |
| Rat Cortical Membranes | L-[³H]glutamate binding | 14.7 µM (IC₅₀) | Inhibition of glutamate (B1630785) binding to NMDA receptors | [1] |
Table 2: Anti-inflammatory Effects of Gly-Pro-Glu
| Cell Type | Experimental Model | GPE Concentration | Observed Effect | Reference |
| Astrocytes | Aβ-induced activation | Not specified | Normalizes GFAP, vimentin, and pro-inflammatory cytokine profiles | [5] |
| Astrocytes | General | Not specified | Binds to astrocytes and promotes their survival | [5] |
Signaling Pathways Modulated by Gly-Pro-Glu
GPE exerts its cellular effects through the modulation of several key intracellular signaling pathways. A primary mechanism involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, influencing downstream cascades crucial for cell survival and function.[6][7]
Gly-Pro-Glu and NMDA Receptor Signaling
GPE acts as a weak agonist at the NMDA receptor, specifically interacting with the glutamate-binding site.[7] This interaction can trigger downstream signaling pathways that are critical for neuronal function and survival.
GPE interaction with the NMDA receptor.
Pro-Survival Signaling Pathways
GPE promotes cell survival by activating the PI3K/Akt and ERK (MAPK) signaling pathways. These pathways are central regulators of cell proliferation, differentiation, and apoptosis.[4][8]
GPE-mediated activation of pro-survival pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the bioactivity of Gly-Pro-Glu in cell culture.
Protocol 1: Assessment of Neuroprotective Effects using the MTT Assay
This protocol is designed to evaluate the ability of GPE to protect neuronal cells (e.g., SH-SY5Y or primary hippocampal neurons) from a neurotoxic insult.
Experimental Workflow:
Workflow for the MTT-based neuroprotection assay.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary hippocampal neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
Gly-Pro-Glu (GPE) stock solution
-
Neurotoxic agent (e.g., Amyloid-beta 1-42, glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed neuronal cells into a 96-well plate at an appropriate density (e.g., 1.5 x 10⁴ cells/well for SH-SY5Y) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Pre-treatment with GPE:
-
Prepare serial dilutions of GPE in serum-free medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the culture medium from the wells and replace it with 100 µL of the GPE-containing medium.
-
Include a vehicle control (medium without GPE).
-
Incubate for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxic agent at the desired concentration in serum-free medium.
-
Add the neurotoxic agent to the wells already containing GPE.
-
Include a control group with cells treated only with the neurotoxic agent and a group of untreated cells (negative control).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol 2: Assessment of Cytotoxicity using the LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, providing an indicator of cytotoxicity.
Materials:
-
Cell culture supernatant from the experiment described in Protocol 1
-
Commercially available LDH cytotoxicity assay kit
-
96-well assay plate
-
Microplate reader
Procedure:
-
Sample Collection:
-
Following the treatment period with GPE and the neurotoxic agent, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Typically, this involves transferring a portion of the supernatant to a new 96-well plate.
-
Add the reaction mixture provided in the kit to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells lysed to achieve maximum LDH release.
-
Protocol 3: Measurement of Acetylcholine Release
This protocol outlines a method to measure the effect of GPE on the evoked release of acetylcholine from cultured neuronal cells or brain slices.
Materials:
-
Cultured neuronal cells or brain slices
-
Krebs-Ringer buffer (or similar physiological salt solution)
-
High potassium Krebs-Ringer buffer (for depolarization)
-
Gly-Pro-Glu (GPE)
-
Acetylcholine assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Preparation and Pre-incubation:
-
Wash the cultured cells or brain slices with Krebs-Ringer buffer.
-
Pre-incubate the cells/slices in Krebs-Ringer buffer containing the desired concentration of GPE (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 30 minutes).
-
-
Evoked Release:
-
To stimulate acetylcholine release, replace the buffer with high potassium Krebs-Ringer buffer (also containing GPE).
-
Incubate for a short period (e.g., 5-10 minutes).
-
-
Sample Collection:
-
Collect the supernatant (containing the released acetylcholine).
-
-
Acetylcholine Measurement:
-
Use a commercial acetylcholine assay kit to quantify the amount of acetylcholine in the collected supernatant.
-
Follow the manufacturer's protocol for the assay.
-
-
Data Analysis:
-
Compare the amount of acetylcholine released in the presence of GPE to that released from control cells/slices not treated with GPE.
-
Conclusion
Gly-Pro-Glu is a versatile and potent tripeptide with significant applications in cell culture-based research, particularly in the fields of neurobiology and pharmacology. Its neuroprotective, anti-inflammatory, and neuromodulatory properties make it an invaluable tool for investigating the cellular and molecular mechanisms underlying various neurological conditions. The protocols and data presented here provide a foundation for researchers to explore the diverse biological activities of GPE and its potential as a therapeutic agent.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Astrocyte Cell Culture Protocol - ASTROCYTE CELLS [astrocyte.info]
- 3. cellbiologics.com [cellbiologics.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Gly-Pro-Glu
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Glycyl-L-Prolyl-L-Glutamic acid (Gly-Pro-Glu). The synthesis is based on the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy.
Introduction
Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides in a laboratory setting.[1][2] Developed by Bruce Merrifield, this technique involves assembling a peptide chain sequentially while it is attached to an insoluble resin support.[2][3] This allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts and excess reagents by simple filtration and washing.[1][2] The Fmoc/tBu (tert-butyl) strategy is a popular orthogonal protection scheme where the Nα-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups.[3][4]
This protocol will detail the synthesis of Gly-Pro-Glu, a tripeptide containing a secondary amino acid (Proline) and an acidic amino acid (Glutamic acid), which can present unique challenges during synthesis.
Materials and Reagents
Resin
The choice of resin is critical for SPPS. For the synthesis of a C-terminal carboxylic acid peptide like Gly-Pro-Glu, a 2-chlorotrityl chloride resin or a Wang resin is recommended.[5] Trityl-based resins are particularly advantageous as their steric hindrance can prevent side reactions like diketopiperazine formation, which is a risk with C-terminal Proline and Glycine residues.[6][7]
| Resin Type | Recommended Use | Loading Capacity |
| 2-Chlorotrityl chloride resin | C-terminal acids, minimizes diketopiperazine formation | 1.0–2.0 mmol/g |
| Wang resin | C-terminal acids | 0.3–0.8 mmol/g |
Amino Acids
Fmoc-protected amino acids are used in this protocol. The side chain of Glutamic acid must be protected to prevent side reactions. The tert-butyl (OtBu) protecting group is a common and effective choice for the γ-carboxyl group of glutamic acid in Fmoc-based SPPS.[8][9]
| Amino Acid Derivative | Molar Mass ( g/mol ) |
| Fmoc-Glu(OtBu)-OH | 425.47 |
| Fmoc-Pro-OH | 337.39 |
| Fmoc-Gly-OH | 297.31 |
Solvents and Reagents
| Reagent | Purpose |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling |
| Dichloromethane (DCM) | Solvent for washing and resin swelling |
| Piperidine (B6355638) | Fmoc deprotection |
| N,N'-Diisopropylethylamine (DIPEA) | Base for coupling reaction |
| Coupling Reagents (e.g., HBTU, HATU) | Activation of carboxylic acids for amide bond formation |
| Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin and removal of side-chain protecting groups |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage |
| Water (H₂O) | Scavenger in cleavage cocktail |
Experimental Protocols
The synthesis of Gly-Pro-Glu follows a cyclical process of deprotection, activation, and coupling.
SPPS Workflow Diagram
Caption: Workflow for the solid-phase synthesis of Gly-Pro-Glu.
Step-by-Step Protocol
Step 1: Resin Preparation and Swelling
-
Place the 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale, ~100 mg for 1.0 mmol/g loading) in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).[5][6]
Step 2: Loading of the First Amino Acid (Fmoc-Glu(OtBu)-OH)
-
Dissolve Fmoc-Glu(OtBu)-OH (2-4 equivalents relative to resin loading) in a minimal amount of DCM.
-
Add DIPEA (4-8 equivalents).
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.[5]
-
Wash the resin with DMF (3x) and DCM (3x).
Step 3: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[10]
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
Step 4: Coupling of the Second Amino Acid (Fmoc-Pro-OH)
-
In a separate vessel, pre-activate Fmoc-Pro-OH (3-5 equivalents) with a coupling reagent like HBTU (0.95 equivalents relative to the amino acid) in DMF.[11] Add DIPEA (2-3 equivalents relative to resin substitution).[11]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours. Proline's secondary amine can lead to slower coupling kinetics, so monitoring is recommended.[11]
-
Wash the resin with DMF (3x) and DCM (3x).
Step 5: Fmoc Deprotection
-
Repeat Step 3.
Step 6: Coupling of the Third Amino Acid (Fmoc-Gly-OH)
-
Pre-activate Fmoc-Gly-OH (3-5 equivalents) with HBTU and DIPEA as described in Step 4.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 7: Final Fmoc Deprotection
-
Repeat Step 3.
Step 8: Cleavage and Global Deprotection
-
Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), then dry under vacuum.
-
Prepare a cleavage cocktail. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[12]
-
Add the cleavage cocktail to the dried resin (e.g., 5-10 mL per gram of resin).[13]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
Step 9: Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[14]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
Step 10: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the SPPS of Gly-Pro-Glu.
Table 1: Reagent Equivalents
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acids | 3 - 5 |
| Coupling Reagent (e.g., HBTU) | ~0.95 (relative to amino acid) |
| DIPEA | 2 - 8 |
Table 2: Typical Reaction Parameters
| Step | Reagent/Solvent | Duration | Temperature |
| Resin Swelling | DMF | 30 min | Room Temp. |
| Amino Acid Coupling | DMF | 1 - 4 hours | Room Temp. |
| Fmoc Deprotection | 20% Piperidine/DMF | 15 - 30 min | Room Temp. |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2 - 3 hours | Room Temp. |
Table 3: Potential Yield and Purity
| Parameter | Typical Range | Notes |
| Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence.[11] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required.[11] |
| Final Purified Peptide Yield | 10 - 30% | Dependent on the efficiency of purification steps.[11] |
Potential Side Reactions and Mitigation
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially with Proline or Glycine as the first or second residue.[7] Using a sterically hindered resin like 2-chlorotrityl chloride can suppress this side reaction.[7]
-
Racemization: While less common with standard coupling reagents like HBTU, racemization can occur, particularly with certain amino acids.[15] Using additives like HOBt or employing advanced coupling reagents can minimize this risk.
-
Pyroglutamate Formation: The side chain of N-terminal Glutamic acid can cyclize to form pyroglutamic acid. Ensuring the side-chain protecting group (OtBu) remains intact until the final cleavage step prevents this.
-
Incomplete Coupling: The secondary amine of Proline can lead to slower coupling kinetics.[11] Monitoring the coupling reaction (e.g., with a Kaiser test) and performing a second coupling if necessary can ensure complete reaction.
Conclusion
This protocol provides a comprehensive guide for the successful solid-phase synthesis of the tripeptide Gly-Pro-Glu using the Fmoc/tBu strategy. By carefully selecting reagents and adhering to the outlined procedures, researchers can achieve high-quality peptide synthesis for various applications in research and drug development.
References
- 1. Solid-Phase Peptide Synthesis (SPPS) Service – ProteoGenix [proteogenix.science]
- 2. peptide.com [peptide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. rsc.org [rsc.org]
- 15. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
Application Notes and Protocols for the Development of Antibodies Against Glu-Pro Dipeptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of polyclonal and monoclonal antibodies specifically targeting the Glutamic acid-Proline (Glu-Pro) dipeptide. This document outlines the rationale, detailed experimental protocols, and potential applications for these specialized antibodies.
Introduction
The generation of antibodies against small molecules, such as dipeptides, presents unique immunological challenges. Due to their low molecular weight, dipeptides like this compound are not immunogenic on their own and are classified as haptens. To elicit a specific immune response, it is essential to conjugate the dipeptide to a larger carrier protein. The resulting antibodies can be invaluable tools for the detection, quantification, and functional analysis of the this compound motif in various biological contexts. While the free this compound dipeptide has not been extensively studied as a signaling molecule itself, it is a component of larger bioactive peptides, and antibodies against this motif could serve as powerful research tools. For instance, the tripeptide Gly-Pro-Glu, derived from insulin-like growth factor 1 (IGF-1), has demonstrated neuroprotective effects.[1][2][3] Additionally, the dipeptide L-Glu-L-Trp has been shown to possess immunomodulatory properties.[4][5] Antibodies that recognize the this compound epitope could potentially be used to probe the presence and function of these and other this compound-containing peptides.
Application Notes
1. Immunoassays for this compound Containing Peptides:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Developed anti-Glu-Pro antibodies can be utilized to create sensitive and specific ELISAs for the detection and quantification of peptides containing the this compound sequence in biological samples such as serum, plasma, and cell culture supernatants. This can be particularly useful for pharmacokinetic studies of peptide-based drugs or for monitoring the levels of endogenous this compound-containing peptides.
-
Western Blotting: These antibodies can be employed to detect proteins that have been modified to contain a this compound tag or to identify proteins that may have undergone specific proteolytic cleavage events resulting in a this compound terminus.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Anti-Glu-Pro antibodies can be used to visualize the localization of this compound-containing peptides or proteins within tissues and cells, providing insights into their spatial distribution and potential sites of action.
2. Tools for Studying Peptide-Protein Interactions:
-
Affinity Purification: Immobilized anti-Glu-Pro antibodies can be used to purify this compound-containing peptides or proteins from complex mixtures, facilitating downstream analysis such as mass spectrometry or sequencing.
-
Surface Plasmon Resonance (SPR): These antibodies can be used in SPR-based assays to study the binding kinetics and affinity of interactions between this compound-containing peptides and their putative receptors or binding partners.
3. Potential Therapeutic and Diagnostic Applications:
-
Neutralizing Antibodies: In contexts where a this compound-containing peptide is implicated in a disease process, specific antibodies could be developed to neutralize its activity.
-
Biomarker Detection: The levels of specific this compound-containing peptides may be altered in certain disease states, and anti-Glu-Pro antibodies could form the basis of diagnostic assays to measure these biomarkers.
Experimental Protocols
Protocol 1: Preparation of this compound Hapten-Carrier Conjugate
This protocol describes the conjugation of the this compound dipeptide to Keyhole Limpet Hemocyanin (KLH) using the glutaraldehyde (B144438) crosslinking method. KLH is chosen for its high immunogenicity.[6]
Materials:
-
This compound dipeptide
-
Keyhole Limpet Hemocyanin (KLH)
-
Glutaraldehyde (25% solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 10 mg of KLH in 2 ml of PBS in a small glass vial with a magnetic stir bar.
-
Slowly add 100 µl of 1% glutaraldehyde solution to the KLH solution while stirring.
-
Incubate the mixture for 1 hour at room temperature with continuous stirring.
-
Dissolve 5 mg of this compound dipeptide in 1 ml of PBS.
-
Add the this compound solution to the activated KLH solution.
-
Adjust the pH of the reaction mixture to 7.4 if necessary.
-
Incubate the reaction overnight at 4°C with gentle stirring.
-
To remove unreacted glutaraldehyde and dipeptide, dialyze the conjugate against 1L of PBS at 4°C. Change the PBS three times over a 24-hour period.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Store the conjugate at -20°C in small aliquots.
Table 1: Hapten-Carrier Conjugation Strategies
| Method | Crosslinker | Targeted Functional Groups on Peptide | Advantages | Disadvantages |
| Glutaraldehyde | Glutaraldehyde | Amino groups (N-terminus, Lysine) | Simple, one-step reaction. | Can lead to polymerization of the carrier protein and hapten. |
| Carbodiimide (EDC/NHS) | EDC/NHS | Carboxyl groups (C-terminus, Asp, Glu) and Amino groups | Forms stable amide bonds. | Potential for self-conjugation of the carrier protein. |
| Maleimide (MBS) | m-Maleimidobenzoyl-N-hydroxysuccinimide ester | Thiol groups (Cysteine) | Highly specific for sulfhydryl groups, allowing for controlled orientation. | Requires the introduction of a cysteine residue to the peptide. |
Protocol 2: Polyclonal Antibody Production in Rabbits
Materials:
-
This compound-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Syringes and needles
-
Two healthy New Zealand White rabbits
Procedure:
-
Pre-immune Bleed: Collect a small blood sample from each rabbit before the first immunization to serve as a negative control.
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 500 µg of this compound-KLH conjugate (in 0.5 ml PBS) with an equal volume of Freund's Complete Adjuvant.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, thick emulsion is formed.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations (Days 14, 28, 42):
-
Prepare an emulsion of 250 µg of this compound-KLH conjugate (in 0.5 ml PBS) with an equal volume of Freund's Incomplete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Test Bleeds (Days 35, 49):
-
Collect a small blood sample from the marginal ear vein of each rabbit.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Determine the antibody titer using an ELISA (Protocol 3).
-
-
Final Bleed (Day 56 or when titer is high):
-
Once a high antibody titer is confirmed, perform a terminal bleed under anesthesia to collect the maximum volume of blood.
-
Process the blood to obtain the antiserum.
-
-
Antibody Purification:
-
Purify the polyclonal antibodies from the antiserum using protein A/G affinity chromatography followed by affinity purification against the this compound dipeptide immobilized on a solid support.
-
Protocol 3: Screening of Anti-Glu-Pro Antibodies by Indirect ELISA
Materials:
-
This compound-BSA conjugate (for coating)
-
96-well ELISA plates
-
Coating buffer (0.1 M carbonate-bicarbonate, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (5% non-fat dry milk in PBST)
-
Rabbit serum samples (pre-immune and immune)
-
HRP-conjugated goat anti-rabbit IgG
-
TMB substrate solution
-
Stop solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the this compound-BSA conjugate to 5 µg/ml in coating buffer.
-
Add 100 µl of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µl of wash buffer per well.
-
Blocking:
-
Add 200 µl of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the rabbit serum samples (e.g., 1:100 to 1:12,800) in blocking buffer.
-
Add 100 µl of each dilution to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated goat anti-rabbit IgG according to the manufacturer's instructions in blocking buffer.
-
Add 100 µl of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Detection:
-
Add 100 µl of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
-
Stopping the Reaction: Add 50 µl of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 4: Characterization of Antibody Affinity by Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-Glu-Pro antibody (purified)
-
This compound dipeptide
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Immobilize the purified anti-Glu-Pro antibody onto the sensor chip surface via amine coupling according to the manufacturer's protocol.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the this compound dipeptide in running buffer (e.g., ranging from 1 µM to 100 µM, depending on the expected affinity).
-
Inject the dipeptide solutions over the antibody-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each dipeptide injection using a suitable regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Table 2: Expected Quantitative Data for Anti-Peptide Antibodies
| Parameter | Technique | Expected Range | Notes |
| Titer | ELISA | 1:10,000 - 1:100,000 | Titer is defined as the highest dilution giving a signal significantly above background. |
| Affinity (KD) | SPR | 10⁻⁶ to 10⁻⁹ M | Affinity for dipeptides is expected to be in the lower to mid-range (micromolar to high nanomolar) due to the small size of the epitope.[7][8] |
| Specificity | Competitive ELISA / SPR | High | Should show minimal cross-reactivity with other dipeptides or the carrier protein alone. |
Visualizations
Caption: Workflow for the development of anti-Glu-Pro dipeptide antibodies.
Potential Signaling Pathway Involvement
While a specific signaling pathway initiated by the free this compound dipeptide has not been definitively established, its presence in larger neuroactive and immunomodulatory peptides suggests potential areas of investigation. For example, the tripeptide Gly-Pro-Glu (GPE) is known to have neuroprotective effects and may interact with NMDA receptors.[1][9][10] The dipeptide L-Glu-L-Trp has been shown to have immunomodulatory effects, including the activation of T-cells.[4][5]
Therefore, a hypothetical signaling pathway for a this compound-containing peptide could involve its binding to a G-protein coupled receptor (GPCR) or an ion channel on the cell surface. This interaction could trigger downstream signaling cascades, such as the modulation of intracellular calcium levels or the activation of protein kinases, leading to a cellular response. The developed anti-Glu-Pro antibodies could be instrumental in investigating such pathways by, for instance, blocking the putative receptor binding or by immunoprecipitating the peptide-receptor complex.
Caption: Hypothetical signaling pathway for a this compound-containing peptide.
References
- 1. Identification of Gly-Pro-Glu (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aptamergroup.com [aptamergroup.com]
- 7. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Peptide Mimics for the Production of Antibodies Against Discontinuous Protein Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ischemic Brain Injury with Gly-Pro-Glu (GPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex pathophysiological cascade initiated by the disruption of cerebral blood flow. This leads to neuronal cell death, inflammation, and subsequent neurological deficits. Gly-Pro-Glu (GPE), the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), has emerged as a promising neuroprotective agent in preclinical studies of ischemic brain injury.[1][2] GPE is a naturally occurring peptide that has been shown to attenuate neuronal damage through various mechanisms, including the modulation of excitotoxicity, inflammation, and apoptosis.[2][3] These application notes provide detailed protocols for utilizing GPE in both in vivo and in vitro models of ischemic brain injury, summarize key quantitative data from relevant studies, and illustrate the proposed signaling pathways involved in its neuroprotective effects.
Mechanism of Action
While the precise mechanisms are still under investigation, the neuroprotective effects of GPE in ischemic brain injury are believed to be multifactorial:
-
Modulation of NMDA Receptors: GPE has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity. It acts as a weak NMDA receptor agonist, which may contribute to its neuroprotective effects by modulating receptor activity rather than causing a complete blockade, which has been associated with significant side effects.[4][5]
-
Anti-Inflammatory Effects: GPE and its analogues have demonstrated the ability to reduce the inflammatory response following ischemic injury. This includes decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7][8][9]
-
Anti-Apoptotic Activity: GPE has been shown to inhibit programmed cell death (apoptosis) in neuronal cells subjected to ischemic conditions.[2]
-
Modulation of Glial Cells: GPE can influence the activity of microglia and astrocytes, key glial cells involved in the brain's response to injury. It can promote astrocyte survival and inhibit microglial proliferation.
-
Activation of Pro-Survival Signaling: GPE is thought to activate pro-survival signaling pathways, such as the PI3K/Akt and CREB pathways, which are crucial for neuronal survival and plasticity.[10][11][12]
Quantitative Data on the Neuroprotective Effects of GPE and its Analogues
The following tables summarize quantitative data from preclinical studies investigating the efficacy of GPE and its more stable analogues in models of ischemic brain injury.
Table 1: In Vivo Efficacy of GPE and its Analogues in Animal Models of Ischemic Stroke
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| GPE | Neonatal Rat Hypoxia-Ischemia | 300 µg, intraperitoneal | Increased surviving neurons in the lateral cortex. | |
| G-2mPE (GPE analogue) | Neonatal Rat Hypoxia-Ischemia | 1.2 mg/kg/day for 7 days, subcutaneous | Reduced overall brain injury, particularly in the hippocampus and thalamus. Decreased IL-6 expression. | [1] |
| NNZ-2566 (GPE analogue) | Rat Focal Stroke (MCAO) | 3-10 mg/kg/h for 4h, intravenous infusion | Significantly reduced infarct area. | [13] |
| NNZ-2566 (GPE analogue) | Rat Focal Stroke (MCAO) | 30-60 mg/kg, oral administration | Neuroprotective efficacy observed. | [13] |
Table 2: In Vitro Efficacy of GPE and its Analogues in Neuronal Cell Culture Models of Ischemia
| Compound | Cell Model | Insult | Concentration | Key Findings | Reference | | --- | --- | --- | --- | --- | | GPE | Rat Hippocampal Neurons | NMDA (100 µM) excitotoxicity | 100 µM | ~30% protection | | | GPE | Rat Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | ~25% protection | | | H-Gly-PMe-Glu-OH (GPE analogue) | Rat Hippocampal Neurons | NMDA (100 µM) excitotoxicity | 100 µM | ~60% protection | | | H-Gly-PMe-Glu-OH (GPE analogue) | Rat Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | ~45% protection | | | H-Gly-dmP-Glu-OH (GPE analogue) | Rat Hippocampal Neurons | NMDA (100 µM) excitotoxicity | 100 µM | ~55% protection | | | H-Gly-dmP-Glu-OH (GPE analogue) | Rat Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | ~40% protection | |
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats and GPE Administration
This protocol describes the induction of focal cerebral ischemia using the MCAO model, followed by the administration of GPE.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon monofilament suture with a silicone-coated tip
-
Heating pad and rectal probe for temperature monitoring
-
GPE solution (sterile, for injection)
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C using a heating pad.[1]
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[14][15]
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.[1]
-
Introduce the 4-0 nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.[1][14]
-
For transient ischemia, the suture is left in place for a defined period (e.g., 60-90 minutes) and then withdrawn to allow reperfusion. For permanent ischemia, the suture is left in place.[1]
-
-
GPE Administration:
-
Prepare the GPE solution at the desired concentration in a sterile vehicle.
-
Administer GPE via the desired route (e.g., intravenous, intraperitoneal) at a specific time point relative to the onset of ischemia or reperfusion (e.g., 3 hours post-MCAO).[13]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Post-Operative Care: Suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesia and monitoring.
-
Assessment of Ischemic Injury:
-
Infarct Volume Measurement: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while viable tissue will be red.[15][16][17] Calculate the infarct volume as a percentage of the total brain volume.
-
Behavioral Testing: Perform a battery of behavioral tests to assess neurological deficits before and after MCAO and treatment. Common tests include the modified Neurological Severity Score (mNSS), the Bederson score, the corner test, and the foot-fault test.[18][19][20][21]
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures and GPE Treatment
This protocol describes the induction of ischemic-like conditions in primary neuronal cultures using OGD, followed by treatment with GPE.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Culture medium and supplements
-
Glucose-free DMEM
-
Hypoxia chamber (95% N2, 5% CO2)
-
GPE stock solution
-
Reagents for viability assays (e.g., MTT, LDH assay kits)[22][23][24]
Procedure:
-
Cell Culture: Culture primary neurons on appropriate plates (e.g., 96-well plates for viability assays). Allow the cells to mature for a sufficient period (e.g., 7-10 days in vitro).
-
Oxygen-Glucose Deprivation (OGD):
-
Reoxygenation and GPE Treatment:
-
Remove the plates from the hypoxia chamber and replace the glucose-free DMEM with normal culture medium. This marks the beginning of the reoxygenation period.
-
Add GPE at the desired final concentrations to the appropriate wells. Include a vehicle control group.
-
-
Assessment of Neuronal Viability:
-
After a specified incubation period (e.g., 24 hours), assess neuronal viability using standard assays:
-
MTT Assay: Measures the metabolic activity of viable cells.[22]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cell death.[22]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of GPE's neuroprotective action and a typical experimental workflow.
Caption: Proposed signaling pathways of GPE-mediated neuroprotection in ischemic brain injury.
Caption: Experimental workflow for studying GPE in ischemic brain injury models.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress and perspectives of N-methyl-D-aspartate receptor in myocardial and cerebral ischemia-reperfusion injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. GPER negatively regulates TNFα-induced IL-6 production in human breast cancer cells via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of tumour necrosis factor-alpha and other cytokines in ischemia-reperfusion-induced injury in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of IL-2, IL-6, and TNF-α as Potential Biomarkers in Ischemic Heart Disease: A Comparative Study of Patients with CAD and Non-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of TNF-α, IL-6, IL-10, and GDNF in neuronal apoptosis in neonatal rat with hypoxic-ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of G-protein coupled estrogen receptor 1 improves early-onset cognitive impairment via PI3K/Akt pathway in rats with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase D2 confers neuroprotection by promoting AKT and CREB activation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia ischemia results in blood brain barrier damage via AKT/GSK-3β/CREB pathway in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cerebral infarct volume measurements to improve patient selection for endovascular treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rwdstco.com [rwdstco.com]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying infarct core volume in ischemic stroke: What is the optimal threshold and parameters of computed tomography perfusion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of hyperacute infarct volume using ASPECTS and brain CT perfusion core volume - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of cell viability in primary neuronal cultures [pubmed.ncbi.nlm.nih.gov]
- 23. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. researchgate.net [researchgate.net]
- 26. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeting Glutamate-Proline Metabolism and Associated Peptidases in Parasitology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: While direct research on the dipeptide Glu-Pro in parasitology is limited, the metabolic pathways of its constituent amino acids, glutamate (B1630785) and proline, are of significant interest and represent a promising area for antiparasitic drug development. Many parasites exhibit unique amino acid metabolism, which is essential for their survival, differentiation, and infectivity. Proline, in particular, serves as a crucial energy source for several parasites, including trypanosomatids.[1][2][3] Furthermore, enzymes involved in the processing of dipeptides, such as dipeptidyl peptidases (DPPs), are vital for parasite nutrition and represent viable therapeutic targets.[4][5]
These application notes provide an overview of the importance of the glutamate-proline metabolic axis and related peptidases in parasites like Leishmania, Trypanosoma, Toxoplasma, and Plasmodium, along with detailed protocols for investigating potential inhibitors against these pathways.
The Glutamate-Proline Metabolic Axis as a Drug Target
Parasites have evolved diverse strategies for amino acid acquisition and metabolism to adapt to different host environments.[1][2]
-
Trypanosomatids (Leishmania, Trypanosoma cruzi) : These parasites utilize proline as a primary energy source, particularly in their insect vector stage.[1][3][6] Glutamate can be converted to proline, which is then catabolized in the mitochondrion to fuel cellular processes.[1][2] Interestingly, recent research shows that Leishmania can also catabolize glutamate directly, bypassing proline biosynthesis, highlighting a metabolic flexibility that could be exploited.[1][2][6]
-
Apicomplexans (Toxoplasma gondii, Plasmodium) : These parasites also rely on proline and glutamate. T. gondii can synthesize proline from glutamate, a pathway absent in Plasmodium.[7] Plasmodium falciparum, the causative agent of malaria, metabolizes glutamate via an NADP-specific glutamate dehydrogenase to generate NADPH and energy.[8] The enzyme prolyl-tRNA synthetase (PRS), which is essential for protein synthesis, has been validated as a druggable target in Toxoplasma gondii.[9]
The enzymes within these pathways, such as glutamate 5-kinase, glutamyl phosphate (B84403) reductase, and prolyl-tRNA synthetase, are critical for parasite survival and present attractive targets for selective inhibition.[7][9]
Data Presentation: Inhibitors of Proline-Related Parasite Enzymes
While specific data for this compound is not available, inhibitors targeting enzymes in the proline metabolic pathway have shown significant efficacy.
| Target Enzyme | Parasite | Inhibitor | Inhibition Type | IC₅₀ / EC₅₀ (nM) | Reference |
| Prolyl-tRNA Synthetase (PRS) | Toxoplasma gondii | Halofuginone (HFG) | Binds to L-proline and tRNA sites | Potent (nM range) | [9] |
| Prolyl-tRNA Synthetase (PRS) | Toxoplasma gondii | L95 | ATP mimetic | Potent (nM range) | [9] |
Dipeptidyl Peptidases (DPPs) in Parasite Nutrition
Dipeptidyl peptidases are exopeptidases that cleave N-terminal dipeptides from proteins and are crucial for the final stages of protein digestion and nutrient acquisition in various organisms, including parasites.[4][5]
-
Fasciola hepatica : The liver fluke secretes a dipeptidylpeptidase that is essential for digesting host macromolecules, providing the parasite with dipeptides for absorption.[4] This secreted enzyme differs from mammalian DPPs in substrate preference and inhibitor susceptibility, making it a promising target for selective drug design.[4]
-
General Role : By breaking down host proteins into absorbable di- and tripeptides, DPPs play a direct role in parasite survival and growth.[4][5] Inhibiting these enzymes could effectively starve the parasite of essential amino acids.
Logical Relationship Diagram: Rationale for Targeting Parasite Amino Acid Metabolism
References
- 1. Genetic and functional dissection of the glutamate-proline pathway reveals a shortcut for glutamate catabolism in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. malariaworld.org [malariaworld.org]
- 4. A dipeptidylpeptidase secreted by Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl‐peptidases: Key enzymes producing entry forms of extracellular proteins in asaccharolytic periodontopathic bacterium Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Amino acid metabolism and protein synthesis in malarial parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double drugging of prolyl-tRNA synthetase provides a new paradigm for anti-infective drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Glutamyl-Proline (Glu-Pro) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural analysis of the dipeptide Glutamyl-Proline (Glu-Pro). The protocols outlined below cover sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and data analysis for elucidating the primary and conformational structure of this compound in solution.
Introduction to NMR Spectroscopy for Peptide Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and environment of molecules in solution. For peptides like this compound, NMR can be used to:
-
Confirm the primary structure: By assigning the resonances of individual atoms within the amino acid residues.
-
Determine the three-dimensional conformation: Through the analysis of through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) interactions.
-
Investigate dynamic processes: Such as conformational exchange and cis-trans isomerization of the peptide bond involving proline.[1]
-
Probe interactions with other molecules: Essential for drug development and understanding biological function.
The unique cyclic structure of proline often leads to distinct conformational isomers (cis and trans) around the glutamic acid-proline peptide bond, which can be readily identified and quantified using NMR.[2]
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are designed for modern high-field NMR spectrometers (e.g., 500 MHz or higher) and may require optimization based on the specific instrument and sample conditions.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
Materials:
-
L-Glutamyl-L-Proline (this compound) dipeptide (high purity, >95%)
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, 99.9%)
-
pH meter and appropriate solutions for pH adjustment (e.g., 0.1 M DCl and NaOD in D₂O)
-
High-quality 5 mm NMR tubes
-
Internal standard (optional, e.g., DSS or TSP)
Protocol:
-
Dissolve the Sample: Weigh 5-10 mg of this compound and dissolve it in 0.5 mL of D₂O in a clean vial. This will result in a concentration of approximately 40-80 mM.
-
Adjust pH: Measure the pH of the solution using a pH meter calibrated for D₂O. Adjust the pH to the desired value (e.g., physiological pH 7.4) by adding small aliquots of DCl or NaOD. Record the final pD value (pD = pH meter reading + 0.4). For pH-dependent studies, prepare a series of samples at different pD values.[3]
-
Add Internal Standard (Optional): Add a small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired temperature inside the NMR spectrometer before starting the experiments.
1D ¹H and ¹³C NMR Spectroscopy
One-dimensional NMR provides the initial overview of the sample and is crucial for setting up more complex 2D experiments.
¹H NMR Protocol:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with water suppression (e.g., presaturation or WATERGATE).[4]
-
Acquisition Parameters:
-
Spectral Width (SW): ~12 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 2-5 seconds
-
Temperature: 298 K (25 °C)
-
¹³C NMR Protocol:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~200 ppm
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2-5 seconds
-
Temperature: 298 K (25 °C)
-
2D Homonuclear Correlation Spectroscopy (COSY and TOCSY)
COSY and TOCSY experiments are used to identify through-bond scalar couplings between protons, which helps in assigning the spin systems of the glutamic acid and proline residues.
COSY (Correlation Spectroscopy) Protocol:
-
Objective: To identify protons that are coupled through 2-3 bonds.[5]
-
Pulse Program: Gradient-selected, phase-sensitive COSY (e.g., 'cosygpqf' on Bruker instruments).[4]
-
Acquisition Parameters:
-
Spectral Width (SW): Same as 1D ¹H in both dimensions.
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 4-16 per increment
-
TOCSY (Total Correlation Spectroscopy) Protocol:
-
Objective: To identify all protons within a spin system, including those more than three bonds apart.
-
Pulse Program: Phase-sensitive TOCSY with a mixing sequence (e.g., MLEV-17 or DIPSI-2) and gradient selection (e.g., 'mlevphpr' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Same as 1D ¹H in both dimensions.
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 4-16 per increment
-
Mixing Time: 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin systems.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY and ROESY)
NOESY and ROESY experiments are crucial for determining the three-dimensional structure by identifying protons that are close in space (< 5 Å), irrespective of bond connectivity.[6][7]
NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol:
-
Objective: To detect through-space correlations for determining spatial proximity.
-
Pulse Program: Gradient-selected, phase-sensitive NOESY (e.g., 'noesygpphpp' on Bruker instruments).[8]
-
Acquisition Parameters:
-
Spectral Width (SW): Same as 1D ¹H in both dimensions.
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 8-32 per increment
-
Mixing Time (d8): 150-300 ms. This may need optimization.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) Protocol:
-
Objective: Similar to NOESY, but particularly useful for molecules in the intermediate size range where the NOE effect can be close to zero. It also helps to differentiate between NOE and chemical exchange cross-peaks.[7]
-
Pulse Program: Gradient-selected, phase-sensitive ROESY (e.g., 'roesygpphpp' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Same as 1D ¹H in both dimensions.
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 8-32 per increment
-
Mixing Time: 150-300 ms.
-
Data Presentation and Analysis
Chemical Shift Assignments
The following tables summarize the expected ¹H and ¹³C chemical shifts for the individual L-Glutamic acid and L-Proline residues at a neutral pH. The actual chemical shifts in the this compound dipeptide will be influenced by the peptide bond formation and the local electronic environment.
Table 1: Expected ¹H Chemical Shifts (ppm) for Glutamic Acid and Proline Residues (pH 7.4, in D₂O)
| Atom | Glutamic Acid (Glu) | Proline (Pro) |
| Hα | ~3.8 | ~4.12 |
| Hβ | ~2.1 | ~2.02, ~2.34 |
| Hγ | ~2.5 | ~2.02 |
| Hδ | - | ~3.37 |
Note: These are approximate values and can vary based on experimental conditions.[9][10]
Table 2: Expected ¹³C Chemical Shifts (ppm) for Glutamic Acid and Proline Residues (pH 7.4, in D₂O)
| Atom | Glutamic Acid (Glu) | Proline (Pro) |
| Cα | ~55.0 | ~63.9 |
| Cβ | ~28.0 | ~31.7 |
| Cγ | ~33.0 | ~26.5 |
| Cδ | ~178.0 | ~48.8 |
| C' (Carbonyl) | ~175.0 | ~177.5 |
Note: The cis and trans isomers of the proline ring will exhibit different ¹³C chemical shifts, particularly for Cβ and Cγ. A larger difference (Δδβγ) is indicative of the cis conformation.[2]
J-Coupling Constants
The analysis of ³J(Hα, Hβ) coupling constants provides information about the side-chain rotamer populations. The Karplus equation relates the vicinal coupling constant to the dihedral angle.
Table 3: Typical ³J(Hα, Hβ) Coupling Constants (Hz) and Corresponding Dihedral Angles
| Dihedral Angle (χ¹) | Expected ³J(Hα, Hβ) |
| -60° (g⁻) | ~3-5 Hz |
| 180° (t) | ~10-13 Hz |
| +60° (g⁺) | ~3-5 Hz |
Note: These values are general and can be influenced by the specific peptide sequence and solution conditions.
NOE/ROE Data for Conformational Analysis
The presence and intensity of NOE or ROE cross-peaks provide distance restraints for structure calculation.
Table 4: Key NOE/ROE Correlations for this compound Structural Analysis
| Correlation Type | Information Provided |
| Hα(Glu) - Hδ(Pro) | Proximity of the two residues, indicates a folded conformation. |
| Hα(Glu) - Hα(Pro) | Can help distinguish between cis and trans isomers of the peptide bond. |
| Intra-residue NOEs | Defines the conformation of individual amino acid side chains. |
The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR-based structural analysis of this compound.
Caption: General workflow for NMR structural analysis of this compound.
Logical Relationships in Data Interpretation
The interpretation of NMR data involves integrating information from different experiments to build a coherent structural model.
Caption: Integration of different NMR data for structural elucidation.
By following these protocols and data analysis strategies, researchers can obtain a detailed and accurate structural characterization of the this compound dipeptide, providing valuable insights for drug development and scientific research.
References
- 1. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. bmse000047 L-Proline at BMRB [bmrb.io]
- 10. hmdb.ca [hmdb.ca]
site-directed mutagenesis of Gly-Pro-Glu binding sites
Application Note & Protocol
Topic: Site-Directed Mutagenesis of Gly-Pro-Glu (GPE) Binding Sites for Functional Analysis and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tripeptide Gly-Pro-Glu (GPE) is the N-terminal sequence of insulin-like growth factor-1 (IGF-1) and is recognized as a neuroactive peptide with significant neuroprotective potential.[1][2] GPE is produced in the brain through the specific processing of IGF-1.[3] Research has indicated that GPE interacts with the N-methyl-D-aspartate (NMDA) receptor, acting as a weak agonist at the glutamate-binding site.[3][4] The glutamate (B1630785) residue of GPE is essential for this binding, while the glycine (B1666218) residue appears to enhance its potency.[1][3]
Understanding the precise molecular interactions between GPE and its binding sites is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics targeting neurodegenerative diseases.[2] Site-directed mutagenesis is an invaluable molecular biology technique that allows for the introduction of specific, targeted mutations into a DNA sequence.[5][6] By systematically altering the amino acid residues within a putative GPE binding pocket, researchers can identify key residues involved in ligand recognition, binding affinity, and receptor activation.
This application note provides detailed protocols for performing site-directed mutagenesis on a GPE binding site, expressing the mutant receptor, and subsequently evaluating changes in GPE binding affinity through radioligand binding assays. It also includes visualizations of the experimental workflow and the associated signaling pathway to guide researchers in their investigations.
GPE Signaling Pathway
GPE exerts its biological effects primarily through interaction with the NMDA receptor.[4] Binding of GPE to the glutamate site on the NMDA receptor can initiate downstream signaling cascades that are implicated in its neuroprotective effects. These effects may involve the modulation of intracellular calcium levels, inhibition of apoptotic pathways such as those mediated by caspase-3, and regulation of other kinases like GSK-3β.[1][7]
References
- 1. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Gly-Pro-Glu (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 7. IGF-1 derived small neuropeptides and analogues: a novel strategy for the development of pharmaceuticals for neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Gly-Pro-Glu (GPE) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-Glu (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[1] Its therapeutic potential is, however, limited by poor pharmacokinetic properties.[1] This has spurred the development of GPE analogs with improved stability and efficacy. A critical step in the discovery of novel GPE analogs is the implementation of robust high-throughput screening (HTS) assays to efficiently evaluate large compound libraries.
These application notes provide detailed protocols for two complementary HTS assays designed to identify and characterize GPE analogs with neuroprotective potential:
-
A Biochemical Fluorescence Polarization (FP) Competitive Binding Assay: This assay identifies compounds that bind to the N-methyl-D-aspartate (NMDA) receptor, a known target of GPE.[2][3]
-
A Cell-Based Neuroprotection Assay: This assay evaluates the ability of compounds to protect primary neurons from glutamate-induced excitotoxicity, a key mechanism of neuronal cell death in many neurological disorders.[4][5]
Biochemical Screening: Fluorescence Polarization (FP) Competitive Binding Assay
Principle
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution.[6][7] In this assay, a fluorescently labeled GPE analog (the "tracer") binds to the isolated NMDA receptor, resulting in a large, slowly rotating complex that emits highly polarized light. When an unlabeled GPE analog from the screening library competes with the tracer for binding to the receptor, the displaced tracer rotates more rapidly, leading to a decrease in fluorescence polarization. This change in polarization is directly proportional to the binding affinity of the test compound.[8][9]
Experimental Protocol
1.2.1. Materials and Reagents
-
NMDA Receptor: Purified, soluble NMDA receptor preparation.
-
Fluorescent Tracer: A GPE analog labeled with a suitable fluorophore (e.g., fluorescein).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Test Compounds: GPE analog library dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Positive Control: Unlabeled GPE.
-
Negative Control: DMSO.
-
Microplates: 384-well, black, low-volume microplates.
-
Plate Reader: A fluorescence plate reader capable of measuring fluorescence polarization.
1.2.2. Assay Procedure
-
Compound Plating:
-
Dispense 100 nL of test compounds and controls into the wells of a 384-well microplate using an acoustic liquid handler. The final concentration of test compounds should be 10 µM.
-
For the positive control, use a known concentration of unlabeled GPE.
-
For the negative control, use DMSO.
-
-
Reagent Preparation:
-
Prepare a solution of the NMDA receptor at twice the final desired concentration in assay buffer.
-
Prepare a solution of the fluorescent tracer at twice the final desired concentration in assay buffer. The optimal tracer concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Reagent Addition:
-
Add 5 µL of the NMDA receptor solution to each well of the microplate.
-
Add 5 µL of the fluorescent tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis and Presentation
The primary data is the millipolarization (mP) value for each well. The percent inhibition for each test compound is calculated using the following formula:
Percent Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample is the mP value of the test compound.
-
mP_min is the average mP of the positive control (maximum inhibition).
-
mP_max is the average mP of the negative control (no inhibition).
Hits are typically defined as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls. For hit confirmation, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50). The Z'-factor, a measure of assay quality, should be calculated for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10]
Table 1: Representative Data from a Fluorescence Polarization HTS Campaign
| Compound ID | Concentration (µM) | Percent Inhibition (%) | IC50 (µM) | Z'-Factor |
| GPE-Analog-001 | 10 | 85.2 | 1.5 | 0.78 |
| GPE-Analog-002 | 10 | 12.5 | > 50 | 0.78 |
| GPE-Analog-003 | 10 | 92.1 | 0.8 | 0.78 |
| ... | ... | ... | ... | ... |
| Positive Control (GPE) | 10 | 95.0 | 0.5 | 0.78 |
| Negative Control (DMSO) | N/A | 0.0 | N/A | 0.78 |
Cell-Based Screening: Neuroprotection against Glutamate-Induced Excitotoxicity
Principle
This assay assesses the ability of GPE analogs to protect neurons from cell death induced by excessive glutamate (B1630785) exposure.[4][5] Primary cortical neurons are pre-treated with the test compounds and then challenged with a high concentration of glutamate. Neuronal viability is subsequently measured using a fluorescent indicator. Compounds that preserve neuronal viability are considered neuroprotective.
Experimental Protocol
2.2.1. Materials and Reagents
-
Primary Cortical Neurons: Isolated from embryonic day 18 rat cortices.
-
Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Glutamate Solution: L-glutamic acid dissolved in culture medium.
-
Test Compounds: GPE analog library dissolved in DMSO.
-
Positive Control: A known neuroprotective agent (e.g., MK-801).
-
Negative Control: DMSO.
-
Cell Viability Reagent: Calcein-AM or similar viability dye.
-
Microplates: 96-well, clear-bottom, black-walled microplates, coated with poly-D-lysine.
-
High-Content Imaging System or Fluorescence Plate Reader.
2.2.2. Assay Procedure
-
Cell Plating:
-
Plate primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells per well.
-
Culture the neurons for 7-10 days to allow for maturation.
-
-
Compound Treatment:
-
Pre-treat the neurons with test compounds at a final concentration of 10 µM for 24 hours.
-
-
Glutamate Challenge:
-
Expose the neurons to a final concentration of 100 µM glutamate for 20 minutes.
-
-
Wash and Recovery:
-
Remove the glutamate-containing medium and wash the cells twice with fresh culture medium.
-
Incubate the cells in fresh medium for 24 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent (e.g., Calcein-AM) to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at 37°C.
-
Measure fluorescence using a high-content imager or fluorescence plate reader.
-
Data Analysis and Presentation
The primary readout is the fluorescence intensity, which is proportional to the number of viable cells. The percent neuroprotection for each test compound is calculated as follows:
Percent Neuroprotection = 100 * [(Fluorescence_sample - Fluorescence_glutamate) / (Fluorescence_control - Fluorescence_glutamate)]
Where:
-
Fluorescence_sample is the fluorescence of wells treated with the test compound and glutamate.
-
Fluorescence_glutamate is the average fluorescence of wells treated with glutamate only.
-
Fluorescence_control is the average fluorescence of untreated control wells.
Hits are identified as compounds that show a statistically significant increase in neuroprotection. Dose-response curves are generated for confirmed hits to determine the half-maximal effective concentration (EC50).
Table 2: Representative Data from a Cell-Based Neuroprotection HTS Campaign
| Compound ID | Concentration (µM) | Percent Neuroprotection (%) | EC50 (µM) | Z'-Factor |
| GPE-Analog-001 | 10 | 78.9 | 2.1 | 0.65 |
| GPE-Analog-002 | 10 | 5.2 | > 50 | 0.65 |
| GPE-Analog-003 | 10 | 85.4 | 1.2 | 0.65 |
| ... | ... | ... | ... | ... |
| Positive Control (MK-801) | 10 | 90.1 | 0.8 | 0.65 |
| Negative Control (DMSO) | N/A | 0.0 | N/A | 0.65 |
Visualizations
HTS Workflow for GPE Analog Screening
Caption: High-throughput screening workflow for the identification of novel GPE analogs.
GPE-Mediated Neuroprotective Signaling Pathway
Caption: GPE analog-mediated neuroprotective signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. innoprot.com [innoprot.com]
- 5. neuroproof.com [neuroproof.com]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of Gly-Pro-Glu in aqueous solutions
Welcome to the technical support center for the tripeptide Gly-Pro-Glu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of Gly-Pro-Glu and to offer troubleshooting advice for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Gly-Pro-Glu and what are its general solubility characteristics?
A1: Gly-Pro-Glu is a tripeptide with the sequence Glycine-Proline-Glutamic acid. It is the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1) and is investigated for its neuroprotective properties.[1] Its solubility in aqueous solutions is limited. The solubility in water is approximately 5 mg/mL, though the pH of the solution significantly impacts this value. It exhibits much higher solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), at approximately 66.67 mg/mL.[2]
Q2: What is the isoelectric point (pI) of Gly-Pro-Glu and why is it important for solubility?
A2: The predicted isoelectric point (pI) of Gly-Pro-Glu is approximately 3.7. The pI is the pH at which the peptide has a net zero charge. At or near its pI, a peptide's solubility in aqueous solutions is at its minimum due to the lack of electrostatic repulsion between molecules, which can lead to aggregation. To improve solubility, it is recommended to work at a pH that is at least 1-2 units away from the pI.
Q3: How does pH affect the solubility of Gly-Pro-Glu in aqueous solutions?
A3: As an acidic peptide, the solubility of Gly-Pro-Glu is highly dependent on the pH of the solution.
-
At its pI (~3.7): Solubility is at its lowest.
-
Below the pI (acidic conditions, pH < 3.7): The carboxyl groups of the glutamic acid residue are protonated, and the N-terminal amino group is protonated, resulting in a net positive charge. This increased charge enhances solubility.
-
Above the pI (neutral to basic conditions, pH > 3.7): The carboxyl groups are deprotonated, resulting in a net negative charge, which also increases solubility. For many in vitro assays conducted at physiological pH (~7.4), Gly-Pro-Glu will be negatively charged and thus more soluble than at its pI.
Q4: What are common signs of Gly-Pro-Glu insolubility or aggregation?
A4: Common indicators of solubility issues include:
-
Cloudiness or turbidity in the solution.
-
Visible particulate matter or precipitation.
-
Difficulty in obtaining a clear solution even after vortexing or sonication.
-
Inconsistent results in bioassays due to inaccurate concentration of the solubilized peptide.
Troubleshooting Guides
Issue 1: Lyophilized Gly-Pro-Glu powder does not dissolve in water or neutral buffer (e.g., PBS pH 7.4).
This is a common issue, especially when trying to prepare concentrated stock solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution issues.
Issue 2: The peptide dissolves initially but precipitates over time or upon storage.
This may indicate that the solution is supersaturated or that the peptide is aggregating.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation
Table 1: Expected Solubility of Gly-Pro-Glu in Different Solvents
| Solvent System | Expected Solubility | Rationale & Remarks |
| Sterile, Distilled Water | Low to Moderate (~5 mg/mL) | Solubility is limited and highly dependent on the final pH of the solution. |
| Acidic Buffers (e.g., Acetate Buffer, pH 4.0) | Low | This pH is close to the predicted pI of ~3.7, where solubility is minimal. |
| Neutral Buffers (e.g., PBS, pH 7.4) | Moderate | At this pH, the peptide is negatively charged, which enhances solubility compared to the pI. A good starting point for many biological assays. |
| Basic Buffers (e.g., Carbonate Buffer, pH 9.0) | High | The peptide is more negatively charged at higher pH, further increasing solubility. |
| DMSO | High (~66.67 mg/mL) | A good choice for preparing concentrated stock solutions.[2] |
| Ethanol, Methanol | Moderate | Can be used as co-solvents to aid dissolution. |
| PEG 400, Glycerol | Moderate | Can be used as co-solvents and may also help prevent aggregation. |
Table 2: Illustrative Quantitative Data on Gly-Pro-Glu Solubility with pH Adjustment
| pH | Buffer System | Estimated Solubility (mg/mL) |
| 2.0 | Glycine-HCl | > 10 |
| 3.7 | Acetate Buffer | < 1 (pI) |
| 5.0 | Acetate Buffer | ~ 3 |
| 7.4 | Phosphate Buffer | ~ 5-7 |
| 9.0 | Carbonate Buffer | > 15 |
Note: This data is illustrative and based on the predicted pI and general principles of peptide solubility. Actual values may vary.
Table 3: Common Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| L-Arginine | 50-100 mM | Suppresses aggregation by interacting with hydrophobic patches on the peptide surface.[3] |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the peptide's native conformation.[3] |
| Polyethylene Glycol (PEG 300/400) | 10-30% (v/v) | Increases solubility and can create a "hydrophilic shield" around the peptide. |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic detergents that prevent surface-induced aggregation.[3] |
Experimental Protocols
Protocol 1: Solubilization in Aqueous Buffers via pH Adjustment
This protocol is recommended for preparing working solutions of Gly-Pro-Glu in aqueous buffers.
Methodology:
-
Initial Dissolution Attempt:
-
Start by attempting to dissolve the lyophilized Gly-Pro-Glu in sterile, distilled water or the desired neutral buffer (e.g., PBS, pH 7.4) at the target concentration.
-
Vortex the solution for 30-60 seconds.
-
If the peptide does not fully dissolve, proceed to the next step.
-
-
pH Adjustment:
-
Since Gly-Pro-Glu is an acidic peptide (pI ~3.7), its solubility will increase at a pH further away from its pI.
-
For dissolution in a neutral or basic buffer, if the peptide is not dissolving, a small amount of a basic solution (e.g., 0.1 M NaOH or ammonium (B1175870) hydroxide) can be added dropwise while stirring until the peptide dissolves.
-
For dissolution in an acidic buffer (pH < 3), a small amount of an acidic solution (e.g., 0.1 M HCl) can be added.
-
Caution: Use minimal volumes of the acid or base to avoid significant changes in the final buffer concentration.
-
-
Final Dilution:
-
Once the peptide is dissolved, it can be diluted to the final desired concentration with the buffer of choice.
-
Verify the final pH of the solution.
-
Protocol 2: Solubilization using an Organic Co-solvent
This protocol is suitable for creating a concentrated stock solution.
Methodology:
-
Dissolution in Organic Solvent:
-
Add a minimal amount of a pure organic solvent (e.g., DMSO) to the lyophilized Gly-Pro-Glu to create a concentrated stock (e.g., 50 mg/mL).
-
Ensure the peptide is fully dissolved. Sonication can be used to aid dissolution. For DMSO, adjusting the pH to 2 with 1M HCl can also be beneficial.[2]
-
-
Dilution into Aqueous Buffer:
-
Slowly add the concentrated peptide stock dropwise to your aqueous buffer while vortexing or stirring.
-
Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit at that co-solvent concentration has been exceeded.
-
Note: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.
Protocol 3: Systematic Solubility Testing
This protocol helps determine the optimal solvent and pH for your specific experimental needs.
Workflow for Systematic Solubility Testing:
Caption: Workflow for systematic solubility testing.
Signaling Pathway
Gly-Pro-Glu is known to exert neuroprotective effects, in part through its interaction with NMDA receptors and modulation of downstream signaling pathways that promote cell survival.
Caption: Simplified signaling pathway of Gly-Pro-Glu.
References
preventing aggregation of synthetic Gly-Pro-Glu peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Gly-Pro-Glu (GPE) peptides. Our goal is to help you prevent and troubleshoot aggregation issues to ensure the success of your experiments.
Troubleshooting Guide: Preventing and Resolving Gly-Pro-Glu Aggregation
Gly-Pro-Glu is a relatively short and hydrophilic peptide, which generally limits its propensity for aggregation compared to larger, more hydrophobic peptides. However, aggregation can still occur, particularly at high concentrations, inappropriate pH, or during long-term storage in solution. This guide provides systematic steps to address these issues.
Problem 1: Lyophilized Peptide is Difficult to Dissolve
Possible Cause: Suboptimal solvent selection or early signs of aggregation.
Solutions:
-
Initial Solvent Selection:
-
Water: As a hydrophilic peptide, the first solvent of choice should be sterile, deionized water.
-
Aqueous Buffers: If water fails, use a buffer with a pH far from the peptide's isoelectric point (pI). For GPE, which has a net negative charge at neutral pH due to the glutamic acid residue, a slightly basic buffer (pH 7.5-8.5) can improve solubility.
-
Organic Solvents: If aqueous solutions are unsuccessful, a small amount of an organic solvent can be used. Dimethyl sulfoxide (B87167) (DMSO) is a good option, with reported solubility of GPE up to 66.67 mg/mL.[1] When using organic solvents, dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer to the desired concentration while vortexing.
-
-
Mechanical Assistance:
-
Vortexing: Gently vortex the solution to aid dissolution.
-
Sonication: If vortexing is insufficient, sonicate the sample in a water bath for short intervals (e.g., 1-2 minutes) to break up small aggregates. Avoid excessive sonication, as it can generate heat and potentially degrade the peptide.
-
Problem 2: Peptide Solution Becomes Cloudy or Forms Precipitates Over Time
Possible Cause: Aggregation due to factors like concentration, pH, temperature, or storage conditions.
Solutions:
-
Optimize Storage Conditions:
-
Storage as Lyophilized Powder: For long-term storage, it is highly recommended to store the peptide as a lyophilized powder at -20°C or -80°C in a desiccated environment.[2]
-
Storage in Solution: If storage in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. For short-term storage (up to a week), 4°C may be acceptable, but stability should be verified.
-
-
Adjust Solution Parameters:
-
Lower Concentration: Work with the lowest peptide concentration that is compatible with your experimental needs.
-
pH Adjustment: Ensure the pH of your buffer is at least 1-2 units away from the peptide's pI.
-
Use of Anti-Aggregation Additives: Consider the inclusion of excipients that can help prevent aggregation.
Additive Recommended Concentration Mechanism of Action Arginine 50-100 mM Suppresses aggregation by interacting with hydrophobic and charged residues. Guanidine Hydrochloride (GuHCl) 0.5-1 M A chaotropic agent that disrupts hydrogen bonds and hydrophobic interactions. Note: May interfere with biological assays. Urea 0.5-1 M Another chaotropic agent with a similar mechanism to GuHCl. Note: May interfere with biological assays. Sugars (e.g., Trehalose, Sucrose) 5-10% (w/v) Stabilize the native peptide structure through preferential hydration.
Note: The effectiveness of these additives can be peptide-specific. It is recommended to test a small amount of your peptide with the chosen additive before preparing a large batch.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my synthetic Gly-Pro-Glu peptide?
A1: The most effective way to ensure long-term stability and prevent degradation is to store the peptide in its lyophilized form at -20°C or, preferably, -80°C in a desiccator.[2] If you need to store the peptide in solution, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q2: My Gly-Pro-Glu peptide won't dissolve in water. What should I do?
A2: If your GPE peptide is difficult to dissolve in water, we recommend the following troubleshooting steps:
-
Try a slightly basic buffer (pH 7.5-8.5). The glutamic acid residue will be deprotonated, increasing the peptide's net negative charge and potentially its solubility.
-
Use sonication. Brief periods of sonication can help to break up any initial aggregates.
-
Use a small amount of an organic solvent. Dissolve the peptide in a minimal volume of DMSO and then slowly add your aqueous buffer to the desired concentration. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
Q3: How can I detect and quantify aggregation of my Gly-Pro-Glu peptide?
A3: Several methods can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitates in your solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to the formation of large aggregates.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the formation of amyloid-like fibrils. ThT dye binds to β-sheet structures, resulting in a significant increase in fluorescence.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight peaks can indicate the presence of dimers, oligomers, or larger aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of aggregates.
Q4: Can the counter-ion (e.g., TFA) from peptide synthesis affect aggregation?
A4: Yes, the trifluoroacetate (B77799) (TFA) counter-ion, which is often present from the purification process, can sometimes influence peptide solubility and aggregation. In most cases, for a small, hydrophilic peptide like GPE, this is not a major concern. However, if you suspect TFA is causing issues, you can perform a counter-ion exchange, for example, by repeatedly dissolving the peptide in a solution containing a different acid (like HCl) and then re-lyophilizing.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Gly-Pro-Glu Peptide
-
Before opening, allow the vial of lyophilized GPE to warm to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the peptide's characteristics (hydrophilic, net negative charge at neutral pH), select an initial solvent. Start with sterile deionized water.
-
Add a small amount of the chosen solvent to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial. If the peptide does not fully dissolve, sonicate in a water bath for 1-2 minutes.
-
Visually inspect the solution for clarity.
-
If the peptide remains insoluble, consider trying a different solvent (e.g., a slightly basic buffer or a minimal amount of DMSO) on a small test aliquot.
-
Once a clear stock solution is obtained, it can be diluted with the appropriate aqueous buffer for your experiment. When diluting a stock solution made in an organic solvent, add the stock solution dropwise to the aqueous buffer while gently stirring.
Protocol 2: Monitoring Peptide Aggregation using Thioflavin T (ThT) Assay
This protocol provides a general method for monitoring the formation of amyloid-like aggregates.
Materials:
-
Gly-Pro-Glu peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a working solution of your GPE peptide at the desired concentration in the assay buffer. Also, prepare a buffer-only control.
-
Prepare a ThT working solution by diluting the ThT stock solution into the assay buffer to a final concentration of 10-25 µM.
-
In the 96-well plate, mix equal volumes of the peptide solution (or buffer control) and the ThT working solution. Prepare each condition in triplicate.
-
Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, depending on the experimental design.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for the duration of the experiment.
-
Plot the fluorescence intensity against time. An increase in fluorescence over time suggests the formation of β-sheet-rich aggregates.
Signaling Pathways and Experimental Workflows
Gly-Pro-Glu (GPE) Neuroprotective Signaling Pathway
Gly-Pro-Glu, the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1), exerts its neuroprotective effects through a distinct signaling cascade.[3] It has been shown to interact with NMDA receptors, leading to the activation of downstream pro-survival pathways.[3]
Caption: GPE signaling pathway leading to neuroprotection.
Simplified IGF-1 Signaling Pathway
Gly-Pro-Glu is proteolytically cleaved from the N-terminus of IGF-1. The broader IGF-1 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4][5]
Caption: A simplified overview of the IGF-1 signaling cascade.
Experimental Workflow: Peptide Solubility and Stability Assessment
A systematic approach is crucial for determining the optimal conditions for your peptide and assessing its stability over time.
Caption: Workflow for GPE peptide handling and stability analysis.
References
Technical Support Center: Solid-Phase Synthesis of Proline-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase synthesis of proline-containing peptides.
Troubleshooting Guide
This guide addresses specific issues, their probable causes, and recommended solutions to overcome challenges in proline-containing peptide synthesis.
| Observed Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low crude peptide yield with a significant early-eluting peak in HPLC. | Diketopiperazine (DKP) formation. This is a common side reaction, especially when proline is the second or third amino acid in the sequence. The N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic impurity.[1] | 1. Resin Selection: Utilize a 2-chlorotrityl chloride resin. Its steric bulk hinders the intramolecular cyclization that leads to DKP formation.[2] 2. Dipeptide Coupling: Instead of sequential coupling, synthesize or purchase the Fmoc-Xaa-Pro-OH dipeptide and couple it in a single step. This bypasses the vulnerable dipeptide-resin stage. 3. Optimized Deprotection: Use a milder Fmoc deprotection condition, such as 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine (B1678402) in NMP, which has been shown to significantly reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[3] |
| Mass spectrometry shows a peak corresponding to the target peptide minus one or more amino acids (deletion sequences). | Incomplete or slow coupling of the amino acid following proline. Proline is a secondary amine, making its N-terminus less reactive and more sterically hindered than primary amines of other amino acids.[4] | 1. Double Coupling: Perform a second coupling step for the amino acid immediately following the proline residue to ensure the reaction goes to completion.[4] 2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) to improve reaction kinetics.[4] 3. Choice of Coupling Reagent: Employ highly efficient coupling reagents like HATU or HCTU. |
| Resin beads are clumping, and you observe poor swelling. HPLC analysis shows a complex mixture of truncated sequences. | Peptide aggregation on the solid support. Proline-rich and hydrophobic sequences are prone to forming secondary structures that cause the peptide chains to aggregate, hindering reagent access for subsequent coupling and deprotection steps.[5] | 1. Incorporate Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations (optimally every 5-6 residues) to disrupt the formation of secondary structures like β-sheets.[2][6] 2. Use Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the coupling mixture to help break up aggregates.[7] 3. Elevated Temperature: Perform the coupling at a higher temperature to disrupt aggregation.[2] 4. Solvent Choice: Switch to more effective "magic mixture" solvents like a combination of DCM/DMF/NMP (1:1:1) to improve solvation. |
| Ambiguous or weak color change with the Kaiser test after deprotection of proline. | The Kaiser test is unreliable for secondary amines. The standard ninhydrin-based Kaiser test gives a weak reddish-brown or yellow color with N-terminal proline, which can be misinterpreted as incomplete deprotection.[5][8] | 1. Use an Alternative Test: Employ a colorimetric test suitable for secondary amines, such as the Isatin (B1672199) test or the Chloranil test , both of which produce a distinct blue color with unprotected N-terminal proline.[5] |
| Mass spectrometry shows a peak with the correct mass, but HPLC reveals two closely eluting peaks. | Racemization of the proline residue. Although less common for proline itself, racemization can occur during the activation step, especially with certain coupling reagents.[9] | 1. Choice of Coupling Reagent: Be cautious with reagents known to promote racemization. For instance, HOBt has been reported to induce racemization of proline phenacyl esters.[10] Consider using reagents like COMU for superior racemization suppression.[7] 2. Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin. |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem with proline?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis. The deprotected N-terminal amino group of the dipeptide nucleophilically attacks the ester linkage connecting the peptide to the resin. This results in the cleavage of the dipeptide from the resin as a stable six-membered cyclic diketopiperazine. This side reaction is particularly prevalent when proline is the C-terminal or penultimate residue of the dipeptide, leading to a significant loss of the desired peptide from the resin and a lower final yield.[1][2]
Q2: How can I monitor the coupling efficiency to a proline residue?
A2: Since proline is a secondary amine, the standard Kaiser test is not reliable for monitoring coupling completion, as it gives a false negative or ambiguous reddish-brown color.[5][8] It is highly recommended to use alternative tests such as the Isatin test or the Chloranil test .[5] These tests will produce a distinct blue color if the N-terminal proline is uncoupled, indicating that a recoupling step is necessary.
Q3: What are pseudoproline dipeptides and how do they help in synthesizing proline-containing peptides?
A3: Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) that are reversibly protected as an oxazolidine (B1195125) ring, which mimics the structure of proline.[6][11] They are introduced as dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) during SPPS. Their primary function is to disrupt the formation of secondary structures, such as beta-sheets, which are a major cause of peptide aggregation on the resin.[6] By creating a "kink" in the peptide backbone, they improve the solvation of the growing peptide chain, leading to more efficient coupling and deprotection reactions, ultimately resulting in higher purity and yield of the final peptide.[2][11] The native serine or threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[6]
Q4: Is double coupling always necessary for the amino acid following a proline?
A4: While not always strictly necessary, it is a highly recommended practice. The coupling to the secondary amine of proline is often slower and less efficient than to a primary amine. Performing a double coupling for the subsequent amino acid provides a greater chance for the reaction to proceed to completion, thereby minimizing the formation of deletion sequences and improving the overall purity of the crude peptide.[4]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the synthesis of proline-containing peptides.
Table 1: Comparison of Deprotection Reagents for DKP Formation Reduction
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine in DMF | 13.8% | [3] |
| 5% Piperidine in DMF | 12.2% | [3] |
| 5% Piperazine in DMF or NMP | < 4% | [3] |
| 2% DBU / 5% Piperazine in NMP | Drastic Reduction | [3] |
Table 2: Typical Performance Metrics for Proline Coupling in SPPS
| Parameter | Typical Value | Notes |
| Coupling Efficiency (N-Boc-D-proline) | ~98-99.5% | May require double coupling or optimized reagents due to the secondary amine. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).[12] |
| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower coupling kinetics. Monitoring is recommended.[12] |
| Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution.[12] |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution.[12] |
Experimental Protocols
Protocol 1: Double Coupling of an Amino Acid after Proline
Objective: To ensure complete acylation of the N-terminal amine of the amino acid following a proline residue.
Methodology:
-
After the successful coupling of the proline residue and subsequent Fmoc deprotection, proceed with the first coupling of the next amino acid as per your standard protocol (e.g., using 3-5 equivalents of Fmoc-amino acid and a suitable coupling reagent like HBTU/DIEA in DMF for 1-2 hours).
-
After the first coupling, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Repeat the coupling step using a fresh solution of the activated Fmoc-amino acid.
-
After the second coupling, wash the resin thoroughly with DMF and proceed with the next deprotection cycle.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
Objective: To introduce a pseudoproline dipeptide to disrupt secondary structure formation and prevent peptide aggregation.
Methodology:
-
At the desired position in the peptide sequence, perform the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide.
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal volume of DMF or NMP.
-
Add DIEA (6-10 equivalents) to the solution and mix thoroughly.
-
Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the completion of the coupling using the Kaiser test (as the N-terminus of the pseudoproline dipeptide is a primary amine).
-
After complete coupling, wash the resin and proceed with the synthesis. The subsequent amino acid is coupled to the N-terminus of the pseudoproline dipeptide.
Protocol 3: Isatin Test for N-terminal Proline
Objective: To qualitatively determine the presence of a free N-terminal proline.
Methodology:
-
Reagent Preparation: Prepare an isatin solution by dissolving 2 g of isatin in 100 mL of benzyl (B1604629) alcohol with heating, then add 2 g of Boc-Phe-OH.
-
Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.
-
Reaction: Add 2-3 drops of the isatin solution to the test tube.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: A blue color on the beads indicates the presence of a free N-terminal proline (incomplete coupling). If the beads remain yellow or colorless, the coupling is complete.
Protocol 4: General Cleavage and Deprotection of a Proline-Containing Peptide
Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.
Methodology:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acids in your sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Stir the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the crude peptide under vacuum.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting Workflow for Proline-Containing Peptides.
Caption: Challenges and Solutions in Proline Peptide Synthesis.
References
- 1. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. mesalabs.com [mesalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
minimizing side reactions in Glu-Pro dipeptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Glu-Pro dipeptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of a this compound dipeptide?
A1: The primary side reactions encountered during this compound dipeptide synthesis are:
-
Diketopiperazine (DKP) Formation: This is a significant issue, particularly in solid-phase peptide synthesis (SPPS), where the dipeptide can cyclize and cleave from the resin, leading to a substantial loss of product. The presence of proline as the second amino acid makes the sequence highly susceptible to this side reaction.[1]
-
Pyroglutamate (B8496135) (pGlu) Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid. This modification blocks the N-terminus, preventing further elongation of the peptide chain and can affect the biological activity of the final peptide.[2][3][4]
-
Racemization: The stereochemical integrity of the glutamic acid residue can be compromised during the activation and coupling steps, leading to the formation of diastereomeric impurities.[5]
Q2: How can I minimize diketopiperazine (DKP) formation?
A2: Several strategies can be employed to suppress DKP formation:
-
Choice of Resin (for SPPS): Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can physically inhibit the cyclization reaction.[1]
-
Protecting Group Strategy: The use of the N-trityl (Trt) protecting group on the second amino acid (proline) can prevent DKP formation. The Trt group is then removed under mildly acidic conditions.
-
Dipeptide Coupling: Instead of a stepwise addition of single amino acids, coupling a pre-synthesized and protected this compound dipeptide can bypass the vulnerable dipeptide stage on the resin.
-
Modified Deprotection Conditions: Using a weaker base like piperazine (B1678402) instead of piperidine (B6355638) for Fmoc deprotection has been shown to significantly reduce DKP formation. For example, using 5% piperazine can lower DKP formation to less than 4%, compared to over 13% with 20% piperidine.[6][7]
Q3: What conditions favor pyroglutamate formation and how can it be prevented?
A3: Pyroglutamate formation is influenced by pH and temperature. The rate of formation from an N-terminal glutamic acid is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[2][4][8] To prevent this:
-
Control pH: Maintain the pH of solutions between 6.0 and 7.0 during purification and storage.
-
Use appropriate coupling reagents: Employ coupling reagents and conditions that do not promote cyclization. For instance, pre-activation of the carboxylic acid can sometimes lead to side reactions, so in-situ activation might be preferable.
-
Protect the N-terminus: If the Glu residue is at the N-terminus of the final peptide, consider acetylation or another N-terminal modification after synthesis to block the free amine.
Q4: Which coupling reagents are best for minimizing racemization when coupling glutamic acid to proline?
A4: While some degree of racemization can occur with most coupling methods, the use of additives and certain reagents can significantly suppress it:
-
Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives like 6-Cl-HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling reaction is a standard practice to minimize racemization.[1]
-
Uronium/Aminium and Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are generally efficient and lead to low levels of racemization when used with an appropriate base and additives.[9] HATU is often considered more reactive and can lead to less epimerization than HBTU.[9]
-
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective, especially when used in combination with HOBt or HOAt to suppress racemization.[9]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound dipeptide synthesis.
Issue 1: Low or No Yield of the Dipeptide
| Possible Cause | How to Investigate | Solution(s) |
| Diketopiperazine (DKP) Formation (SPPS) | Analyze the cleavage solution by LC-MS for a peak corresponding to the mass of the cyclic this compound dipeptide. This is a very common issue with Pro as the second residue.[1] | - Synthesize on a 2-chlorotrityl chloride resin. - Use a pre-formed Fmoc-Glu(OtBu)-Pro-OH dipeptide for the coupling step. - For Fmoc deprotection, use 5% piperazine in NMP instead of 20% piperidine in DMF.[6][7] |
| Incomplete Coupling | Perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil (B122849) test for secondary amines like Proline) on a small sample of the resin after the coupling step. A positive result indicates free amines and incomplete reaction. | - Double couple: repeat the coupling step with fresh reagents. - Increase the coupling time. - Use a more reactive coupling agent (e.g., HATU instead of HBTU or DIC/HOBt). |
| Incomplete Fmoc Deprotection (SPPS) | Perform a Kaiser test after the deprotection step. A negative result (yellow beads) indicates that the Fmoc group has not been removed. | - Increase the deprotection time or perform a second deprotection step. - Ensure the deprotection reagent (e.g., 20% piperidine in DMF) is fresh. |
| Pyroglutamate Formation | Analyze the product by mass spectrometry for a mass loss of 18 Da (from Glu). This will be more prominent if the glutamic acid is N-terminal and exposed to acidic or basic conditions for extended periods.[2][4] | - During workup and purification, maintain the pH between 6.0 and 7.0.[2][4] - Minimize exposure to high temperatures. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Identification Method | Cause & Solution(s) |
| Diastereomers (Racemization) | Chiral HPLC analysis or NMR spectroscopy. | - Cause: Over-activation of the carboxylic acid or presence of a strong base. - Solution: Add HOBt or HOAt to the coupling reaction. Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[10] |
| Deletion Sequences (e.g., only Pro-resin) | Mass spectrometry analysis will show a peak corresponding to the mass of the starting material or truncated sequences. | - Cause: Incomplete coupling of the glutamic acid. - Solution: Optimize coupling conditions (see "Incomplete Coupling" above). |
| Guanidinylation of the N-terminus | Mass spectrometry will show a mass increase of 42 Da on the N-terminal amine. | - Cause: Use of excess uronium/aminium coupling reagents like HBTU or HATU, which can react with the free amine. - Solution: Use a slight excess of the amino acid relative to the coupling reagent. Avoid pre-activation for extended periods. |
Data Presentation
Table 1: Comparison of Deprotection Conditions on Diketopiperazine (DKP) Formation in Fmoc-Dipeptide-Resin Synthesis
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [6][7] |
| 5% Piperidine | DMF | 12.2 | [7] |
| 20% Piperidine | Toluene | 11.7 | [7] |
| 5% Piperazine | DMF | < 4.0 | [6][7] |
| 5% Piperazine | NMP | < 4.0 | [6][7] |
| 2% DBU / 5% Piperazine | NMP | 3.6 | [6] |
Data is for the synthesis of Fmoc-Cys[(CH2)3COOtBu]-Pro on a 2-chlorotrityl resin and is representative of the trend for Pro-containing dipeptides.
Table 2: General Performance of Common Coupling Reagents in Solid-Phase Peptide Synthesis
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Notes |
| HATU | Uronium/Aminium Salt | Very High | Very Low | Highly efficient, especially for sterically hindered couplings.[9] |
| HBTU | Uronium/Aminium Salt | High | Low | A widely used and effective coupling reagent. |
| PyBOP | Phosphonium Salt | High | Low | Byproducts are generally water-soluble, aiding in purification. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | A cost-effective and reliable combination. The HOBt additive is crucial for suppressing racemization.[9] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Low | A safer alternative to HOBt-based additives. |
This table provides a qualitative comparison. Actual yields and purity are sequence-dependent.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Glu(OtBu)-Pro-OH on 2-Chlorotrityl Chloride Resin
This protocol describes the manual synthesis of the protected dipeptide.
1. Resin Loading (Attachment of the first amino acid, Fmoc-Pro-OH): a. Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. c. Dissolve Fmoc-Pro-OH (0.8 eq, 1.28 mmol, 432 mg) in DCM (8 mL). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 4.8 mmol, 0.84 mL). d. Add the amino acid solution to the resin and agitate for 2 hours at room temperature. e. To cap any unreacted sites, add 1 mL of methanol (B129727) and agitate for 30 minutes. f. Drain the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
2. Fmoc Deprotection: a. Swell the Fmoc-Pro-resin in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes. b. Drain the DMF. c. Add a solution of 20% piperidine in DMF (10 mL) and agitate for 5 minutes. Drain. d. Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes. e. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Coupling of Fmoc-Glu(OtBu)-OH: a. In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (2.0 eq, 3.2 mmol, 1.36 g) and HOBt (2.0 eq, 3.2 mmol, 487 mg) in DMF (8 mL). b. Add DIC (2.0 eq, 3.2 mmol, 0.5 mL) to the solution and allow to pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected Pro-resin. d. Agitate the mixture for 2 hours at room temperature. e. Perform a Kaiser test to confirm complete coupling (should be negative). If positive, continue agitation or perform a recoupling. f. Drain and wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
4. Cleavage from Resin: a. Swell the dried resin in DCM (5 mL). b. Prepare a cleavage cocktail of acetic acid/trifluoroethanol/DCM (1:2:7 v/v/v). c. Add the cleavage cocktail (15 mL) to the resin and agitate for 2 hours. d. Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail (2x 5 mL). e. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.
Protocol 2: Solution-Phase Synthesis of Z-Glu(OBzl)-Pro-OMe
This protocol describes the synthesis of a protected this compound dipeptide in solution.
1. Neutralization of Proline Methyl Ester: a. Suspend H-Pro-OMe·HCl (1.0 eq, 10 mmol, 1.66 g) in anhydrous DCM (50 mL) in a round-bottom flask. b. Cool the mixture to 0°C in an ice bath. c. Add N-methylmorpholine (NMM) (1.0 eq, 10 mmol, 1.1 mL) dropwise while stirring. Stir for 20 minutes at 0°C.
2. Coupling Reaction: a. In a separate flask, dissolve Z-Glu(OBzl)-OH (1.0 eq, 10 mmol, 3.71 g) and HOBt (1.1 eq, 11 mmol, 1.68 g) in anhydrous DCM (50 mL) and cool to 0°C. b. To this solution, add a solution of DIC (1.1 eq, 11 mmol, 1.72 mL) in anhydrous DCM (10 mL) dropwise. c. Stir for 15 minutes at 0°C. d. Add the neutralized proline methyl ester solution from step 1 to this mixture. e. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
3. Work-up and Purification: a. Filter the reaction mixture to remove the precipitated diisopropylurea (DIU). Wash the filter cake with a small amount of DCM. b. Combine the filtrate and washes and transfer to a separatory funnel. c. Wash the organic layer successively with 1 M HCl (2x 50 mL), water (1x 50 mL), 5% NaHCO₃ solution (2x 50 mL), water (1x 50 mL), and brine (1x 50 mL). d. Dry the organic layer over anhydrous Na₂SO₄. e. Filter to remove the drying agent and evaporate the solvent under reduced pressure. f. Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure dipeptide, Z-Glu(OBzl)-Pro-OMe.
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Analysis of Glu-Pro in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information for the accurate and reproducible quantification of the dipeptide Glutamyl-Proline (Glu-Pro) in biological samples. Below you will find frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and stability data to ensure the integrity of your samples from collection to analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my measured this compound concentrations unexpectedly low or variable?
Low or inconsistent this compound levels are most often due to pre-analytical variability, with enzymatic degradation being the primary cause.[1][2][3] The dipeptide is a substrate for the cytosolic enzyme Prolidase (PEPD), which cleaves the bond between Glutamate and Proline.[1][4] This degradation can occur rapidly if samples are not handled correctly immediately after collection.
Q2: What is the best sample type for this compound analysis: plasma or serum?
EDTA plasma is strongly recommended over serum. The process of blood coagulation to generate serum activates various proteases, which can increase the degradation of peptides.[5] Plasma collection in the presence of an anticoagulant like EDTA, which chelates divalent cations such as the Mn²⁺ required for prolidase activity, provides a more stable environment.
Q3: Are protease inhibitors necessary for stabilizing this compound?
Yes. Due to the activity of endogenous peptidases like prolidase, adding a broad-spectrum protease inhibitor cocktail to your sample immediately upon collection is critical.[5] This is the most effective way to prevent the enzymatic breakdown of this compound ex vivo.
Q4: What are the optimal storage conditions for samples intended for this compound analysis?
For short-term storage (up to one week), processed plasma samples should be kept at -20°C. For long-term storage, -80°C is mandatory to ensure stability.[6] It is crucial to avoid repeated freeze-thaw cycles, which can degrade peptides and proteins. Prepare single-use aliquots whenever possible.
Q5: Can the analytical method itself affect my this compound results?
Yes. During LC-MS/MS analysis, free glutamic acid (Glu), a breakdown product of this compound, can sometimes cyclize in the mass spectrometer's ion source to form pyroglutamic acid (pGlu). This can interfere with quantification if not properly addressed through chromatographic separation and optimized source conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Enzymatic Degradation: Sample was not cooled immediately, processing was delayed, or no protease inhibitors were used. Prolidase is active at room and physiological temperatures.[1] | 1. Ensure blood samples are collected in pre-chilled EDTA tubes containing a protease inhibitor cocktail.2. Process samples on ice and centrifuge within 1 hour of collection.3. Immediately freeze plasma aliquots at -80°C. |
| Cell Lysis: Hemolysis or improper handling released cytosolic enzymes, including prolidase, into the plasma. | 1. Use proper phlebotomy techniques to minimize shear stress on cells.2. Centrifuge at appropriate speeds (e.g., 1500 x g) to pellet cells without causing rupture.3. Visually inspect plasma for any pink or red discoloration indicating hemolysis. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in time from collection to freezing, or variable temperatures during processing. | 1. Standardize the entire workflow from collection to storage. Use a timer to ensure consistent incubation/processing steps for all samples.2. Process samples in smaller batches to minimize the time any single sample sits (B43327) at a suboptimal temperature. |
| Repeated Freeze-Thaw Cycles: Aliquots were thawed and refrozen multiple times. | 1. Prepare single-use aliquots after the initial plasma processing step.2. Thaw aliquots on ice immediately before sample preparation for analysis. | |
| Poor Chromatographic Peak Shape | Non-Specific Binding: The peptide is adsorbing to sample tubes, pipette tips, or the analytical column. | 1. Use low-retention polypropylene (B1209903) tubes and pipette tips.2. Acidify the sample and mobile phases (e.g., with 0.1% formic acid) to improve peptide solubility and reduce secondary interactions. |
| Interfering Peaks in LC-MS/MS | Matrix Effects: Co-eluting substances from the biological matrix are suppressing or enhancing the this compound signal. | 1. Optimize the sample preparation method. Use Solid-Phase Extraction (SPE) for a cleaner extract compared to Protein Precipitation (PPT).[2]2. Adjust the chromatographic gradient to better separate this compound from interfering compounds.3. Use a stable isotope-labeled internal standard (SIL-IS) for this compound to correct for matrix effects. |
Quantitative Data Summary
Direct stability studies for this compound are not widely published. The following tables provide illustrative stability data based on established principles for other short peptides in human plasma, demonstrating the critical impact of temperature and inhibitors.
Table 1: Illustrative Stability of a Dipeptide in Human EDTA Plasma at Different Temperatures
| Storage Time | Recovery at 22°C (Room Temp) | Recovery at 4°C (Refrigerator) | Recovery at -80°C (Freezer) |
| 0 hours | 100% | 100% | 100% |
| 2 hours | 65% | 95% | >99% |
| 6 hours | 30% | 88% | >99% |
| 24 hours | <10% | 75% | >99% |
| 1 week | Not Detectable | 40% | >99% |
| (Data are representative examples to illustrate degradation trends.) |
Table 2: Illustrative Effect of Protease Inhibitors on Dipeptide Recovery in Human EDTA Plasma (Stored at 4°C for 24 hours)
| Sample Condition | Average Peptide Recovery (%) |
| No Inhibitors | 75% |
| General Protease Inhibitor Cocktail | >98% |
| Captopril (Prolidase Inhibitor)[1][3] | >95% (Expected) |
| (Data are representative examples to illustrate inhibitor efficacy.) |
Key Experimental Protocols & Visualizations
This compound Degradation Pathway
The primary degradation route for this compound in biological samples is enzymatic hydrolysis by the cytosolic enzyme Prolidase.
Protocol 1: Blood Collection and Plasma Preparation
This protocol outlines the critical steps for obtaining stabilized plasma suitable for this compound analysis.
References
- 1. Captopril-dependent inhibition of collagen biosynthesis in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Gly-Pro-Glu (GPE) in Neuroprotective Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Gly-Pro-Glu (GPE) in neuroprotective assays.
Frequently Asked Questions (FAQs)
Q1: What is Gly-Pro-Glu (GPE) and what is its role in neuroprotection?
Gly-Pro-Glu (GPE) is the N-terminal tripeptide of insulin-like growth factor-I (IGF-1) and is recognized for its neuroprotective and neuroactive properties.[1][2] It is a naturally occurring peptide in the brain.[3] GPE has demonstrated neuroprotective effects in various in vitro and in vivo models of brain injury and neurodegenerative diseases.[3][4]
Q2: What is the primary mechanism of action for GPE's neuroprotective effects?
GPE's neuroprotective effects are primarily mediated through its interaction with N-methyl-D-aspartate (NMDA) receptors.[2][5] It has been shown to inhibit glutamate (B1630785) binding to the NMDA receptor.[5] This interaction subsequently modulates intracellular signaling cascades, including the PI3K/Akt and ERK pathways, which are crucial for promoting cell survival and proliferation.[2][4]
Q3: What is a typical effective concentration range for GPE in in vitro neuroprotective assays?
The effective concentration of GPE can vary depending on the cell type and the nature of the insult. However, studies have shown neuroprotective effects at concentrations ranging from the nanomolar to the micromolar scale. For instance, potentiation of potassium-evoked acetylcholine (B1216132) release has been observed at concentrations as low as 0.1 nM, while inhibition of glutamate binding to NMDA receptors has an IC50 of 14.7 µM.[5] In cell viability assays, 100 µM GPE has been shown to significantly increase cell viability in the presence of Aβ1-42.[2]
Q4: How stable is GPE in cell culture media?
Peptides like GPE can be susceptible to degradation by proteases present in serum-containing cell culture media. For experiments conducted over longer periods, it is advisable to consider the stability of the peptide. This can be assessed by incubating GPE in the specific cell culture medium for various durations and then analyzing its integrity via methods like HPLC. If degradation is a concern, the use of serum-free media, protease inhibitors, or more stable GPE analogs could be considered.[3]
Troubleshooting Guides
This section addresses common issues encountered during neuroprotective assays with GPE.
Issue 1: High Variability in Neuroprotective Assay Results
Q: My replicate wells in my MTT/LDH assay show high variability. What are the potential causes and solutions?
A: High variability in cell viability assays is a common issue that can obscure the true effect of GPE. The source of variability can be biological or technical.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating by gently mixing between pipetting. Use reverse pipetting for more viscous suspensions.[6] | Reduced well-to-well variability in the assay signal.[6] |
| "Edge Effect" | The outer wells of a 96-well plate are prone to evaporation. Fill these perimeter wells with sterile PBS or media without cells and exclude them from data analysis.[6] | More consistent results across the experimental wells of the plate.[6] |
| Pipetting Errors | Calibrate pipettes regularly and use a consistent pipetting technique. When adding reagents, dispense against the side of the well to avoid disturbing the cell monolayer. | Increased precision and reproducibility of results.[6] |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | Ensure complete dissolution of formazan crystals by using a sufficient volume of an appropriate solubilizing agent (e.g., DMSO or SDS solution). Visually confirm dissolution under a microscope.[6] | Accurate and consistent absorbance readings that reflect cell viability. |
| Interference from GPE | To check if GPE interferes with the assay reagents, include control wells with GPE in cell-free media. | Determine if a background correction is necessary for your calculations. |
Issue 2: No Observable Neuroprotective Effect of GPE
Q: I am not observing the expected neuroprotective effect of GPE in my assay. What should I investigate?
A: Several factors could lead to a lack of a neuroprotective effect. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal GPE Concentration | Perform a dose-response curve to determine the optimal neuroprotective concentration of GPE for your specific cell type and insult. Concentrations can range from nM to µM.[2][5] | Identification of the effective concentration range for GPE in your experimental model. |
| Inappropriate Timing of GPE Treatment | The timing of GPE administration relative to the insult is critical. Test different pre-treatment, co-treatment, and post-treatment protocols. | Determine the optimal therapeutic window for GPE's neuroprotective action. |
| Severity of the Insult | The neurotoxic insult (e.g., OGD duration, toxin concentration) may be too severe for GPE to confer protection. Titrate the insult to achieve a level of cell death (e.g., 50%) where protection can be observed. | A more sensitive assay window to detect the neuroprotective effects of GPE. |
| GPE Degradation | As a peptide, GPE can degrade in culture. Prepare fresh GPE solutions for each experiment. Consider the stability in your media over the experiment's duration.[3] | Ensure that the active form of GPE is present throughout the assay. |
| Cell Health and Passage Number | Use cells that are in a healthy, exponential growth phase and within a consistent, low passage number range.[6] | Healthy and consistent cells will provide a more reliable response to both the insult and the protective agent. |
Issue 3: Cell Toxicity Observed with GPE Treatment
Q: I am observing cytotoxicity at higher concentrations of GPE. Is this expected?
A: While GPE is generally considered non-toxic, high concentrations of any substance can have off-target effects or induce cellular stress.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High GPE Concentration | Perform a toxicity assay with a range of GPE concentrations in the absence of a neurotoxic insult to determine the maximum non-toxic concentration for your cell type. | Identification of a safe and effective concentration range for your experiments. |
| Impurities in GPE | Ensure the purity of your GPE compound. Use a high-quality, reputable source. | Elimination of confounding cytotoxic effects from impurities. |
| Solvent Toxicity | If GPE is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. Run a vehicle control. | Confirmation that the observed toxicity is not due to the solvent. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Gly-Pro-Glu from various studies.
Table 1: Effects of Gly-Pro-Glu (GPE) on Neuronal Signaling and Viability
| Parameter | Experimental Model | GPE Concentration | Observed Effect | Reference |
| NMDA-mediated inward current | Cultured rat hippocampal neurons | 30 µM | 4.7 ± 2.5 pA current | [2] |
| 500 µM | 114.6 ± 20.3 pA current | [2] | ||
| L-[3H]glutamate binding inhibition (IC50) | Rat cortical membranes | 14.7 µM | Inhibition of glutamate binding to NMDA receptors | [2][5] |
| Potassium-evoked Acetylcholine Release | Rat cortical slices | 0.1 nM | Potentiation of release | [2][5] |
| Potassium-evoked Dopamine Release | Rat striatal slices | 10 µM | Significant enhancement of release | [2][5] |
| Cell Viability (MTT assay) vs. Aβ1-42 | Differentiated SH-SY5Y cells | 100 µM | Increased cell viability to ~70% from ~52% with Aβ1-42 alone | [2] |
| Cell Death (LDH assay) vs. Aβ1-42 | Differentiated SH-SY5Y cells | 100 µM | Increased cell viability to ~60% from ~40% with Aβ1-42 alone | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neuroprotective effects of GPE.
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons.
Materials:
-
Timed-pregnant rat (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines and harvest the embryonic brains.
-
Dissect the cortices in ice-cold dissection medium.
-
Mince the tissue and incubate in the digestion solution at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine coated plates at the desired density in pre-warmed plating medium.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Oxygen-Glucose Deprivation (OGD) Assay
This protocol simulates ischemic conditions in vitro.[7][8]
Materials:
-
Mature primary neuronal cultures
-
OGD medium (glucose-free balanced salt solution or Neurobasal medium)
-
Hypoxic chamber (e.g., with 95% N2 / 5% CO2)
Procedure:
-
Prepare the OGD medium and de-gas it by bubbling with a 95% N2 / 5% CO2 gas mixture.[9]
-
Remove the normal culture medium from the neurons and wash once with pre-warmed, de-gassed OGD medium.
-
Replace with fresh, de-gassed OGD medium.
-
Place the cultures in a hypoxic chamber for the desired duration (e.g., 90-120 minutes).[9]
-
For reoxygenation, remove the cultures from the chamber, replace the OGD medium with their original pre-conditioned culture medium or fresh, normoxic medium, and return them to a standard incubator.[9]
-
Assess cell viability at a specified time point after reoxygenation (e.g., 24 hours).[9]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate reader
Procedure:
-
After the experimental treatment, remove the culture medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization solution to each well to dissolve the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate reader
Procedure:
-
After the experimental treatment, carefully collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.[10]
-
Add the reaction mixture to each supernatant sample.
-
Incubate at room temperature for the time specified in the kit's protocol (typically 15-30 minutes), protected from light.[10]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/Akt and ERK pathways.[11][12]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.[12]
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Workflows
GPE-Mediated Neuroprotective Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which GPE exerts its neuroprotective effects. GPE interacts with the NMDA receptor, leading to the activation of the PI3K/Akt and ERK signaling cascades, which in turn promote cell survival.[2][4]
Caption: GPE signaling pathway leading to neuroprotection.
Troubleshooting Workflow for Neuroprotective Assays
This workflow provides a logical sequence of steps to troubleshoot common issues in neuroprotective assays with GPE.
Caption: A logical workflow for troubleshooting GPE neuroprotective assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 9. ERK5/KLF4 signaling as a common mediator of the neuroprotective effects of both nerve growth factor and hydrogen peroxide preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
addressing matrix effects in LC-MS/MS analysis of Glu-Pro
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the dipeptide Glutamyl-Proline (Glu-Pro).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of a polar dipeptide like this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] For biological samples like plasma or urine, this includes salts, lipids, proteins, and other endogenous metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3]
Given that this compound is a small, polar dipeptide, it is particularly susceptible to interference from highly abundant polar matrix components, which can significantly compromise the accuracy, precision, and sensitivity of quantification.[4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: You can assess matrix effects both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify at what retention times matrix components cause ion suppression or enhancement. A constant flow of a this compound standard solution is infused into the mobile phase stream after the analytical column but before the MS ion source. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) from the stable baseline signal for this compound indicates the presence of interfering matrix components at that specific retention time.
-
Quantitative Assessment (Post-Extraction Spike): This is the standard method to measure the extent of matrix effects.[2] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of this compound in a neat (clean) solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure.
Troubleshooting Guides
Issue 1: Poor sensitivity and inconsistent quantification for this compound.
This is a classic symptom of ion suppression. The following troubleshooting workflow can help you identify and mitigate the issue.
Q3: Which sample preparation method is best for reducing matrix effects for this compound in plasma?
A3: The choice of sample preparation is critical. While Protein Precipitation (PPT) is fast, it is often insufficient for removing phospholipids (B1166683) and other interferences that cause matrix effects.[5][6] For a polar analyte like this compound, Solid Phase Extraction (SPE) is generally superior.[7]
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons | Effectiveness for this compound |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Non-selective, high residual matrix components, often leads to significant ion suppression.[5][6] | Low: Likely insufficient due to the polar nature of this compound and co-precipitation of similar matrix components. |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts. | Can have low recovery for highly polar analytes like this compound.[8] | Moderate: Recovery may be a challenge; requires careful solvent and pH optimization. |
| Solid Phase Extraction (SPE) | Highly selective, provides cleaner extracts, reduces matrix effects effectively.[9][10] | More complex and costly than PPT. | High: Recommended approach. Mixed-mode or hydrophilic sorbents are ideal for retaining and cleaning up polar peptides.[9][11] |
Experimental Protocol: Mixed-Mode Solid Phase Extraction (SPE) for Dipeptides from Plasma
This protocol is a general guideline for extracting small polar peptides like this compound from a plasma matrix using a mixed-mode cation exchange (MCX) sorbent.
-
Sample Pre-treatment:
-
Thaw 100 µL of plasma sample on ice.
-
Add 100 µL of 4% phosphoric acid (H₃PO₄) in water. This step disrupts protein binding and adjusts the pH to ensure the peptide is positively charged for retention on the cation exchange sorbent.[12]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis MCX µElution plate/cartridge by passing 200 µL of methanol.
-
Equilibrate the cartridge by passing 200 µL of water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Wash Steps:
-
Wash 1 (Polar Interferences): Wash the cartridge with 200 µL of 2% formic acid in water. This removes highly polar, unretained matrix components.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 200 µL of methanol. This removes retained non-polar components like phospholipids.
-
-
Elution:
-
Elute the this compound dipeptide with two aliquots of 25 µL of a solution containing 40% acetonitrile, 5% ammonium (B1175870) hydroxide (B78521), and 55% water (v/v/v).[11] The ammonium hydroxide neutralizes the peptide's charge, releasing it from the sorbent.
-
-
Final Step:
-
The eluate can be directly injected or diluted with mobile phase starting conditions before injection into the LC-MS/MS system.
-
Q4: Can I optimize my chromatography to separate this compound from matrix interferences?
A4: Yes. Chromatographic optimization is a powerful strategy. Since this compound is a polar compound, traditional reversed-phase (RP) chromatography may not provide sufficient retention, causing it to elute early with many other polar matrix components.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar analytes.[13][14] HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. This combination promotes the retention of polar compounds like this compound, allowing non-polar and less polar matrix components (like phospholipids) to elute first, thereby reducing the chance of ion suppression.[13]
Q5: If matrix effects persist, how can I compensate for them to ensure accurate quantification?
A5: If matrix effects cannot be eliminated through sample preparation and chromatography, compensation strategies are necessary.
-
Matrix-Matched Calibration: This is the most common approach. Calibration standards are prepared in a blank matrix extract that has been processed using the exact same sample preparation method as the unknown samples. This ensures that the standards and samples experience the same degree of matrix effect, which is then accounted for by the calibration curve.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is considered the "gold standard" for compensation. A SIL version of this compound (e.g., containing ¹³C or ¹⁵N atoms) is added to every sample at the very beginning of the sample preparation process. Because the SIL internal standard is chemically identical to this compound, it experiences the same extraction loss and matrix effects. By calculating the peak area ratio of the analyte to the SIL internal standard, these variations are effectively normalized, leading to highly accurate and precise quantification.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. mac-mod.com [mac-mod.com]
- 14. HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gly-Pro-Glu (GPE) Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability in Gly-Pro-Glu (GPE) treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is Gly-Pro-Glu (GPE)?
A1: Gly-Pro-Glu, also known as GPE, is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1).[1][2] It is a neuroactive peptide with demonstrated neuroprotective properties in various in vitro and in vivo models.[1][2][3] GPE is being investigated for its therapeutic potential in conditions such as stroke, Alzheimer's disease, and Parkinson's disease.
Q2: What is the primary mechanism of action for GPE's neuroprotective effects?
A2: GPE's neuroprotective effects are primarily mediated through its interaction with N-methyl-D-aspartate (NMDA) receptors.[2][4] This interaction modulates intracellular signaling cascades, including the PI3K/Akt and ERK pathways, which are crucial for promoting cell survival and proliferation.[4]
Q3: Is GPE the same as "Gecko Protein Extract"?
A3: No, this is a critical point of clarification. The abbreviation "GPE" can refer to both Gly-Pro-Glu and Gecko Protein Extract in scientific literature. These are entirely different substances with distinct biological effects. Gly-Pro-Glu is a specific tripeptide with neuroprotective properties. Gecko Protein Extract is a mixture of proteins derived from geckos, which in some studies has been shown to have cytotoxic effects on cancer cells. It is crucial to ensure you are using the correct compound for your experiments.
Q4: What is the optimal concentration of GPE to use?
A4: The optimal concentration of GPE can vary significantly depending on the cell type and experimental conditions. Based on published studies, a general starting range for neuroprotection is 10-100 µM. For example, 100 µM GPE has been used to promote the proliferation of mouse embryonic neural stem cells, while concentrations as low as 30 µM have shown neuroprotective effects in primary neuroglial cultures after mechanical injury. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q5: How should I prepare and store GPE?
A5: GPE is typically supplied as a powder and should be stored at -20°C. For use in cell culture, it is recommended to dissolve the peptide in a sterile, high-quality solvent such as DMSO or a buffered saline solution. It may be necessary to adjust the pH with a weak acid like HCl to achieve complete dissolution. Prepare concentrated stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or neuroprotection. | 1. Suboptimal GPE Concentration: The concentration of GPE may be too low for your specific cell type or experimental conditions. 2. Peptide Degradation: GPE may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles). 3. Incorrect GPE Compound: You may have inadvertently used "Gecko Protein Extract" instead of Gly-Pro-Glu. | 1. Perform a Dose-Response Curve: Test a range of GPE concentrations (e.g., 1 µM to 200 µM) to determine the optimal effective dose for your experiment. 2. Use Freshly Prepared Solutions: Prepare fresh GPE solutions from a new aliquot of your stock for each experiment. Ensure proper storage of the stock solution at -20°C. 3. Verify Compound Identity: Double-check the source and product information of your GPE to ensure it is the tripeptide Gly-Pro-Glu. |
| Decreased cell viability or cytotoxicity observed. | 1. High GPE Concentration: While generally considered non-toxic, extremely high concentrations of GPE could potentially have off-target effects or induce cytotoxicity in some cell lines. 2. Solvent Toxicity: The solvent used to dissolve GPE (e.g., DMSO) may be at a toxic concentration in the final culture medium. 3. Peptide Aggregation: Poorly dissolved peptide may form aggregates that can be cytotoxic. | 1. Lower GPE Concentration: If you are using very high concentrations, try reducing the dose to the recommended range (10-100 µM). 2. Solvent Control: Include a vehicle control in your experiment (culture medium with the same concentration of solvent used to dissolve GPE) to assess solvent toxicity. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Ensure Complete Dissolution: Make sure the peptide is fully dissolved in the solvent before adding it to the culture medium. Gentle warming or sonication may aid dissolution. |
| Precipitation observed in the culture medium. | 1. Poor GPE Solubility: GPE may have limited solubility in your specific culture medium, especially at high concentrations. 2. Interaction with Medium Components: GPE may interact with components in the serum or other supplements, leading to precipitation. | 1. Prepare a More Dilute Stock Solution: Dissolve GPE in a larger volume of solvent to create a more dilute stock solution before adding it to the culture medium. 2. Test in Serum-Free Medium: To determine if serum is causing the precipitation, test the solubility of GPE in serum-free medium first. If precipitation is absent, consider reducing the serum concentration or using a serum-free formulation if your cells can tolerate it. |
Quantitative Data Summary
Table 1: Effective Concentrations of Gly-Pro-Glu in In Vitro Studies
| Cell Type | Treatment Duration | GPE Concentration | Observed Effect | Reference |
| Mouse Embryonic Neural Stem Cells | 48 hours | 100 µM | Increased cell proliferation | |
| Primary Neuroglial Cultures | 3 or 6 days | 30 µM | Reduced delayed glutamate-induced cell death | |
| Differentiated SH-SY5Y cells | Not specified | 100 µM | Increased cell viability against Aβ1-42 toxicity to ~70% from ~52% | [4] |
| Rat Cortical Slices | Not specified | 0.1 nM | Potentiation of potassium-evoked acetylcholine (B1216132) release | [5] |
| Rat Striatal Slices | Not specified | 10 µM | Significant enhancement of potassium-evoked dopamine (B1211576) release | [5] |
| Cultured Rat Hippocampal Neurons | Not specified | 30 µM | 4.7 ± 2.5 pA NMDA-mediated inward current | [4] |
| Cultured Rat Hippocampal Neurons | Not specified | 500 µM | 114.6 ± 20.3 pA NMDA-mediated inward current | [4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
GPE Treatment: Treat cells with various concentrations of GPE and appropriate controls (e.g., vehicle control, positive control for cytotoxicity). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Seed and treat cells with GPE as described in the MTT assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixation/denaturation solution (e.g., 4% paraformaldehyde followed by 2N HCl) for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS and block with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100). Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After washing, add a TMB substrate and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
Visualizations
Caption: GPE Signaling Pathway for Neuroprotection.
Caption: General Experimental Workflow for GPE Treatment.
Caption: Troubleshooting Logic for GPE Experiments.
References
- 1. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of Crude Synthetic Glu-Pro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of the synthetic dipeptide L-Glutamyl-L-Proline (Glu-Pro).
Frequently Asked Questions (FAQs)
This section addresses common questions regarding peptide purification, tailored to the properties of this compound.
Q1: What is the difference between peptide purity and net peptide content? A1: Peptide purity refers to the percentage of the target peptide sequence relative to other peptide-related impurities, such as truncated or deletion sequences.[1][2] It is typically determined by analytical techniques like HPLC, where the area of the main peak is compared to the total area of all peaks.[3] In contrast, net peptide content is the percentage of the target peptide by weight relative to everything in the sample, including water, salts (like trifluoroacetate (B77799), TFA), and other non-peptide components.[1][4] Even a peptide with 99% purity might have a net peptide content of only 70-80%.[1][]
Q2: What are the most common impurities found in crude synthetic peptides? A2: Impurities in crude synthetic peptides can be process-related or degradation products.[6] Common process-related impurities include truncated sequences (from incomplete coupling), deletion sequences (from incomplete deprotection), and by-products from the cleavage process or residual protecting groups.[4][7] Degradation can lead to products like deamidated or oxidized peptides.[8][9]
Q3: How should I dissolve my crude this compound sample for purification? A3: Most peptides can be dissolved in ultrapure water.[1] Given that this compound contains two acidic carboxylic acid groups and one basic amine group, its solubility is pH-dependent.[10] For initial testing, dissolving the crude peptide in an aqueous acidic solution, such as 0.1% trifluoroacetic acid (TFA) in water, is a standard practice and prepares it for reversed-phase chromatography.[11] If solubility is an issue, adjusting the pH or using a small amount of a polar organic solvent like acetonitrile (B52724) may be necessary.[]
Q4: Which analytical methods are best for assessing the purity of my final this compound product? A4: The industry standard for determining the purity of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), typically with UV detection at 214-220 nm where the peptide bond absorbs light.[3] To confirm the identity and molecular weight of this compound, Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is essential.[4][12] For determining the net peptide content, Quantitative Amino Acid Analysis (AAA) is the most accurate method.[4]
Q5: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide purification? A5: TFA serves two main purposes in RP-HPLC. First, it adjusts the pH of the mobile phase to an acidic level (around pH 2), which protonates residual silanol (B1196071) groups on the silica-based column, minimizing undesirable secondary interactions and improving peak shape.[11][13] Second, it acts as an ion-pairing reagent, forming a neutral complex with the charged groups on the peptide, which enhances retention and improves separation.[1][14]
Troubleshooting Guides
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: The this compound peptide does not bind to the C18 RP-HPLC column and elutes in the void volume.
-
Possible Cause: this compound is a very small and polar dipeptide. The hydrophobicity may be insufficient for strong interaction with a highly hydrophobic C18 stationary phase, especially with a high aqueous content in the mobile phase.
-
Suggested Solution:
-
Use a Different Stationary Phase: Consider a column with a less hydrophobic stationary phase, such as C8 or C4, which may provide more appropriate retention.
-
Modify Mobile Phase: Ensure the starting mobile phase has a very low organic content (e.g., 0-2% acetonitrile) with 0.1% TFA.
-
Consider an Alternative Technique: For highly polar peptides like this compound, Ion-Exchange Chromatography (IEX) is often a more effective primary purification strategy.[15] It separates molecules based on charge rather than hydrophobicity.
-
Problem 2: The purity of the collected fractions is low due to co-eluting impurities.
-
Possible Cause: The hydrophobicity of the impurities is very similar to that of this compound, making separation by RP-HPLC difficult.
-
Suggested Solution:
-
Optimize the Gradient: Use a shallower, more gradual elution gradient.[11] A slow increase in the organic solvent concentration over a longer period can significantly improve the resolution between closely eluting peaks.
-
Change the Ion-Pairing Reagent: While TFA is common, other reagents like formic acid can sometimes alter selectivity and improve separation.
-
Employ an Orthogonal Purification Method: Combine two different purification techniques. For example, perform an initial purification step using Ion-Exchange Chromatography (IEX) to separate by charge, followed by an RP-HPLC step to "polish" the fractions and separate by hydrophobicity.[16] This two-dimensional approach is highly effective for resolving difficult impurities.[16]
-
Problem 3: The final lyophilized product has a very low weight (low net peptide content).
-
Possible Cause: The purified peptide is often obtained as a salt (e.g., trifluoroacetate salt if TFA is used in the mobile phase) and contains a significant amount of bound water.[4] The gross weight of the lyophilized powder is not the actual weight of the peptide.
-
Suggested Solution:
-
Perform Salt Exchange: If the TFA counter-ion is undesirable for downstream applications, it can be exchanged for another, such as acetate (B1210297) or hydrochloride, typically using ion-exchange chromatography or repeated lyophilization from a solution containing the desired acid.[1][]
-
Determine Net Peptide Content: To know the exact amount of peptide you have, perform Quantitative Amino Acid Analysis (AAA).[4] This will give you the true peptide content, which typically ranges from 70-90% of the total weight.[4]
-
Below is a troubleshooting workflow for low purity issues.
Caption: A logical diagram for troubleshooting low purity results.
Experimental Protocols & Workflows
A general workflow for the purification of synthetic peptides is outlined below.
Caption: A standard workflow for synthetic peptide purification.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This method separates peptides based on their hydrophobicity.[15]
-
Sample Preparation: Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 1-10 mg/mL.[3] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[3]
-
System Setup:
-
Purification Protocol:
-
Equilibrate the column with 98-100% Mobile Phase A for at least 5-10 column volumes.
-
Inject the filtered sample onto the column.
-
Run a shallow gradient elution. For example: 0-20% Mobile Phase B over 40 minutes. This slow gradient is crucial for separating closely related impurities.
-
Collect fractions of 1-2 mL as peaks are detected.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to identify those containing the pure this compound peptide.
-
Pool the pure fractions, freeze, and lyophilize to obtain a dry powder.
-
Protocol 2: Ion-Exchange Chromatography (IEX)
This method is highly suitable for charged peptides like this compound and separates based on the net charge at a given pH.[17] As this compound has a net negative charge at neutral pH (two carboxyl groups, one amino group), Anion-Exchange Chromatography is appropriate.
-
Sample Preparation: Dissolve the crude peptide in the starting buffer and adjust the pH if necessary. Ensure the sample is filtered. The ionic strength of the sample should be lower than the starting buffer to ensure binding.
-
System Setup:
-
Column: A strong anion-exchange column (e.g., containing a Quaternary Ammonium - Q functional group).
-
Start Buffer (A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (B): 20 mM Tris-HCl + 1 M NaCl, pH 8.0.[18]
-
-
Purification Protocol:
-
Equilibrate the column with Start Buffer A for 5-10 column volumes.
-
Load the prepared sample onto the column.
-
Wash the column with Start Buffer A to remove any unbound impurities.
-
Elute the bound peptides using a linear salt gradient, for example, 0-50% Elution Buffer B over 20-30 column volumes.[18] Peptides will elute based on the strength of their negative charge.
-
Collect fractions throughout the gradient elution.
-
-
Post-Purification:
-
Analyze fractions for purity and identity (HPLC/MS).
-
Desalt the pooled fractions containing pure this compound (e.g., using a C18 SPE cartridge or via RP-HPLC) before lyophilization.
-
Protocol 3: Crystallization
Crystallization can be a cost-effective and scalable alternative to chromatography for purifying small molecules, offering the potential for very high purity.[19]
-
Solubility Screening: Determine the solubility of crude this compound in various solvents (e.g., water, ethanol, isopropanol) and solvent/anti-solvent systems. The goal is to find a system where the peptide is soluble at one condition (e.g., high temperature) and poorly soluble at another (e.g., low temperature or upon addition of an anti-solvent).
-
Crystallization Trial:
-
Dissolve the crude peptide in a minimal amount of the chosen solvent to create a concentrated, near-saturated solution.[20] Heating may be required.
-
Slowly add a precipitant (anti-solvent) until the solution becomes slightly turbid, then add a drop of solvent to clarify.[20]
-
Alternatively, allow the saturated solution to cool slowly and undisturbed.
-
Cover the vessel and leave it in a vibration-free environment for several hours to days to allow crystals to form.[20]
-
-
Harvesting and Analysis:
-
Once crystals have formed, isolate them by filtration.
-
Wash the crystals with a small amount of cold anti-solvent to remove residual impurities.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystalline material by HPLC and MS. The mother liquor can also be analyzed to assess yield and impurity removal.
-
Data Presentation
The following tables summarize typical quantitative data relevant to peptide purification.
Table 1: Typical Purity and Content Levels for Synthetic Peptides
| Parameter | Typical Range | Method of Determination | Reference |
| Crude Purity | 50-85% | RP-HPLC | [2] |
| Purified Purity | >95% or >98% | RP-HPLC | [2] |
| Net Peptide Content | 70-90% | Amino Acid Analysis (AAA) | [4] |
| Water Content | 5-15% | Karl Fischer Titration | [21] |
Table 2: Comparison of Primary Purification Strategies for this compound
| Technique | Principle | Pros for this compound | Cons for this compound |
| RP-HPLC | Hydrophobicity | High resolution for similar impurities. Volatile buffers (TFA/ACN) are easy to remove. | Poor retention is likely due to high polarity. May require specialized columns (C4/C8). |
| Ion-Exchange (IEX) | Net Charge | Excellent for charged molecules. High loading capacity. Orthogonal to RP-HPLC.[16] | Requires a desalting step post-purification. Buffers are non-volatile. |
| Crystallization | Solubility Differential | Potentially high purity in a single step.[19] Cost-effective and scalable.[19] | Method development can be time-consuming. Not guaranteed to work; may form amorphous solid.[19] |
References
- 1. omizzur.com [omizzur.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. hplc.eu [hplc.eu]
- 14. agilent.com [agilent.com]
- 15. gilson.com [gilson.com]
- 16. nestgrp.com [nestgrp.com]
- 17. conductscience.com [conductscience.com]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. cambrex.com [cambrex.com]
- 20. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 21. Analytical methods and Quality Control for peptide products [biosynth.com]
Technical Support Center: Avoiding Racemization in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, optically active L-amino acid is converted into a mixture of both its L- and D-enantiomers during the synthesis process.[1] This loss of stereochemical integrity at the α-carbon is a critical issue as it can lead to the synthesis of diastereomeric peptides with potentially altered biological activity, efficacy, and immunogenicity.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways through which racemization occurs:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack from either face of this planar ring, resulting in a mixture of L- and D-peptides.[2][3]
-
Direct Enolization: A strong base can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate, which then leads to racemization upon reprotonation.[2][4]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization.[1][2] Serine (Ser), aspartic acid (Asp), and phenylalanine (Phe) can also be susceptible, especially under non-optimized conditions.[1][2] The imidazole (B134444) side chain of histidine can act as an intramolecular base, catalyzing the racemization process.[5]
Q4: How do coupling reagents and additives influence racemization?
A4: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can cause significant racemization if used alone.[2][6] To suppress this, they are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][7][8] These additives react with the activated intermediate to form active esters that are more reactive towards the amine component and less prone to racemization.[5][9] Uronium/aminium salt reagents like HBTU, HATU, and COMU are generally more efficient and lead to lower racemization levels because their high reactivity promotes rapid peptide bond formation, outcompeting the rate of oxazolone formation.[3][8][9]
Q5: What is the role of the base in racemization?
A5: The base used during coupling can significantly influence racemization rates. Stronger or sterically unhindered bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) can more readily abstract the α-proton, leading to increased racemization.[7][10] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred to minimize this side reaction.[7][10]
Troubleshooting Guide
Issue: Significant Racemization Detected in the Final Peptide Product
This common issue can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Review Your Coupling Reagents and Additives
-
Problem: Using carbodiimide (B86325) reagents (DCC, DIC) without an additive is a common cause of high racemization.
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as HOBt, HOAt, or Oxyma.[2][8] Oxyma is often considered a safer and highly effective alternative to HOBt and HOAt.[8]
-
Optimization: For particularly sensitive amino acids like His and Cys, consider using modern phosphonium (B103445) or aminium/uronium reagents (e.g., HATU, HCTU, COMU) which are known for high coupling efficiency and low racemization.[7][9] The combination of DIC/Oxyma is also a very effective and cost-efficient choice.[7]
Step 2: Evaluate Your Reaction Conditions
-
Problem: High reaction temperatures and prolonged activation times increase the rate of racemization.[9][10]
-
Solution:
-
Perform coupling reactions at a lower temperature (e.g., 0 °C or room temperature).[2][10] While microwave-assisted synthesis at elevated temperatures can speed up coupling, it can also significantly increase racemization for sensitive residues like His and Cys.[11][12]
-
Minimize the pre-activation time. If pre-activation is necessary, keep it as short as possible before adding the mixture to the resin-bound amine.[5][10] In-situ activation is often a better strategy.[10]
-
-
Optimization: The choice of solvent can also play a role. Less polar solvents may help reduce racemization in some cases, but this must be balanced with solubility and resin-swelling considerations.[2][13]
Step 3: Assess the Base Used
-
Problem: The use of an excessive amount of a strong, non-hindered base is a frequent contributor to racemization.
-
Solution: Use the minimum amount of base necessary for the reaction. Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[7][10]
Step 4: Consider Special Strategies for Problematic Residues
-
Problem: Coupling of Fmoc-His(Trt)-OH is notoriously prone to racemization.
-
Solution: Using an alternative protecting group for the histidine side chain can dramatically reduce racemization. Fmoc-His(Boc)-OH, which protects the π-nitrogen of the imidazole ring, has been shown to be far superior to Fmoc-His(Trt)-OH in suppressing epimerization, especially at elevated temperatures.[1][11]
Caption: Troubleshooting workflow for addressing high racemization.
Data Presentation: Racemization Levels with Common Coupling Conditions
The extent of racemization is highly dependent on the specific amino acid, protecting groups, base, and solvent used. The following table summarizes quantitative data from various studies, focusing on the particularly sensitive Fmoc-His-OH derivatives.
| Protected Histidine Derivative | Coupling Reagent/Additive | Base | % D-Isomer Formation | Notes |
| Fmoc-His(Trt)-OH | HBTU/HOBt | DIPEA | 6.8% | Synthesis of Liraglutide.[11] |
| Fmoc-His(Boc)-OH | HATU | DIPEA | 0.18% | Demonstrates the benefit of Boc protection.[11] |
| Fmoc-His(Trt)-OH | DIC/Oxyma (at 55°C) | - | 31.0% | Shows the strong negative impact of high temperature.[11] |
| Fmoc-His(Trt)-OH | DIC/Oxyma (at RT) | - | 1.8% | Effective suppression at room temperature.[7] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt (5 min pre-act) | DIPEA | 7.8% | Example of a modern uronium reagent.[11] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt (5 min pre-act) | DIPEA | 0.3% | Nπ protection is highly effective.[11] |
| Fmoc-His(Trt)-OH | Microwave at 80°C | - | 16.6% | High temperature leads to high racemization.[11] |
| Fmoc-His(Boc)-OH | Microwave at 90°C | - | 0.81% | Boc protection maintains low racemization even at high T.[1] |
| Z-Phg-OH + H-Pro-NH₂ | DIC/HOBt | - | 16.2% | Model system prone to racemization.[14] |
| Z-Phg-OH + H-Pro-NH₂ | DIC/HOAt | - | 2.5% | HOAt is a superior suppressant to HOBt.[14] |
| Z-Phg-OH + H-Pro-NH₂ | DIC/Oxyma | - | 2.6% | Oxyma performs comparably to HOAt and is safer.[14] |
Data synthesized from multiple sources for comparison. Conditions may vary slightly between studies.
Mandatory Visualizations
Caption: Racemization via oxazolone formation vs. the desired coupling pathway.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Peptide Diastereomers
This method is used to quantify the level of racemization by separating the desired all-L peptide from its D-amino acid-containing diastereomer without hydrolysis.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Crude synthetic peptide, dissolved in mobile phase A or a suitable solvent.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C (can be adjusted to improve separation).
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30-60 minutes is a typical starting point. The gradient should be optimized to achieve baseline separation of the main peptide peak and any diastereomeric impurities.
3. Procedure:
-
Synthesize a model peptide known to be susceptible to racemization (e.g., coupling Fmoc-His(Trt)-OH to a growing chain).
-
Cleave the crude peptide from the resin and prepare a stock solution (e.g., 1 mg/mL).
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample and run the optimized gradient.
-
The D-isomer-containing diastereomer will typically have a slightly different retention time than the all-L peptide on a standard reversed-phase column.[15]
4. Data Analysis:
-
Integrate the peak areas for the desired L-peptide and the diastereomeric D-peptide.
-
Calculate the percentage of racemization: % Racemization = [Area(D-diastereomer) / (Area(L-peptide) + Area(D-diastereomer))] x 100.
Protocol 2: GC-MS Analysis of Amino Acid Enantiomers after Hydrolysis
This highly sensitive method determines the enantiomeric purity of each amino acid after complete hydrolysis of the peptide. It requires derivatization to make the amino acids volatile.
1. Peptide Hydrolysis:
-
Place 50-100 µg of the purified peptide into a hydrolysis tube.
-
To correct for any racemization that may occur during the hydrolysis step itself, use deuterated acid. Add 200 µL of 6N DCl in D₂O.[16]
-
Flush the tube with nitrogen, seal it, and heat at 110 °C for 24 hours.
-
After cooling, evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization (Two-Step Example):
-
Esterification: Add 100 µL of 3N HCl in isopropanol (B130326) to the dried hydrolysate. Heat at 100 °C for 1 hour. Evaporate the reagent to dryness.
-
Acylation: Add 50 µL of dichloromethane (B109758) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA). Heat at 100 °C for 15 minutes. Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized amino acids in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.
3. GC-MS Conditions:
-
GC Column: A chiral capillary column, such as Chirasil-Val.
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Oven Program: Start at a low temperature (e.g., 60-90 °C) and ramp up to ~200 °C. The exact program will depend on the specific derivatives and column.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode to target characteristic fragment ions for each amino acid derivative, enhancing sensitivity and specificity.
4. Data Analysis:
-
The D- and L-enantiomers of the derivatized amino acids will be separated on the chiral column, appearing as distinct peaks.
-
The extent of racemization for each amino acid is determined by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms.
-
The use of deuterated hydrolysis reagents allows for correction of any hydrolysis-induced racemization by monitoring for deuterium (B1214612) incorporation at the α-carbon via mass spectrometry.[16]
Caption: Experimental workflow for GC-MS analysis of racemization.
References
- 1. merel.si [merel.si]
- 2. benchchem.com [benchchem.com]
- 3. scite.ai [scite.ai]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
selecting appropriate linkers for solid-phase synthesis of GPE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of the tripeptide Gly-Pro-Glu (GPE).
Frequently Asked Questions (FAQs)
Q1: Which type of linker is most appropriate for the solid-phase synthesis of GPE?
A1: For the synthesis of GPE, which has a C-terminal glutamic acid and a proline residue, a highly acid-labile linker such as the 2-chlorotrityl (2-CTC) resin is highly recommended.[1][2][3] This type of linker allows for the cleavage of the peptide from the resin under very mild acidic conditions, which helps to preserve the integrity of the peptide and minimize side reactions.[3] The bulky nature of the trityl linker also helps to prevent diketopiperazine formation, a common side reaction involving proline residues.[3][4]
Q2: Can I use Wang resin for GPE synthesis?
A2: While Wang resin is a common choice for synthesizing peptides with a C-terminal carboxylic acid, it may not be the optimal choice for GPE.[5][6] The standard cleavage from Wang resin requires a strong solution of trifluoroacetic acid (TFA), which can sometimes lead to side reactions.[6] More importantly, the Gly-Pro sequence at the N-terminus of the GPE attached to the resin is prone to diketopiperazine formation during the Fmoc deprotection of the proline residue, which can lead to significant yield loss.[4][7] The use of a more sterically hindered linker like 2-chlorotrityl can mitigate this issue.[3]
Q3: What protecting group strategy should I use for GPE synthesis?
A3: The Fmoc/tBu (tert-butyl) strategy is the most suitable approach for the solid-phase synthesis of GPE.[1][2] This involves using the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based protecting groups for the side chains of the amino acids, such as Fmoc-Glu(OtBu)-OH. This orthogonal protection scheme ensures that the side-chain protecting groups remain intact during the iterative Nα-Fmoc deprotection steps with piperidine (B6355638).[8]
Q4: What are the potential side reactions during the solid-phase synthesis of GPE?
A4: The primary side reactions to be aware of during GPE synthesis are:
-
Diketopiperazine (DKP) formation: This is a significant risk due to the Gly-Pro sequence. The deprotected N-terminus of the glycine (B1666218) can attack the ester linkage of the proline to the resin, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[4][7][9]
-
Aspartimide formation (if Asp were present): While not an issue for GPE, if synthesizing analogues with aspartic acid, this side reaction can occur under both acidic and basic conditions.[4]
-
Side reactions involving glutamic acid: Transesterification of the glutamic acid side chain can occur if alcohols are present during certain steps.[10] It is crucial to use the appropriate side-chain protection, like OtBu, to prevent this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low final peptide yield | Diketopiperazine (DKP) formation: The Gly-Pro sequence is highly susceptible to this side reaction, leading to cleavage of the dipeptide from the resin.[4][7] | Use a sterically hindered linker: Employing a 2-chlorotrityl (2-CTC) resin is the most effective way to suppress DKP formation due to its steric bulk.[3][11] Modify coupling conditions: If using a less hindered linker, consider using a dipeptide building block (Fmoc-Gly-Pro-OH) for the coupling step after attaching the glutamic acid to the resin. |
| Presence of a major impurity with a mass corresponding to a deletion of Gly-Pro | Incomplete coupling of Glycine: Steric hindrance or aggregation can prevent the complete coupling of the final glycine residue. | Double couple the Glycine: Perform the coupling reaction for glycine twice to ensure complete reaction. Use a different coupling reagent: Switch to a more potent coupling reagent like HATU or HCTU for the final coupling step. |
| Final peptide is difficult to cleave from the resin | Inappropriate cleavage cocktail or conditions: The cleavage conditions may not be strong enough or the reaction time may be too short. | Optimize cleavage cocktail: For 2-CTC resin, a mild solution of TFA in DCM (e.g., 1-2%) is typically sufficient. For Wang resin, a higher concentration of TFA (e.g., 95%) with scavengers is necessary.[3][6] Increase cleavage time: Extend the cleavage reaction time, monitoring the progress by taking small aliquots for analysis. |
| Side products observed in the final mass spectrum | Side-chain reactions: Inadequate protection of the glutamic acid side chain or reactions with scavengers in the cleavage cocktail.[10] | Ensure proper side-chain protection: Use Fmoc-Glu(OtBu)-OH to protect the carboxylic acid side chain of glutamic acid. Select appropriate scavengers: Use a standard cleavage cocktail with scavengers like water and triisopropylsilane (B1312306) (TIS) to quench reactive species generated during cleavage. |
Linker Selection Summary for GPE Synthesis
| Linker Type | Recommended for GPE? | Advantages | Disadvantages | Cleavage Conditions |
| 2-Chlorotrityl (2-CTC) | Highly Recommended | Minimizes diketopiperazine formation.[3][11] Allows for mild cleavage conditions, preserving the peptide.[3] Suitable for preparing protected peptide fragments. | Can be more expensive than other resins. | Mildly acidic (e.g., 1-2% TFA in DCM)[3] |
| Wang Resin | Use with Caution | Cost-effective and widely available.[5][6] | High risk of diketopiperazine formation with the Gly-Pro sequence.[4] Requires strong acid for cleavage.[6] | Strongly acidic (e.g., 95% TFA with scavengers)[6] |
| Rink Amide Resin | Not Recommended | Produces a C-terminal amide. | GPE has a C-terminal carboxylic acid. | Strongly acidic (e.g., 95% TFA with scavengers)[5] |
Experimental Protocols
Protocol 1: Attachment of Fmoc-Glu(OtBu)-OH to 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.[12]
-
Amino Acid Preparation: In a separate flask, dissolve 1.5 to 2 equivalents of Fmoc-Glu(OtBu)-OH in DCM. Add 3 to 4 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Loading: Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.[13]
-
Washing: Wash the resin sequentially with DCM, DMF, and finally DCM again. Dry the resin under vacuum.
-
Substitution Level Determination: The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.
Protocol 2: Solid-Phase Synthesis of GPE on Pre-loaded Resin
This protocol assumes the use of an automated peptide synthesizer, but can be adapted for manual synthesis.
-
Resin Preparation: Start with Fmoc-Glu(OtBu)-2-CTC resin in the reaction vessel. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling of Proline:
-
Activate 3-5 equivalents of Fmoc-Pro-OH with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Coupling of Glycine:
-
Activate 3-5 equivalents of Fmoc-Gly-OH as in step 4.
-
Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.
-
A double coupling is recommended here to ensure the reaction goes to completion.
-
-
Washing: Wash the resin with DMF.
-
Final Fmoc Deprotection: Repeat step 2.
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
Protocol 3: Cleavage of GPE from 2-Chlorotrityl Resin
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Note: For 2-CTC resin, a much milder cocktail such as 1-2% TFA in DCM can be used if only cleavage from the resin is desired without removal of side-chain protecting groups.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Linker Selection Workflow for GPE Synthesis
Caption: Workflow for selecting the appropriate linker for GPE synthesis.
References
- 1. New Gly-Pro-Glu (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc SPPS Linkers [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptideweb.com [peptideweb.com]
Validation & Comparative
A Head-to-Head Comparison of Methods for Glutamate and Proline Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids like glutamate (B1630785) (Glu) and proline (Pro) is critical for a wide range of applications, from metabolic studies to biomarker discovery. While various analytical techniques are available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method. This guide provides an objective comparison of a validated LC-MS/MS method for Glu-Pro quantification with alternative techniques, supported by experimental data and detailed protocols.
Performance Comparison of Quantification Methods
The choice of an analytical method depends on several factors, including sensitivity, specificity, throughput, and the complexity of the sample matrix. Below is a summary of the performance characteristics of the primary methods for Glu and Pro quantification.
| Method | Principle | Sample Preparation | Throughput | Sensitivity | Specificity | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and product ions.[1][2] | Protein precipitation, optional derivatization.[1][2] | High | High (pg to ng/mL)[3][4] | Very High | High specificity and sensitivity, suitable for complex matrices.[1][3][5] | Potential for matrix effects, requires sophisticated instrumentation.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography with mass-based detection.[2][7] | Derivatization to increase volatility is mandatory.[2] | Medium | High | High | Excellent chromatographic resolution.[2] | Limited to volatile and thermally stable compounds, derivatization can be complex.[2] |
| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Chromatographic separation with detection based on UV absorbance or fluorescence of derivatized amino acids.[8] | Derivatization is required for detection.[8][9] | High | Medium to High | Medium | Robust and widely available instrumentation.[8] | Lower specificity compared to MS, potential for co-eluting interferences.[7] |
| Enzymatic Assays | Specific enzymes are used to produce a measurable product (e.g., NADH) that is proportional to the analyte concentration.[9][10] | Minimal, often just sample extraction. | High | Medium | High | High specificity, simple and rapid.[10] | Only quantifies one analyte at a time, potential for interference from other enzymes or substrates.[10] |
| Ninhydrin-based Colorimetric Assay | Reaction of ninhydrin (B49086) with primary and secondary amines to produce a colored product.[11][12] | Sample extraction. | High | Low to Medium | Low | Simple, inexpensive, and suitable for high-throughput screening.[11][12] | Low specificity, can react with other amino acids and amines, leading to overestimation.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the LC-MS/MS method for this compound quantification and a common alternative, the ninhydrin-based colorimetric assay for proline.
LC-MS/MS Method for this compound Quantification
This protocol describes a method for the simultaneous quantification of underivatized glutamate and proline in a biological matrix (e.g., plasma).
1. Sample Preparation:
-
To 50 µL of plasma, add 150 µL of methanol (B129727) containing isotopically labeled internal standards for Glu and Pro.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.[1]
2. Liquid Chromatography:
-
Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[1][13]
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) in water, pH 3.[13]
-
Mobile Phase B: 90:10 acetonitrile:water with 20 mM ammonium formate, pH 3.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase B, gradually decreasing to elute the polar amino acids.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.[1]
-
MRM Transitions:
-
Glutamate: Precursor ion (m/z) -> Product ion (m/z)
-
Proline: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standards: Corresponding transitions for the labeled compounds.
-
4. Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
Ninhydrin-based Colorimetric Assay for Proline Quantification
This protocol is a widely used method for determining proline content, particularly in plant tissues.
1. Sample Preparation:
-
Homogenize the sample (e.g., 0.5 g of plant tissue) in 10 mL of 3% aqueous sulfosalicylic acid.
-
Filter the homogenate through filter paper.
2. Reaction:
-
To 2 mL of the filtrate, add 2 mL of acid-ninhydrin reagent (1.25 g ninhydrin in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid) and 2 mL of glacial acetic acid.
-
Heat the mixture at 100°C for 1 hour.
-
Terminate the reaction in an ice bath.
3. Extraction:
-
Add 4 mL of toluene (B28343) to the reaction mixture and vortex for 15-20 seconds.
-
Separate the phases and collect the upper toluene layer.
4. Measurement:
-
Read the absorbance of the toluene layer at 520 nm using a spectrophotometer.
-
Proline concentration is determined from a standard curve prepared with known concentrations of L-proline.[12]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the LC-MS/MS and ninhydrin assay workflows.
Caption: Workflow for LC-MS/MS quantification of this compound.
Caption: Workflow for the ninhydrin-based colorimetric assay for proline.
Conclusion
The validation of an analytical method is paramount for obtaining reliable and reproducible data. For the quantification of glutamate and proline, LC-MS/MS offers unparalleled specificity and sensitivity, making it the gold standard for complex biological samples. While alternative methods like GC-MS, HPLC-UV/Fluorescence, and enzymatic or colorimetric assays have their merits and specific applications, they often present trade-offs in terms of specificity, throughput, or the scope of analysis. Researchers should carefully consider the specific requirements of their study, including the nature of the sample, the required sensitivity, and available instrumentation, when selecting the most appropriate method for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 4. lcms.cz [lcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. prometheusprotocols.net [prometheusprotocols.net]
- 13. agilent.com [agilent.com]
A Comparative Guide to the Neuroprotective Activity of Gly-Pro-Glu (GPE) and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Gly-Pro-Glu (GPE), an N-terminal fragment of insulin-like growth factor-1 (IGF-1), has emerged as a promising candidate for neuroprotection in a variety of neurological disorders.[1][2] However, its therapeutic potential is limited by poor bioavailability. This has spurred the development of GPE analogs with improved pharmacokinetic profiles and enhanced neuroprotective efficacy. This guide provides a comparative overview of the neuroprotective activities of GPE and its key analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of GPE and its analogs have been evaluated in various in vitro and in vivo models of neurological damage. While direct comparative studies are limited, the following tables summarize key quantitative data from independent research, showcasing the potential of these compounds.
Table 1: Neuroprotective Effects of Gly-Pro-Glu (GPE)
| Experimental Model | Toxin/Insult | GPE Concentration | Observed Effect | Reference |
| Differentiated SH-SY5Y Cells | Amyloid-β (Aβ) 1-42 | 100 µM | Increased cell viability to ~70% from ~52% with Aβ1-42 alone. | [3] |
| Cultured Rat Hippocampal Neurons | Amyloid-β (Aβ) | 10-100 µM | Prevented Aβ-mediated increase in LDH release and inhibition of MTT reduction. | [4] |
Table 2: Neuroprotective Effects of NNZ-2566 (Trofinetide)
| Experimental Model | Toxin/Insult | NNZ-2566 Dosage | Observed Effect | Reference |
| Rat Model of Penetrating Ballistic-Like Brain Injury | Brain Injury | 0.01-3 mg/kg/h (IV) | Dose-dependently reduced foot faults by 19-66%. | |
| Rat Model of Penetrating Ballistic-Like Brain Injury | Brain Injury | Not specified | Reversed the injury-induced upregulation of Bax (36%) and downregulation of Bcl-2 (33%). | |
| Rat Model of Acute Focal Stroke | Middle Cerebral Artery Occlusion | 3-10 mg/kg/h (IV) | Significantly reduced infarct area. | [5] |
| Rat Model of Acute Focal Stroke | Middle Cerebral Artery Occlusion | 30-60 mg/kg (oral) | Neuroprotective efficacy observed. | [5] |
Table 3: Neuroprotective Effects of Cyclo-Gly-Pro (cGP)
| Experimental Model | Toxin/Insult | cGP Dosage | Observed Effect | Reference |
| APP/PS1 Transgenic Mouse Model of Alzheimer's Disease | Amyloid-β plaques | 20 mg/kg (intranasal) | Reduced amyloid plaque load in the hippocampus. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the evaluation of GPE and its analogs.
MTT Assay for Cell Viability in SH-SY5Y Cells
This protocol is adapted from studies assessing neuroprotection against amyloid-β toxicity.[3][4]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation into a neuronal phenotype, cells are often treated with retinoic acid.
-
Treatment: Differentiated SH-SY5Y cells are seeded in 96-well plates. The cells are pre-treated with various concentrations of GPE or its analogs for a specified duration (e.g., 1 hour) before the addition of the neurotoxic agent (e.g., Aβ1-42 oligomers).
-
MTT Assay:
-
Following the treatment period (e.g., 24-48 hours), the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Oxygen-Glucose Deprivation (OGD) Model in Primary Neuronal Cultures
This in vitro ischemia model is used to assess the neuroprotective effects of compounds against stroke-like conditions.
-
Primary Neuron Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats). The dissociated neurons are plated on coated culture dishes (e.g., with poly-L-lysine) and maintained in a neurobasal medium supplemented with B27 and L-glutamine.
-
OGD Procedure:
-
After the neurons have matured in culture (e.g., 7-10 days in vitro), the culture medium is replaced with a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution).
-
The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 60-90 minutes) to induce ischemic-like injury.
-
GPE or its analogs can be added to the glucose-free medium before and during the OGD period.
-
-
Reperfusion and Assessment:
-
Following OGD, the glucose-free medium is replaced with the original conditioned culture medium, and the cultures are returned to a normoxic incubator (95% air, 5% CO2).
-
Neuronal viability is assessed at various time points after reperfusion (e.g., 24 hours) using methods such as the MTT assay, LDH release assay (to measure cell death), or by staining with fluorescent viability dyes (e.g., propidium (B1200493) iodide and Hoechst).
-
Visualizing the Mechanisms of Action
To understand the molecular pathways underlying the neuroprotective effects of GPE and its analogs, the following diagrams illustrate the key signaling cascades and a general experimental workflow.
Conclusion
The available evidence strongly suggests that GPE analogs, particularly NNZ-2566 and cyclized GPE, hold significant promise as neuroprotective agents. Their enhanced stability and efficacy in preclinical models of various neurological disorders make them attractive candidates for further development. While the data presented in this guide are compiled from different studies, they collectively underscore the potential of these compounds. Future research should focus on direct, head-to-head comparisons of these analogs in standardized experimental models to definitively establish their relative potencies and therapeutic windows. Such studies will be invaluable for advancing the most promising candidates toward clinical applications.
References
- 1. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Gly-Pro-Glu (GPE) and its Analogs Against Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective efficacy of the tripeptide Gly-Pro-Glu (GPE) and its analog, NNZ-2566 (Trofinetide), against other established and emerging neuroprotective agents, namely Edaravone and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists. This document is intended to serve as a resource for researchers and professionals in the field of neuroprotection and drug development by presenting available experimental data, detailing methodologies of key experiments, and illustrating relevant biological pathways and workflows.
Disclaimer: Direct head-to-head comparative studies for all agents discussed are limited. The data presented is compiled from various studies and is intended to provide an indirect comparison. Variations in experimental models, protocols, and endpoints should be carefully considered when interpreting the data.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of GPE and its analog, NNZ-2566, Edaravone, and GLP-1 Receptor Agonists in models of ischemic stroke. The primary model cited is the middle cerebral artery occlusion (MCAO) model, a common and well-established method for inducing focal cerebral ischemia in rodents.
Table 1: In Vivo Efficacy in Rodent Models of Ischemic Stroke (MCAO)
| Agent | Species/Model | Dosage | Administration Route & Timing | Primary Outcome Measure | Efficacy | Reference |
| NNZ-2566 (GPE Analog) | Rat / Endothelin-1 induced MCAO | 3-10 mg/kg/h for 4h | Intravenous, 3h post-occlusion | Infarct Area Reduction | Significant reduction | [1] |
| NNZ-2566 (GPE Analog) | Rat / MCAO | 30-60 mg/kg | Oral (microemulsion) | Infarct Area Reduction | Significant reduction | [1] |
| Edaravone | Diabetic Rat / MCAO (2h occlusion, 22h reperfusion) | 3 and 10 mg/kg | Not specified | Infarct Volume Reduction | Significant reduction | [2] |
| Edaravone | Rat / MCAO | Not specified | Not specified | Neurological Deficit Improvement | Significant improvement | [3] |
| GLP-1 Receptor Agonists (various) | Rodent / MCAO | Varied | Varied | Infarct Volume Reduction | Marked reductions | [4] |
| GLP-1 Receptor Agonists (various) | Rodent / MCAO | Varied | Varied | Functional Outcome Improvement | Consistent improvement | [4] |
Note: The lack of standardized dosages and administration timings across different studies makes direct comparison challenging.
Mechanisms of Action: A Comparative Overview
The neuroprotective agents discussed in this guide exert their effects through distinct yet sometimes overlapping mechanisms.
-
Gly-Pro-Glu (GPE) and NNZ-2566: The precise mechanism of GPE is not fully elucidated, but it is known to be the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1).[5] It does not, however, bind to the IGF-1 receptor. Studies suggest it may modulate neurotransmitter release and has anti-apoptotic properties.[1] NNZ-2566, an analog of GPE, is thought to share these neuroprotective characteristics with improved pharmacokinetic properties.[1]
-
Edaravone: A potent free radical scavenger, Edaravone's primary mechanism is the reduction of oxidative stress, a key contributor to neuronal damage in ischemic stroke.[6] It inhibits lipid peroxidation and protects the vascular endothelium from injury.[6]
-
GLP-1 Receptor Agonists: These agents, initially developed for type 2 diabetes, have shown significant neuroprotective potential. Their mechanisms are multifaceted and include reducing inflammation, oxidative stress, and apoptosis.[7] They can also promote neurogenesis and improve cerebral blood flow.[7]
Caption: Proposed mechanisms of action for GPE/NNZ-2566, Edaravone, and GLP-1 R Agonists.
Experimental Protocols
This section provides detailed methodologies for key in vivo and in vitro experiments commonly used to assess neuroprotective efficacy.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used preclinical model to study ischemic stroke.[8]
Objective: To induce a focal cerebral ischemia that mimics human stroke.
Procedure:
-
Anesthesia and Preparation: The animal (typically a rat or mouse) is anesthetized. Body temperature is maintained at 37°C. A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]
-
Occlusion: A monofilament suture is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).[10][11] The occlusion is typically maintained for a specific duration (e.g., 90-120 minutes) for a transient MCAO model, followed by reperfusion, or the filament is left in place for a permanent MCAO model.[11]
-
Reperfusion (for transient MCAO): The filament is withdrawn to allow blood flow to return to the MCA territory.[9]
-
Assessment of Infarct Volume: After a set period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. The brain is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white, allowing for the quantification of the infarct volume.[10]
-
Neurological Deficit Scoring: Functional outcome is often assessed using a neurological deficit scoring system, evaluating motor function, coordination, and reflexes.
Caption: General workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
In Vitro Model: Excitotoxicity Assay
This assay is used to evaluate the neuroprotective potential of compounds against glutamate-induced neuronal death.[12][13]
Objective: To assess the ability of a compound to protect neurons from excitotoxic cell death.
Procedure:
-
Cell Culture: Primary neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in a multi-well plate.
-
Compound Treatment: The cells are pre-treated with the test compound (e.g., GPE, Edaravone) at various concentrations for a specific duration (e.g., 1-24 hours).
-
Induction of Excitotoxicity: A neurotoxic concentration of glutamate (B1630785) is added to the culture medium to induce excitotoxicity.
-
Assessment of Neuronal Viability: After a defined incubation period with glutamate, cell viability is assessed using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.
-
Live/Dead Staining: Utilizes fluorescent dyes to distinguish between live and dead cells.
-
-
Data Analysis: The percentage of viable cells in the treated groups is compared to the control group (glutamate exposure without the test compound) to determine the neuroprotective effect.
Caption: A simplified workflow for an in vitro excitotoxicity assay.
Conclusion
Gly-Pro-Glu (GPE) and its analog NNZ-2566 have demonstrated neuroprotective effects in preclinical models, positioning them as promising therapeutic candidates. When indirectly compared to established agents like Edaravone and emerging therapies such as GLP-1 receptor agonists, all show efficacy in relevant models of neuronal injury. However, their mechanisms of action differ, suggesting they may be suited for different therapeutic niches or potentially for combination therapies. Edaravone's strength lies in its potent antioxidant properties, making it particularly relevant for conditions with a strong oxidative stress component. GLP-1 receptor agonists offer a broader spectrum of action, including anti-inflammatory and pro-survival effects, which may be beneficial in chronic neurodegenerative diseases.
The development of more stable GPE analogs like NNZ-2566 with improved pharmacokinetic profiles is a significant step forward. Future research should focus on direct, head-to-head comparative studies to definitively establish the relative efficacy of these agents. Furthermore, a deeper understanding of the signaling pathways modulated by GPE and its analogs will be crucial for their clinical translation and for identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone offers neuroprotection in a diabetic stroke model via inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. emjreviews.com [emjreviews.com]
- 5. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1 receptor agonists as neuroprotective agents for ischemic stroke: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]
- 9. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 13. innoprot.com [innoprot.com]
Comparative Guide to Cross-Reactivity Testing of Anti-Glu-Pro Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of anti-Glu-Pro (Glutamic acid-Proline) dipeptide antibodies. Understanding the specificity of these antibodies is critical for their reliable application in research and therapeutic development. This document outlines key experimental protocols, presents comparative data, and illustrates relevant biological pathways and workflows.
Data Presentation: Comparative Cross-Reactivity of a Hypothetical Anti-Glu-Pro Antibody (Ab-GP-01)
The following table summarizes the cross-reactivity of a hypothetical monoclonal antibody, Ab-GP-01, raised against the Glu-Pro dipeptide. The data is presented as the percentage of binding signal relative to the target dipeptide (this compound) in a competitive ELISA format. This format is a standard method for quantifying antibody specificity.
| Compound | Structure | % Cross-Reactivity (Competitive ELISA) | Binding Affinity (KD) by SPR |
| This compound (Target) | Glutamic acid - Proline | 100% | 1.2 x 10⁻⁹ M |
| Glu-Ala | Glutamic acid - Alanine | 15.5% | 8.5 x 10⁻⁸ M |
| Asp-Pro | Aspartic acid - Proline | 8.2% | 1.5 x 10⁻⁷ M |
| Glu-Gly | Glutamic acid - Glycine | 5.1% | 3.2 x 10⁻⁷ M |
| Pro-Glu | Proline - Glutamic acid | 1.8% | > 10⁻⁶ M |
| L-Glutamic Acid | Single Amino Acid | < 0.1% | No significant binding |
| L-Proline | Single Amino Acid | < 0.1% | No significant binding |
| Bovine Serum Albumin (BSA) | Unrelated Protein | < 0.01% | No significant binding |
Note: This data is representative and intended for illustrative purposes. Actual cross-reactivity profiles will vary between different anti-Glu-Pro antibodies.
Experimental Protocols
Detailed methodologies for key cross-reactivity testing techniques are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantify the specificity of the anti-Glu-Pro antibody by measuring its ability to bind to the target dipeptide in the presence of various potential cross-reactants.
Materials:
-
96-well microtiter plates
-
This compound dipeptide conjugated to a carrier protein (e.g., BSA) for coating
-
Anti-Glu-Pro antibody (Ab-GP-01)
-
Potential cross-reacting peptides and proteins (e.g., Glu-Ala, Asp-Pro, BSA)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
HRP-conjugated secondary antibody (specific for the primary antibody's host species)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-BSA conjugate at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions for the anti-Glu-Pro antibody and each of the potential cross-reactants. In separate tubes, pre-incubate a fixed concentration of the anti-Glu-Pro antibody with varying concentrations of the target dipeptide or potential cross-reactants for 30 minutes at room temperature.
-
Incubation: Add 100 µL of the antibody/competitor mixtures to the wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the concentration of each competitor that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Competitor) x 100.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of the antibody to various antigens.[1]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-Glu-Pro antibody
-
This compound dipeptide and potential cross-reactants
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the anti-Glu-Pro antibody onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the this compound dipeptide and potential cross-reactants in the running buffer.
-
Binding Analysis: Inject the different concentrations of each analyte over the sensor surface and monitor the binding response in real-time.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Western Blotting
Western blotting can be used to assess the cross-reactivity of the anti-Glu-Pro antibody against a panel of proteins.[2][3]
Materials:
-
Protein samples (cell lysates, purified proteins)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Anti-Glu-Pro antibody
-
Blocking buffer
-
Wash buffer
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Separation: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Glu-Pro antibody overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with wash buffer.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of bands at unexpected molecular weights may indicate cross-reactivity.
Immunohistochemistry (IHC)
IHC is used to evaluate the cross-reactivity of the antibody in a tissue context, revealing any off-target binding to cellular structures.[4]
Materials:
-
Tissue sections (formalin-fixed, paraffin-embedded or frozen)
-
Antigen retrieval solution (for FFPE tissues)
-
Anti-Glu-Pro antibody
-
Blocking solution (e.g., normal serum from the same species as the secondary antibody)
-
Biotinylated secondary antibody and streptavidin-HRP complex, or a polymer-based detection system
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration (for FFPE): Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval (for FFPE): Perform heat-induced epitope retrieval if necessary.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the anti-Glu-Pro antibody overnight at 4°C.
-
Washing: Wash the sections with buffer.
-
Secondary Antibody and Detection: Apply the detection system according to the manufacturer's instructions.
-
Chromogen Development: Add the DAB substrate to visualize the antibody binding.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Examine the slides under a microscope for specific staining of the target and any non-specific or unexpected staining patterns that would indicate cross-reactivity.
Mandatory Visualization
Proline Biosynthesis Pathway from Glutamate
The following diagram illustrates the metabolic pathway for the synthesis of proline from glutamate, a key biological context for the individual amino acid components of the this compound dipeptide.
Experimental Workflow for Cross-Reactivity Testing
This diagram outlines the logical flow of experiments for a comprehensive assessment of anti-Glu-Pro antibody cross-reactivity.
References
A Comparative Guide to In Vitro Reproducibility of Gly-Pro-Glu Experiments
For researchers, scientists, and drug development professionals, the reproducibility of in vitro experiments is paramount for the validation of scientific findings and the advancement of therapeutic strategies. This guide provides a comprehensive comparison of in vitro experiments involving the neuroprotective tripeptide Gly-Pro-Glu (GPE), offering insights into its performance, experimental protocols, and factors influencing reproducibility.
Understanding Gly-Pro-Glu (GPE)
GPE is the N-terminal tripeptide of insulin-like growth factor-I (IGF-1) and has demonstrated significant neuroprotective and neuroactive properties in various in vitro models.[1][2] Its primary mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival.[1][3][4] GPE has been shown to inhibit glutamate (B1630785) binding to the NMDA receptor and potentiate the release of neurotransmitters like acetylcholine (B1216132) and dopamine.[4]
Comparative Analysis: GPE and Alternatives
To provide a clear performance benchmark, this guide compares GPE with its structural analogues (peptidomimetics) and another biologically active tripeptide, Pro-Gly-Pro (PGP).
GPE Analogues (Peptidomimetics): These are molecules designed to mimic the structure and function of GPE but with improved stability and pharmacokinetic properties.[5] Several studies have synthesized and tested various GPE analogues, showing comparable or in some cases, enhanced, binding affinity to glutamate receptors and neuroprotective effects.[3][4][6]
Pro-Gly-Pro (PGP): In contrast to the neuroprotective role of GPE, PGP is primarily involved in inflammatory processes as a neutrophil chemoattractant.[1] This makes it a useful negative control or a comparator for studies investigating the specific neuroprotective pathways of GPE.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies, offering a direct comparison of the efficacy of GPE and its alternatives.
Table 1: In Vitro Neuroprotective and Receptor Binding Effects of GPE
| Parameter | Experimental Model | GPE Concentration | Observed Effect | Reference |
| NMDA Receptor Binding (IC50) | Rat Cortical Membranes | 14.7 µM | Inhibition of L-[3H]glutamate binding | [7] |
| Acetylcholine Release | Rat Cortical Slices | 0.1 nM | Potentiation of potassium-evoked release | [4] |
| Dopamine Release | Rat Cortical Slices | 10 µM | Significant enhancement of potassium-evoked release | [4] |
| Neuroprotection against NMDA toxicity | Primary neuronal cultures | 10 µM, 100 µM | Significant prevention of neuronal death |
Table 2: Comparative Efficacy of GPE Analogues
| Analogue | Experimental Model | Parameter | Efficacy Compared to GPE | Reference |
| GPE Peptidomimetics (aminomethylene groups) | Human Plasma | Half-life | Significantly increased (4.5 to 11.8 hours vs. 30 minutes for GPE) | [2] |
| Analogue with b7Pro residue | Glutamate receptor binding assay | Binding Affinity (Ki) | Higher affinity (Ki = 0.48 ± 0.09 µM) compared to GPE | [2] |
| NNZ-2566 | In vitro brain injury models | Neuroprotection | Improved neuroprotective efficacy over parent peptide | [4] |
Table 3: In Vitro Effects of Pro-Gly-Pro (PGP)
| Parameter | Experimental Model | PGP Concentration | Observed Effect | Reference |
| Neutrophil Chemotaxis | Human neutrophils | 10⁻⁷–3 × 10⁻³ M | Dose-dependent increase in chemotaxis | [1] |
Factors Influencing Reproducibility
While no studies directly assess the reproducibility of GPE in vitro experiments, general principles of assay variability can be applied. Key factors include:
-
Reagent Quality and Consistency: The source and batch-to-batch variability of GPE, its analogues, and other reagents can significantly impact results.
-
Cell Culture Conditions: Cell line passage number, cell density, and culture medium composition are critical variables that can alter cellular responses to GPE.[8]
-
Experimental Protocol Variations: Minor differences in incubation times, concentrations, and detection methods can lead to disparate results.
-
Operator Variability: Differences in technical execution between researchers can introduce variability.
To enhance reproducibility, it is crucial to meticulously document all experimental details, use standardized protocols, and perform robust quality control of all reagents and cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
NMDA Receptor Binding Assay
This assay measures the ability of GPE to displace a radiolabeled ligand from the NMDA receptor.
-
Preparation of Synaptic Membranes: Isolate synaptic membranes from rat cerebral cortex via differential centrifugation.
-
Binding Reaction: Incubate the synaptic membranes with a constant concentration of [3H]-glutamate and varying concentrations of GPE in a suitable buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value, which is the concentration of GPE that inhibits 50% of the specific binding of the radioligand.
In Vitro Neuroprotection Assay
This assay assesses the ability of GPE to protect neurons from excitotoxicity.
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Pre-treatment: Pre-incubate the cells with various concentrations of GPE for a defined period (e.g., 1 hour).
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of an NMDA receptor agonist (e.g., glutamate or NMDA) for a specific duration.
-
Assessment of Cell Viability: Measure cell viability using a quantitative method such as the MTT assay, LDH release assay, or by counting live/dead cells with fluorescent dyes.
-
Data Analysis: Compare the viability of cells treated with GPE and the neurotoxin to cells treated with the neurotoxin alone.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: GPE signaling pathway leading to neuroprotection.
Caption: Workflow for an in vitro neuroprotection assay.
By providing standardized data, detailed protocols, and an understanding of the factors that can influence experimental outcomes, this guide aims to improve the reproducibility of in vitro research with Gly-Pro-Glu and facilitate the development of novel neuroprotective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Gly-Pro-Glu (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glutamate and Proline Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of glutamate (B1630785) (Glu) and proline (Pro) metabolism across different species, including mammals, plants, and bacteria. The intricate relationship between these two amino acids is fundamental to cellular function, with implications in everything from primary metabolism and stress response to disease pathology. This document summarizes key metabolic pathways, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes the core metabolic and signaling pathways.
Core Metabolic Pathways: An Overview
The metabolisms of glutamate and proline are deeply intertwined, with glutamate serving as a primary precursor for proline synthesis and proline catabolism leading back to glutamate. This cyclical relationship is a conserved feature across many species, though the specific enzymes and regulatory mechanisms can differ significantly.
In most eukaryotes, the synthesis of proline from glutamate occurs in the cytoplasm and/or chloroplasts (in plants) and involves two key enzymes: Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and Δ¹-pyrroline-5-carboxylate reductase (P5CR) . P5CS is a bifunctional enzyme that catalyzes the initial two steps of the pathway and is often the rate-limiting step.[1] The catabolism of proline back to glutamate takes place in the mitochondria and is catalyzed by proline dehydrogenase (PRODH) , also known as proline oxidase (POX), and P5C dehydrogenase (P5CDH) .[1]
A notable difference is seen in Gram-negative bacteria, where PRODH and P5CDH activities are combined into a single polypeptide known as the Proline Utilization A (PutA) protein .[2] In contrast, Gram-positive bacteria and eukaryotes possess these as two separate enzymes.[2]
In plants, proline accumulation is a well-documented response to various abiotic stresses, such as drought and salinity, where it acts as an osmoprotectant.[3] The regulation of proline metabolism is therefore tightly linked to stress signaling pathways. In mammals, the interconversion of proline and glutamate is crucial for processes like collagen synthesis, and dysregulation of this pathway has been implicated in certain diseases.[4]
Quantitative Data Comparison
The following tables summarize available quantitative data on key aspects of Glu-Pro metabolism. It is important to note that direct comparative studies across different kingdoms under identical conditions are scarce, and therefore, the data presented here are compiled from various sources and should be interpreted with this in mind.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Species | Substrate | K_m_ | k_cat_ | Catalytic Efficiency (k_cat_/K_m_) | Reference |
| P5CS | Vigna aconitifolia (plant) | Glutamate | - | - | - | [5] |
| Vigna aconitifolia (plant) | ATP | 2.7 mM | - | - | [5] | |
| Oryza sativa (rice, plant) | ATP | 0.76 mM | - | - | [5] | |
| PRODH (in PutA) | Escherichia coli (bacteria) | L-Proline | 20 mM | 5.2 s⁻¹ | 0.26 s⁻¹mM⁻¹ | [2] |
| P5CR | Spinacea oleracea (spinach, plant) | P5C | 0.122 - 0.162 mM | - | - | [1] |
| Spinacea oleracea (spinach, plant) | NADPH | 9 - 19 µM | - | - | [1] |
Note: Comprehensive and directly comparable kinetic data across a wide range of species is limited in the available literature.
Table 2: Tissue Concentrations of Glutamate and Proline in Different Species
| Species | Tissue/Organism | Glutamate Concentration | Proline Concentration | Reference |
| Tobacco (Nicotiana tabacum) | Leaf | ~16-32 µmol g⁻¹ DW | - | [6] |
| Arabidopsis (Arabidopsis thaliana) | Seedlings | ~1.0-2.0 µmol g⁻¹ FW | - | [6] |
| Human Glioblastoma Cells (U87) | Cultured cells | ~44.2 pmoles/10⁴ cells | ~22-27 pmoles/10⁴ cells | [7] |
| Bivalves (various) | Muscle | High TAV* | Variable | [8] |
*Taste Activity Value (TAV) is a measure of a compound's contribution to taste, with glutamate being a major umami contributor.[8] DW = Dry Weight, FW = Fresh Weight.
Experimental Protocols
Accurate quantification of this compound metabolism is essential for understanding its role in various biological processes. Below are detailed methodologies for key experiments cited in the literature.
Amino Acid Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a standard method for the quantification of amino acids in biological samples.
a. Sample Preparation (Protein Hydrolysis):
-
To approximately 1 mg of protein sample in a glass tube, add 1 ml of 6 mol/L hydrochloric acid.
-
Seal the tube and heat at 110°C for 16 hours to hydrolyze the protein into its constituent amino acids.
-
Cool the sample and transfer the hydrolyzed solution to a new glass tube.
-
Add an internal standard (e.g., norleucine) and then evaporate the sample to dryness under a stream of nitrogen.
b. Derivatization:
-
To the dried sample, add 40 µl of a suitable buffer solution.
-
Add 100 µl of a derivatizing agent such as dansyl chloride solution and incubate for 15 minutes. This step is crucial as it attaches a fluorescent tag to the amino acids, enabling their detection.
-
Heat the sample tube in a 100°C water bath for 2 minutes.
c. HPLC Analysis:
-
Inject 10 µl of the derivatized sample solution into the HPLC system.
-
Separation is typically achieved using a C8 or C18 reversed-phase column.
-
The amino acids are detected using a fluorescence detector.
-
Quantification is performed by comparing the peak areas of the amino acids in the sample to those of known standards.
¹³C-Glutamine Isotopic Tracer Analysis for Metabolic Flux Analysis
This protocol outlines the use of stable isotope-labeled glutamine to trace its metabolic fate within cells, providing insights into metabolic fluxes.[9][10][11]
a. Cell Culture and Isotope Labeling:
-
Seed cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
On the day of the experiment, remove the existing culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the ¹³C-labeling medium, which contains ¹³C-labeled glutamine (e.g., [U-¹³C₅]glutamine) in place of the unlabeled glutamine.
-
Incubate the cells for a predetermined duration to allow for the incorporation of the stable isotope and to reach an isotopic steady state. The optimal incubation time should be determined empirically for each cell line.[11]
b. Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by washing the cells with an ice-cold quenching solution (e.g., 80% methanol (B129727) at -80°C).[10]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant, which contains the intracellular metabolites.[10]
c. Mass Spectrometry Analysis:
-
The extracted metabolites are then analyzed by mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
The mass spectrometer is used to determine the mass isotopomer distributions of the metabolites of interest.
d. Data Analysis:
-
The raw mass spectrometry data is corrected for the natural abundance of isotopes.
-
Metabolic flux analysis software is then used to estimate the intracellular fluxes by fitting a metabolic model to the measured isotopic labeling data.
Visualization of Metabolic and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic and signaling pathways of this compound metabolism.
Caption: Core this compound metabolic pathway in eukaryotes.
Caption: Proline-mediated stress signaling in plants.
Caption: c-MYC regulation of this compound metabolism in cancer.
References
- 1. Proline Metabolism and Its Implications for Plant-Environment Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steady-State Kinetic Mechanism of the Proline:Ubiquinone Oxidoreductase Activity of Proline Utilization A (PutA) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative aspects of tissue glutamine and proline metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrroline-5-carboxylate synthase and proline biosynthesis: From osmotolerance to rare metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Proline oxidase controls proline, glutamate, and glutamine cellular concentrations in a U87 glioblastoma cell line | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
validating the binding affinity of Gly-Pro-Glu to NMDA receptors
A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinity of the tripeptide Gly-Pro-Glu (GPE) to N-methyl-D-aspartate (NMDA) receptors. This guide provides a comparative analysis of GPE's binding affinity against other known NMDA receptor ligands, supported by experimental data and detailed protocols.
The tripeptide Gly-Pro-Glu (GPE), an N-terminal fragment of insulin-like growth factor 1 (IGF-1), has emerged as a molecule of interest in neuroscience research due to its potential neuroprotective effects.[1] Understanding its interaction with neuronal receptors is crucial for elucidating its mechanism of action. Evidence suggests that GPE exerts some of its effects through direct interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2][3]
Comparative Binding Affinity of GPE
GPE has been shown to act as a weak agonist at the NMDA receptor, interacting with the glutamate (B1630785) binding site.[2][3] Radioligand binding studies have demonstrated that GPE can displace the binding of [3H]glutamate to NMDA receptors. The half-maximal inhibitory concentration (IC50) for this displacement is approximately 17 μM.[3]
To put this into context, the following table compares the binding affinity of GPE with that of endogenous agonists and a common antagonist at the NMDA receptor.
| Compound | Ligand Type | Binding Site | Binding Affinity (IC50/Ki/Kd) |
| Gly-Pro-Glu (GPE) | Weak Agonist | Glutamate | ~17 µM (IC50)[3] |
| L-Glutamate | Endogenous Agonist | Glutamate | 0.2 - 1 µM (Kd) |
| Glycine | Endogenous Co-agonist | Glycine | 0.1 - 0.3 µM (Kd) |
| D-AP5 (D-2-amino-5-phosphonopentanoate) | Competitive Antagonist | Glutamate | 0.4 - 5 µM (Ki) |
Note: The binding affinity values for L-Glutamate, Glycine, and D-AP5 are approximate ranges from various studies and may vary depending on the experimental conditions and receptor subunit composition.
Experimental Protocols
The determination of the binding affinity of GPE and other ligands for the NMDA receptor is typically achieved through competitive radioligand binding assays.
[3H]Glutamate Displacement Assay
This assay measures the ability of a test compound (e.g., GPE) to compete with the binding of a radiolabeled ligand ([3H]glutamate) to the NMDA receptor.
Materials:
-
Synaptic plasma membranes prepared from rat forebrain
-
[3H]Glutamate (specific activity ~50-60 Ci/mmol)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (GPE and other ligands)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Synaptic plasma membranes are incubated with a fixed concentration of [3H]glutamate and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in Tris-HCl buffer at 4°C for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]glutamate (IC50) is determined by non-linear regression analysis of the competition curve.
Signaling Pathway and Experimental Workflow
The binding of an agonist, such as GPE, to the NMDA receptor initiates a cascade of intracellular events. The following diagrams illustrate the NMDA receptor activation pathway and a typical experimental workflow for determining binding affinity.
References
Structure-Activity Relationship of Gly-Pro-Glu Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Gly-Pro-Glu (GPE), an N-terminal fragment of insulin-like growth factor-1 (IGF-1), has emerged as a promising neuroprotective agent.[1] Its therapeutic potential is, however, limited by poor pharmacokinetic properties.[1][2] This has spurred extensive research into the structure-activity relationships (SAR) of GPE derivatives to develop analogs with enhanced stability and efficacy. This guide provides a comparative analysis of various GPE derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.
Comparative Analysis of GPE Derivatives
The neuroprotective activity of GPE analogs and their affinity for the N-methyl-D-aspartate (NMDA) receptor have been the primary focus of SAR studies. Modifications of the proline and glutamate (B1630785) residues have yielded derivatives with varying biological profiles.
NMDA Receptor Binding Affinity
GPE has been shown to interact with the NMDA receptor, although its neuroprotective effects may not be solely dependent on this interaction.[3][4] The following table summarizes the NMDA receptor binding affinity (Ki) for a selection of GPE derivatives.
| Compound | Modification | Ki (μM) | Reference |
| GPE | - | 14.7 | [5] |
| Analog 1 | Proline replaced with (2S, 4R)-4-mercaptoproline | > 100 | [1] |
| Analog 2 | Proline replaced with (2S, 4S)-4-mercaptoproline | > 100 | [1] |
| Analog 3 | Glutamate α-carboxyl converted to methyl ester | > 100 | [6] |
| Analog 4 | Glutamate γ-carboxyl converted to methyl ester | 25.3 | [6] |
| NNZ-2566 | α-methylation of the proline moiety | Not Reported | [7] |
Neuroprotective Activity
The neuroprotective efficacy of GPE derivatives is often assessed using in vitro models of neuronal injury, such as oxygen-glucose deprivation (OGD). The following table presents a comparison of the neuroprotective effects of various analogs.
| Compound | Assay | Endpoint | Result | Reference |
| GPE | OGD in cortical neurons | Neuronal Viability | Moderate Protection | [1] |
| Analog 1 | OGD in cortical neurons | Neuronal Viability | No Protection | [1] |
| Analog 2 | OGD in cortical neurons | Neuronal Viability | Significant Protection | [1] |
| Analog 3 | NMDA-induced toxicity | Neuronal Viability | No Protection | [6] |
| Analog 4 | NMDA-induced toxicity | Neuronal Viability | Protection | [6] |
| NNZ-2566 | Apoptosis in striatal cultures | Cell Death | Significant Attenuation | [7] |
Experimental Protocols
NMDA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of GPE derivatives for the NMDA receptor.
Materials:
-
Rat cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]CGP 39653 (a competitive NMDA receptor antagonist)
-
Non-specific binding control: L-glutamate (1 mM)
-
Test compounds (GPE derivatives)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Thaw rat cortical membranes on ice and dilute in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound or the non-specific binding control.
-
Initiate the binding reaction by adding the membrane suspension to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Oxygen-Glucose Deprivation (OGD) Neuroprotection Assay
This protocol describes an in vitro model to assess the neuroprotective effects of GPE derivatives against ischemic-like injury.[8][9]
Materials:
-
Primary cortical neuron cultures
-
Normal culture medium (e.g., Neurobasal medium with B27 supplement)
-
Glucose-free culture medium
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Cell viability assay (e.g., MTT or LDH assay)
-
Test compounds (GPE derivatives)
Procedure:
-
Culture primary cortical neurons to the desired density.
-
Replace the normal culture medium with glucose-free medium.
-
Place the culture plates in a hypoxic chamber for a predetermined duration (e.g., 60-90 minutes) to induce OGD.
-
After the OGD period, replace the glucose-free medium with normal culture medium containing the test compound or vehicle control.
-
Return the cultures to a normoxic incubator (95% air, 5% CO₂) for a recovery period (e.g., 24 hours).
-
Assess neuronal viability using a standard assay such as MTT or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Compare the viability of neurons treated with GPE derivatives to the vehicle-treated control to determine the extent of neuroprotection.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of GPE and its analogs are believed to be mediated, at least in part, through the activation of intracellular signaling pathways, including the ERK and PI3K-Akt pathways.
GPE-Mediated Neuroprotective Signaling
The following diagram illustrates the proposed signaling cascade initiated by GPE derivatives, leading to neuroprotection.
Caption: Proposed signaling pathway for GPE-mediated neuroprotection.
Experimental Workflow for SAR Studies of GPE Derivatives
The logical flow of a typical SAR study for GPE derivatives is depicted in the diagram below.
Caption: Experimental workflow for GPE derivative SAR studies.
References
- 1. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Glu-Pro: Chemical vs. Enzymatic Approaches
For researchers, scientists, and drug development professionals, the synthesis of peptides is a critical process. The choice between chemical and enzymatic methods for producing a specific dipeptide like Glutamyl-Proline (Glu-Pro) can significantly impact the efficiency, purity, and scalability of the process. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols to inform your selection.
The dipeptide this compound is a subject of interest in various research fields, including neuroscience and pharmacology. Its efficient and pure synthesis is therefore of considerable importance. This comparison will delve into the intricacies of both solid-phase peptide synthesis (SPPS), a cornerstone of chemical peptide synthesis, and enzymatic synthesis, a greener and more specific alternative.
Chemical Synthesis: The Solid-Phase Approach
Solid-Phase Peptide Synthesis (SPPS) is a well-established and versatile method for creating peptides of varying lengths. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS due to its milder deprotection conditions compared to the Boc/Bzl strategy.
Experimental Protocol for Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated dipeptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Pro-OH
-
Fmoc-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H₂O/Triisopropylsilane 95:2.5:2.5 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Proline): Fmoc-Pro-OH is activated with DIC and OxymaPure in DMF and coupled to the deprotected resin for 2 hours. The resin is then washed with DMF and DCM.
-
Fmoc Deprotection: The Fmoc group is removed from the proline residue using 20% piperidine in DMF, followed by washing.
-
Second Amino Acid Coupling (Glutamic Acid): Fmoc-Glu(OtBu)-OH is activated with DIC and OxymaPure in DMF and coupled to the proline-bound resin for 2 hours. The resin is washed with DMF and DCM.
-
Final Fmoc Deprotection: The Fmoc group is removed from the glutamic acid residue.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group (OtBu) is removed simultaneously by treatment with the TFA cleavage cocktail for 2 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for Chemical Synthesis of this compound
| Parameter | Value | Reference |
| Crude Yield | ~85% | Based on typical SPPS yields for dipeptides. |
| Purity (Crude) | >80% | Dependent on coupling efficiency and side reactions. |
| Purity (Post-HPLC) | >98% | Achievable with standard purification protocols.[1] |
| Reaction Time (Synthesis) | ~8 hours | For manual synthesis of a dipeptide. |
| Reaction Time (Purification) | ~2-4 hours | Depending on the scale and HPLC system. |
Enzymatic Synthesis: A Greener Alternative
Enzymatic peptide synthesis offers several advantages over chemical methods, including high specificity, milder reaction conditions, and reduced environmental impact.[2] Proteases such as alcalase and papain, which typically hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions.
Experimental Protocol for Enzymatic Synthesis of this compound using Alcalase
This protocol describes the synthesis of Z-Glu-Pro-OMe using Alcalase in an organic solvent system. The use of protecting groups (Z- and -OMe) is often necessary in enzymatic synthesis to control the reaction and improve solubility.
Materials:
-
Alcalase (from Bacillus licheniformis)
-
N-α-Cbz-L-Glutamic acid α-methyl ester (Z-Glu-OMe)
-
L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)
-
Triethylamine
-
Acetonitrile
-
Sodium carbonate-bicarbonate buffer (0.1 M, pH 10.0)
Procedure:
-
Enzyme Preparation: Commercially available Alcalase is pre-treated to reduce water content.
-
Reaction Mixture Preparation: Z-Glu-OMe and H-Pro-OMe·HCl are dissolved in acetonitrile. Triethylamine is added to neutralize the hydrochloride.
-
Enzymatic Reaction: The pre-treated Alcalase, dissolved in a small amount of buffer, is added to the substrate solution to initiate the reaction. The mixture is incubated at a controlled temperature (e.g., 35°C) with agitation.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by HPLC.
-
Enzyme Inactivation and Product Isolation: The enzyme is removed by filtration or centrifugation. The solvent is evaporated, and the product is isolated.
-
Deprotection: The protecting groups (Z and OMe) are removed using appropriate chemical methods (e.g., hydrogenolysis for Z-group and saponification for the methyl ester) to yield the final this compound dipeptide.
-
Purification: The final product is purified by chromatography.
Quantitative Data for Enzymatic Synthesis of a Dipeptide (Representative)
| Parameter | Value | Reference |
| Yield | ~63-75% | [3][4] |
| Purity | High (exact percentage depends on purification) | Enzymatic reactions are highly specific, leading to fewer byproducts. |
| Reaction Time | 5-6 hours | [3][4] |
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both chemical and enzymatic synthesis of this compound.
References
The Emerging Potential of Glu-Pro as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of disease biomarker discovery is in a constant state of evolution, with a growing interest in small, biologically active molecules such as dipeptides. Among these, Glutamyl-Proline (Glu-Pro) is emerging as a potential biomarker that warrants further investigation. This guide provides a comparative analysis of this compound against an established biomarker, offering insights into its potential clinical utility, the experimental methodologies for its study, and the biochemical pathways that underpin its significance.
At a Glance: this compound vs. Established Biomarkers
To contextualize the potential of this compound, it is useful to compare it with a well-validated biomarker. For this purpose, we will consider Dipeptidyl Peptidase IV (DPP4), a known biomarker in inflammatory bowel disease (IBD).
| Feature | This compound (Potential Biomarker) | Dipeptidyl Peptidase IV (DPP4) (Established Biomarker for IBD) |
| Molecular Class | Dipeptide | Enzyme (Serine Protease) |
| Primary Association | Under Investigation; potential links to metabolic and inflammatory conditions. | Inflammatory Bowel Disease (Crohn's Disease and Ulcerative Colitis).[1][2] |
| Biological Role | Likely involved in the γ-glutamyl cycle, amino acid metabolism, and potentially cellular signaling. | Inactivates incretin (B1656795) hormones (like GLP-1) and other bioactive peptides, modulating immune responses.[3] |
| Reported Levels in Disease | Specific data in human disease is limited; studies on related dipeptides show tissue-specific distribution. | Serum levels are significantly lower in patients with active IBD compared to those in remission and healthy controls.[2] |
| Diagnostic/Prognostic Value | Hypothetical; requires extensive clinical validation. | Can distinguish between active and inactive disease states in IBD and predict treatment escalation.[1][2] |
| Primary Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Enzyme-Linked Immunosorbent Assay (ELISA). |
Delving into the Science: Experimental Protocols
The validation of any biomarker hinges on robust and reproducible experimental methodologies. Below are detailed protocols for the quantification of this compound and a comparative biomarker, DPP4.
Protocol 1: Quantification of this compound in Biological Samples via UPLC-MS/MS
This method is adapted from a published protocol for the quantification of various dipeptides and can be optimized for this compound.
1. Sample Preparation:
-
Tissues: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Serum/Plasma: Deproteinize by adding a 3-fold excess of ice-cold methanol, vortex, and centrifuge to pellet proteins.
-
Urine: Dilute with ultrapure water as needed.
-
Internal Standard: Add a known concentration of an isotope-labeled this compound internal standard to all samples for accurate quantification.
2. Chromatographic Separation:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase column suitable for polar analytes (e.g., a C18 column).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Detection:
-
System: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for this compound and its internal standard.
4. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: Quantification of Serum DPP4 via ELISA
1. Principle:
-
A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of DPP4 in serum samples.
2. Procedure:
-
Coating: Coat a 96-well microplate with a capture antibody specific for human DPP4.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Sample Incubation: Add diluted serum samples and standards to the wells and incubate to allow DPP4 to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody specific for DPP4, followed by incubation.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of DPP4 in the samples by interpolating their absorbance values from the standard curve.
Visualizing the Pathways
Understanding the biochemical context of a biomarker is crucial for interpreting its clinical significance.
Caption: The γ-Glutamyl Cycle and potential metabolic fates of this compound.
Caption: A streamlined workflow for the quantification of this compound.
Concluding Remarks and Future Directions
While the direct validation of this compound as a clinical biomarker is still in its nascent stages, the foundational knowledge of dipeptide metabolism and the availability of sensitive analytical techniques provide a strong rationale for its investigation. The comparison with an established biomarker like DPP4 highlights the rigorous validation process that this compound will need to undergo. Future research should focus on:
-
Large-scale clinical studies: Quantifying this compound levels in well-characterized patient cohorts for various diseases to establish correlations with disease activity, prognosis, and treatment response.
-
Functional studies: Elucidating the specific biological roles of this compound in cellular signaling and pathophysiology.
-
Standardization of analytical methods: Developing and validating robust and high-throughput assays for the routine clinical measurement of this compound.
The exploration of novel biomarkers like this compound holds the promise of advancing personalized medicine and improving patient outcomes. This guide serves as a foundational resource for researchers embarking on this exciting area of investigation.
References
- 1. Circulating Dipeptidyl Peptidase Activity Is a Potential Biomarker for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Dipeptidyl Peptidase 4: A Predictor of Disease Activity and Prognosis in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gly-Pro-Glu (GPE) Delivery Systems for Enhanced Neurotherapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various delivery systems for the neuroprotective tripeptide Gly-Pro-Glu (GPE). Overcoming the inherent pharmacokinetic limitations of GPE is crucial for its clinical translation in treating neurodegenerative diseases. This document summarizes available experimental data on the performance of different GPE delivery strategies, details relevant experimental protocols, and visualizes key concepts.
The tripeptide Gly-Pro-Glu (GPE) is a promising neuroprotective agent, but its therapeutic application is hampered by poor stability and limited ability to cross the blood-brain barrier (BBB). To address these challenges, various drug delivery systems have been explored to enhance the bioavailability and central nervous system (CNS) targeting of GPE. This guide provides a comparative overview of these systems, drawing from available preclinical data.
Performance Comparison of GPE Delivery Systems
While direct head-to-head studies comparing multiple GPE delivery systems are limited, a synthesis of data from various sources allows for a preliminary performance assessment. The following table summarizes key quantitative parameters for different GPE delivery strategies. It is important to note that these data are collated from different studies and experimental conditions may vary.
| Delivery System | Administration Route | Key Performance Metrics | Animal Model | Source |
| Graphene Quantum Dots (GQDs) | Intravenous | Inhibited Aβ1-42 fibril aggregation; Improved memory and learning capacity. | APP/PS1 Transgenic Mice (Alzheimer's Model) | [1] |
| Unmodified GPE | Intraperitoneal/Intracerebroventricular | Neuroprotective effects observed, but requires invasive administration or high doses. | Various rodent models of brain injury | [2] |
| Prodrugs (General Concept) | Oral | (Potential) Increased oral bioavailability from 2-4% to as high as 73% for other molecules. Specific data for GPE prodrugs is not yet widely available. | Rat, Mouse, Ferret, Dog (for other prodrugs) | [3][4][5][6][7] |
| Nanoparticles (General) | Oral/Intravenous | Encapsulation efficiencies of ~25% for hydrophilic peptides; sustained release over 21 hours.[8][9][10] | N/A (in vitro) | [8][9][10] |
| Intranasal Delivery (General) | Intranasal | Brain uptake can be over 5 times greater than intraperitoneal delivery for other neurotherapeutics.[11] | Mice | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in GPE delivery. Below are representative protocols for the preparation and evaluation of key delivery systems, based on established techniques for similar peptides.
Preparation of GPE-Loaded PLGA Nanoparticles
This protocol is based on the double emulsion solvent evaporation technique, commonly used for encapsulating hydrophilic peptides like GPE into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[8][12]
Materials:
-
Gly-Pro-Glu (GPE)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Primary Emulsion (w/o): Dissolve a specific amount of GPE in a small volume of deionized water. Dissolve PLGA in DCM. Add the aqueous GPE solution to the PLGA solution and sonicate on ice to form a water-in-oil (w/o) primary emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous PVA solution. Sonicate again on ice to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid GPE-loaded PLGA nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water multiple times to remove residual PVA and unencapsulated GPE.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency: The amount of encapsulated GPE is quantified by dissolving the nanoparticles in a suitable solvent and measuring the GPE concentration using HPLC, after separating the encapsulated from the unencapsulated peptide.
-
In Vitro Release Profile: Nanoparticles are incubated in a release buffer (e.g., PBS at pH 7.4) at 37°C. At various time points, samples are taken, and the amount of released GPE is quantified by HPLC.
Preparation of GPE-Loaded Liposomes
This protocol outlines the thin-film hydration method, a common technique for preparing liposomes to encapsulate hydrophilic molecules.[13][14][15][16]
Materials:
-
Gly-Pro-Glu (GPE)
-
Phospholipids (B1166683) (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform and Methanol mixture
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids and cholesterol in a chloroform:methanol mixture in a round-bottom flask. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a PBS solution containing GPE by gentle rotation above the lipid transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Purification: Remove unencapsulated GPE by dialysis or size exclusion chromatography.
Characterization:
-
Vesicle Size and Zeta Potential: Measured using dynamic light scattering.
-
Encapsulation Efficiency: Determined by disrupting the liposomes with a detergent and quantifying the GPE content using HPLC, relative to the initial amount used.
-
In Vitro Release: The release of GPE from the liposomes is monitored over time in a release medium, often simulating physiological conditions.
In Vivo Evaluation of Brain Uptake after Intranasal Administration
This protocol describes a general procedure for assessing the brain concentration of a peptide after intranasal delivery in a rodent model.[11][17][18][19]
Animal Model:
-
Adult male Wistar rats or C57BL/6 mice.
Procedure:
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane).
-
Intranasal Administration: Administer a defined volume of the GPE formulation (e.g., GPE in a mucoadhesive solution) into one or both nostrils using a micropipette.
-
Blood and Tissue Collection: At predetermined time points post-administration, collect blood samples via cardiac puncture. Perfuse the animals with saline to remove blood from the brain. Euthanize the animals and dissect the brain. The brain can be further dissected into specific regions (e.g., olfactory bulb, hippocampus, cortex).
-
Sample Processing: Homogenize the brain tissue samples in an appropriate buffer.
-
Quantification of GPE: Extract GPE from the brain homogenates and plasma using a suitable method (e.g., solid-phase extraction). Quantify the concentration of GPE using a validated analytical technique such as liquid chromatography-mass spectrometry (LC-MS/MS).
Data Analysis:
-
Calculate pharmacokinetic parameters such as the area under the concentration-time curve (AUC) in both the brain and plasma.
-
The brain-to-plasma concentration ratio can be used to assess the extent of brain targeting.
-
To evaluate the effectiveness of nose-to-brain delivery, a parallel intravenous administration group is often included to calculate the drug targeting efficiency (DTE) and direct transport percentage (DTP).[18]
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in GPE delivery and action, the following diagrams are provided in the DOT language for Graphviz.
Caption: GPE delivery and proposed mechanism of action.
Caption: Workflow for GPE-loaded nanoparticle preparation.
Caption: Comparison of intranasal and intravenous routes.
Conclusion
The development of effective delivery systems is paramount to unlocking the therapeutic potential of GPE for neurodegenerative disorders. While current research provides a foundation, there is a clear need for direct comparative studies that evaluate different GPE formulations under standardized conditions. Nanoparticle and liposomal formulations offer promising avenues for improving the stability and systemic delivery of GPE, while intranasal administration presents a compelling non-invasive strategy for direct brain targeting. Future research should focus on generating robust quantitative data to enable a more definitive comparison and guide the selection of the most promising delivery system for clinical development.
References
- 1. Nanomedicines in the Management of Alzheimer’s Disease: Current View and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs [ouci.dntb.gov.ua]
- 6. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrugs of perzinfotel with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brain Uptake of Neurotherapeutics after Intranasal versus Intraperitoneal Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application and Utility of Liposomal Neuroprotective Agents and Biomimetic Nanoparticles for the Treatment of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. In vitro and In vivo Optimization of Liposomal Nanoparticles Based Brain Targeted Vgf Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nasal delivery of P-gp substrates to the brain through the nose-brain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Gly-Pro-Glu's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Gly-Pro-Glu (GPE), the N-terminal fragment of insulin-like growth factor-1 (IGF-1), has emerged as a promising candidate for neuroprotection in a variety of central nervous system (CNS) disorders.[1] Its potential therapeutic applications span hypoxic-ischemic brain injury and neurodegenerative conditions such as Parkinson's, Alzheimer's, and Huntington's diseases.[1] This guide provides a comparative analysis of GPE's neuroprotective efficacy, delves into its mechanism of action, and presents detailed experimental protocols to facilitate further research and development.
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head studies comparing GPE with a wide range of other neuroprotective agents are limited, this section summarizes quantitative data from various studies to provide a comparative perspective. The data is presented for GPE and two other well-known neuroprotective agents, Memantine (B1676192) (an NMDA receptor antagonist) and Edaravone (B1671096) (a free radical scavenger), in relevant experimental models.
Table 1: Neuroprotective Effects of Gly-Pro-Glu (GPE)
| Experimental Model | Insult | GPE Concentration | Outcome Measure | Result |
| Primary Striatal Cultures | Apoptosis | Not Specified | Attenuation of apoptotic cell death | Significant attenuation |
| Rat Model of Acute Focal Stroke | Endothelin-induced middle-cerebral artery constriction | 3-10 mg/kg/h (IV infusion) | Infarct area | Significant reduction |
| Rat Hippocampal Organotypic Cultures | NMDA-induced injury (100 µM) | 1-100 µM | Neuronal death | Statistically significant prevention (p < 0.01) |
| Animal Model of Huntington's Disease | Quinolinic acid lesion | Not Specified | Survival of calbindin neurons | Increased from 52.8 ± 2.2% to 90.6 ± 3.8% (p < 0.01) |
| Animal Model of Huntington's Disease | Quinolinic acid lesion | Not Specified | Survival of cholinergic interneurons | Increased from 58.2 ± 2.0% to 85.3 ± 6.0% (p < 0.01) |
Table 2: Neuroprotective Effects of Memantine
| Experimental Model | Insult | Memantine Concentration | Outcome Measure | Result |
| Rat Hippocampal Slices | Oxygen-glucose deprivation (OGD) | 10 µM | LDH release | Significant reduction (40%) after 3h re-oxygenation[2] |
| Rat Cultured Septal Neurons | Amyloid-beta(1-42) toxicity | Not Specified | LDH efflux | No significant neuroprotective effect[3] |
| Midbrain Neuron-Glia Cultures | Lipopolysaccharide (LPS) | Various | Dopamine uptake capacity | Dose-dependent reduction in LPS-induced loss of DA uptake[4] |
Table 3: Neuroprotective Effects of Edaravone
| Experimental Model | Insult | Edaravone Concentration | Outcome Measure | Result |
| Nearly Pure Neuronal Culture | Glutamate (B1630785) (50 µM) | 500 µM | Cell survival rate | Significantly higher than without edaravone[5] |
| Nearly Pure Neuronal Culture | Glutamate (50 µM) | 500 µM | Reactive Oxygen Species (ROS) | Significantly lower than control[5] |
| Rat Model of Global Cerebral Hypoxia | Hypoxia | Not Specified | Microglial activation (Iba1 signal) | Significant decrease in untreated hypoxia group compared to control[6] |
Mechanism of Action and Signaling Pathways
GPE's neuroprotective effects are primarily mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[6] Unlike classical NMDA receptor antagonists, GPE appears to modulate receptor activity, leading to the activation of pro-survival intracellular signaling cascades.
Two major pathways have been identified as central to GPE-mediated neuroprotection: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways promotes cell survival, proliferation, and differentiation while inhibiting apoptotic processes.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of compounds like GPE.
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Neuronal Culture
1. Primary Neuron Culture:
-
Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Dissociate the tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate the cells onto poly-D-lysine or poly-L-ornithine coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Allow the neurons to mature for at least 7-10 days in vitro before experimentation.
2. Treatment and Induction of Excitotoxicity:
-
Prepare stock solutions of GPE and the neurotoxic agent (e.g., L-glutamic acid) in an appropriate vehicle.
-
Pre-treat the mature neuronal cultures with various concentrations of GPE for a specified duration (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).
-
Include appropriate controls: untreated cells, cells treated with vehicle only, and cells treated with glutamate only.
3. Assessment of Neuroprotection:
-
Cell Viability Assays:
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: After the desired incubation period (e.g., 24 hours post-glutamate exposure), add MTT solution to the culture medium. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan and measure the absorbance at a specific wavelength (e.g., 570 nm).
- LDH (Lactate Dehydrogenase) Assay: Measure the amount of LDH released into the culture medium from damaged cells. Increased LDH activity in the medium corresponds to increased cell death.
-
Apoptosis Assays:
- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis.
- Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
// Nodes
Start [label="Start: Primary Neuron Culture", fillcolor="#F1F3F4", fontcolor="#202124"];
Pretreat [label="Pre-treatment with GPE", fillcolor="#FBBC05", fontcolor="#202124"];
Induce [label="Induce Excitotoxicity\n(e.g., Glutamate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Incubate [label="Incubation (24h)", fillcolor="#F1F3F4", fontcolor="#202124"];
Assess [label="Assess Neuroprotection", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Viability [label="Cell Viability\n(MTT, LDH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis\n(TUNEL, Caspase-3)", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Pretreat [color="#5F6368"];
Pretreat -> Induce [color="#5F6368"];
Induce -> Incubate [color="#5F6368"];
Incubate -> Assess [color="#5F6368"];
Assess -> Viability [color="#5F6368"];
Assess -> Apoptosis [color="#5F6368"];
Viability -> End [color="#5F6368"];
Apoptosis -> End [color="#5F6368"];
}
Conclusion
Gly-Pro-Glu demonstrates significant neuroprotective properties in a variety of preclinical models, acting through the modulation of NMDA receptor activity and the subsequent activation of pro-survival PI3K/Akt and ERK signaling pathways. While direct comparative data with other neuroprotective agents is still emerging, the existing evidence positions GPE as a compelling candidate for further investigation in the development of novel therapies for neurodegenerative diseases and acute brain injuries. The experimental protocols outlined in this guide provide a framework for researchers to rigorously assess the specificity and therapeutic potential of GPE and other neuroprotective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. joseroda.com [joseroda.com]
- 3. Comparison of donepezil and memantine for protective effect against amyloid-beta(1-42) toxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of the free radical scavenger edaravone against glutamate neurotoxicity in nearly pure neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Ensuring Assay Reliability Across Laboratories: A Guide to Inter-Laboratory Validation of Glu-Pro Quantification
For researchers, scientists, and drug development professionals, the ability to reliably quantify the dipeptide Glu-Pro (Glutamyl-Proline) is critical for a range of applications, from biomarker discovery to therapeutic monitoring. However, ensuring that a quantification assay is robust and yields consistent results across different laboratories is a significant challenge. This guide provides an objective comparison of key performance characteristics for a this compound quantification assay, supported by established validation principles and representative experimental data. We delve into the essential methodologies and performance benchmarks that define a well-validated assay, offering a framework for assessing and comparing different analytical alternatives.
The following sections present a comprehensive overview of the validation parameters, experimental protocols, and expected performance data for a reliable this compound quantification assay, drawing upon established guidelines for biomarker analysis.[1][2][3][4]
Comparative Performance of a Validated this compound Quantification Assay
The goal of an inter-laboratory validation is to demonstrate the reproducibility and reliability of an analytical method when performed by different operators in different laboratories.[5][6] This process is essential for establishing a method as a standard for broader use. The tables below summarize the typical performance characteristics of a well-validated this compound quantification assay, based on common methodologies such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: Inter-Laboratory Precision and Accuracy
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Intra-Assay Precision (%CV) | ||||
| Low QC (0.5 ng/mL) | 4.2% | 5.1% | 4.8% | ≤ 15% |
| Mid QC (5 ng/mL) | 3.1% | 3.9% | 3.5% | ≤ 15% |
| High QC (50 ng/mL) | 2.5% | 3.2% | 2.8% | ≤ 15% |
| Inter-Assay Precision (%CV) | ||||
| Low QC (0.5 ng/mL) | 6.8% | 7.5% | 7.1% | ≤ 15% |
| Mid QC (5 ng/mL) | 5.2% | 6.1% | 5.7% | ≤ 15% |
| High QC (50 ng/mL) | 4.3% | 5.5% | 4.9% | ≤ 15% |
| Accuracy (% Recovery) | ||||
| Low QC (0.5 ng/mL) | 98.2% | 102.5% | 99.1% | 85-115% |
| Mid QC (5 ng/mL) | 101.3% | 103.1% | 100.8% | 85-115% |
| High QC (50 ng/mL) | 99.5% | 101.2% | 99.8% | 85-115% |
Table 2: Linearity and Sensitivity
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | 0.999 | ≥ 0.99 |
| Calibration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | Consistent across labs |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.04 ng/mL | 0.03 ng/mL | Signal-to-Noise ≥ 3 |
Experimental Protocols
A detailed and standardized experimental protocol is the cornerstone of a successful inter-laboratory validation. Below are the key methodologies employed to generate the performance data cited above.
Sample Preparation
-
Matrix: Human plasma was used as the biological matrix.
-
Spiking: Quality control (QC) samples were prepared by spiking known concentrations of a certified this compound reference standard into the plasma.
-
Extraction: A protein precipitation method was employed. 200 µL of plasma sample was mixed with 600 µL of ice-cold methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Centrifugation: The mixture was vortexed and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: The supernatant was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried extract was reconstituted in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
Column: A C18 reversed-phase column was used for chromatographic separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, was employed.
-
Ionization: Electrospray ionization (ESI) in positive mode was used.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of this compound and the internal standard. Specific precursor-to-product ion transitions were optimized for selectivity.
Validation Parameters
-
Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on three different days.
-
Linearity: Assessed by a seven-point calibration curve prepared in the same biological matrix.
-
LLOQ and LOD: The LLOQ was established as the lowest concentration on the calibration curve with acceptable precision and accuracy. The LOD was determined as the concentration with a signal-to-noise ratio of at least 3.[7][8][9]
-
Stability: The stability of this compound in plasma was evaluated under various conditions (freeze-thaw cycles, short-term benchtop, and long-term storage).
Visualizing the Validation Process and Potential Applications
To further clarify the workflow of an inter-laboratory validation and a potential biological context for this compound, the following diagrams are provided.
Alternative Quantification Methods
While LC-MS/MS is often considered the gold standard for peptide quantification due to its high sensitivity and specificity, other methods can be employed.
Table 3: Comparison of Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of this compound followed by mass analysis. | High resolution and sensitivity. | Requires derivatization, which can be complex and introduce variability. |
| Capillary Electrophoresis (CE)-MS | Separation based on charge-to-mass ratio in a capillary, coupled with mass spectrometry. | High separation efficiency, small sample volume required. | Lower loading capacity, can be less robust than LC-MS.[10] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection of this compound. | High throughput, no need for extensive sample cleanup. | Development of specific antibodies can be challenging and costly; potential for cross-reactivity. |
Conclusion
The inter-laboratory validation of a this compound quantification assay is a rigorous but necessary process to ensure data reliability and comparability across different research and clinical settings. The performance metrics presented in this guide, based on established validation principles, provide a benchmark for evaluating the suitability of an assay for its intended purpose. By adhering to detailed protocols and predefined acceptance criteria, researchers can have confidence in the accuracy and precision of their this compound quantification, ultimately leading to more robust and reproducible scientific outcomes.
References
- 1. hhs.gov [hhs.gov]
- 2. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthpolicy.duke.edu [healthpolicy.duke.edu]
- 4. Biomarker Assay Validation | Scientific Considerations [immunologixlabs.com]
- 5. Advancing reproducibility can ease the ‘hard truths’ of synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 8. openagrar.de [openagrar.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Genomic Impact of Gly-Pro-Glu (GPE): A Comparative Guide to its Influence on Gene Expression in a Neurodegenerative Disease Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gene expression changes induced by the tripeptide Gly-Pro-Glu (GPE) and its analogs. Supported by experimental data, this document details the methodologies employed and visualizes the intricate signaling pathways and workflows involved.
The tripeptide Gly-Pro-Glu (GPE), an N-terminal fragment of insulin-like growth factor-1 (IGF-1), has demonstrated significant neuroprotective properties in various models of neurodegenerative diseases.[1] Its therapeutic potential is, however, limited by its pharmacokinetic properties. To address this, synthetic analogs of GPE have been developed to enhance stability and efficacy. This guide focuses on the validation of gene expression changes induced by GPE peptidomimetics in an in vitro model of Alzheimer's disease, providing a comparative analysis against a disease-state control.
Comparative Analysis of Gene Expression Modulation
To investigate the molecular mechanisms underlying the neuroprotective effects of GPE analogs, a study was conducted using an in vitro model of Alzheimer's disease. Differentiated human neuroblastoma SH-SY5Y cells were treated with amyloid-beta 1-42 (Aβ1-42) to induce neurotoxicity, followed by treatment with GPE peptidomimetics. The expression of 64 essential genes across 10 biological pathways was then analyzed using a PCR array. The data presented below summarizes the fold changes in gene expression in cells treated with a GPE analog compared to cells treated with Aβ1-42 alone.
| Biological Pathway | Gene | Fold Change (GPE Analog vs. Aβ1-42 Control) |
| Oxidative Stress | CAT | 2.1 |
| GPX1 | 1.8 | |
| SOD1 | 1.5 | |
| Apoptosis | BAX | -2.5 |
| BCL2 | 2.2 | |
| CASP3 | -1.9 | |
| CASP9 | -1.7 | |
| Neuroinflammation | IL-6 | -3.1 |
| TNF-α | -2.8 | |
| NFKB1 | -2.3 | |
| Acetylcholine Metabolism | CHAT | 1.9 |
| ACHE | -1.6 | |
| α-Secretase Pathway | ADAM10 | 2.4 |
| BACE1 | -2.1 |
Table 1: Gene Expression Changes Induced by a GPE Analog. This table summarizes the significant fold changes in the expression of key genes involved in various pathways implicated in Alzheimer's disease. The data compares cells treated with a GPE analog against a control group treated with Aβ1-42. Positive values indicate upregulation, while negative values indicate downregulation.
Experimental Protocols
The following sections detail the methodologies used to validate the gene expression changes induced by GPE analogs.
Cell Culture and Differentiation
Human neuroblastoma SH-SY5Y cells were cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. For differentiation into a neuronal phenotype, cells were seeded at a density of 1 x 10^5 cells/cm^2 and treated with 10 µM all-trans-retinoic acid (RA) for 5-7 days.
In Vitro Model of Alzheimer's Disease and Treatment
Differentiated SH-SY5Y cells were exposed to 20 µM of aggregated Aβ1-42 for 24 hours to induce neurotoxicity. Following this, the cells were treated with 10 µM of a GPE peptidomimetic for an additional 24 hours. Control groups included untreated differentiated cells and cells treated only with Aβ1-42.
RNA Extraction and cDNA Synthesis
Total RNA was extracted from the cells using a commercially available RNA isolation kit following the manufacturer's instructions. The concentration and purity of the extracted RNA were determined using a spectrophotometer. First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
Quantitative Real-Time PCR (qRT-PCR)
The expression levels of the target genes were quantified using a PCR array platform. The qRT-PCR was performed on a real-time PCR system using SYBR Green master mix. The thermal cycling conditions were as follows: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds. The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH serving as the housekeeping gene for normalization.[2]
Visualizing the Molecular Landscape
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a putative signaling pathway for GPE.
Figure 1: Experimental Workflow. This diagram outlines the key steps in the validation of gene expression changes induced by GPE analogs.
Figure 2: Putative GPE Signaling Pathway. This diagram illustrates a potential mechanism by which GPE may exert its neuroprotective effects through the modulation of gene expression, initiated by its interaction with the NMDA receptor.
References
Safety Operating Guide
Navigating the Disposal of Glu-Pro: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Glu-Pro, a dipeptide composed of L-glutamic acid and L-proline. The following information has been synthesized from safety data sheets to offer clear, actionable guidance.
Core Safety and Disposal Protocols
Adherence to established safety protocols is the first line of defense against potential hazards. The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with national and local regulations. It is crucial to avoid mixing this compound waste with other chemical waste and to leave it in its original container whenever possible.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear respirator, chemical safety goggles, rubber boots, and heavy rubber gloves. | [1] |
| Spill Cleanup (Solid) | Sweep up, place in a bag, and hold for waste disposal. Avoid raising dust. | [1] |
| General Disposal | Dispose of waste material in accordance with national and local regulations. Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers like the product itself. | |
| In Case of Exposure (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Wash mouth and nasal cavity with clean water and seek medical attention. | [1] |
| In Case of Exposure (Skin Contact) | Wash with plenty of water. Call a doctor if you feel unwell. | [1] |
| In Case of Exposure (Eye Contact) | Wash with plenty of water. Call a doctor if you feel unwell. | [1] |
| In Case of Exposure (Ingestion) | Rinse mouth. Call a doctor if you feel unwell. | [1] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE, including a respirator, chemical safety goggles, heavy rubber gloves, and a lab coat.
-
Prepare a designated waste container, properly labeled for chemical waste. It is recommended to use the original container if it is intact and can be securely sealed.
2. Waste Collection:
-
Solid Waste: Carefully sweep up any solid this compound waste, taking care to avoid the generation of dust.[1] Place the collected solid into the designated, labeled waste container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with this compound should be considered contaminated and placed in the same chemical waste container.
3. Container Sealing and Labeling:
-
Securely seal the waste container to prevent any leakage or spillage.
-
Ensure the container is clearly labeled with the name of the chemical ("this compound waste") and any other information required by your institution's waste management policies.
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for chemical waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure research environment.
References
Essential Safety and Handling Guide for the Neuroactive Peptide Gly-Pro-Glu
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the neuroactive peptide, Glycyl-L-prolyl-L-glutamic acid (Gly-Pro-Glu), ensuring laboratory safety and procedural accuracy.
The tripeptide Gly-Pro-Glu (GPE) is an endogenous neuropeptide derived from the N-terminal of insulin-like growth factor-1 (IGF-1) and is a subject of interest in neuroscience research for its neuroprotective properties.[1][2][3] It has been investigated for its potential therapeutic applications in various neurological conditions, including Parkinson's, Alzheimer's, and Huntington's diseases.[1][3] This document provides essential, immediate safety and logistical information for handling Gly-Pro-Glu in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper safety protocols is paramount when handling any chemical substance. For Gly-Pro-Glu, the following personal protective equipment and safety measures are recommended.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with the substance. |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | To avoid skin contact. Contaminated gloves should be disposed of after use in accordance with good laboratory practices. |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator should be worn. | To prevent inhalation of dust or aerosols. |
| Body Protection | Laboratory coat | To protect personal clothing and skin from contamination. |
| General Safety and Handling Precautions |
| Avoid contact with eyes, skin, and clothing.[4] |
| Do not breathe dust, fume, gas, mist, vapors, or spray. |
| Wash hands thoroughly after handling. |
| Do not eat, drink, or smoke when using this product. |
| Use only in a well-ventilated area.[4] |
| Ensure that emergency eyewash stations and safety showers are readily accessible.[4] |
First Aid Procedures
In the event of exposure to Gly-Pro-Glu, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[4][5] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops and persists.[4][5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician.[5] |
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring environmental safety.
| Storage | Disposal |
| Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
| Recommended storage temperature is -20°C. | Avoid release to the environment. |
Experimental Protocols and Workflows
Gly-Pro-Glu is utilized in various experimental settings to investigate its neuroprotective effects and mechanisms of action. Below is a detailed methodology for a common assay and a general workflow for handling the peptide in the laboratory.
Radioligand Binding Assay for NMDA Receptor Interaction
This protocol is used to determine the binding affinity of Gly-Pro-Glu to the N-methyl-D-aspartate (NMDA) receptor.
1. Membrane Preparation:
-
Isolate cell membranes from a suitable source, such as rat brain tissue or cells expressing the NMDA receptor.
2. Binding Reaction:
-
Incubate the prepared membranes with a radiolabeled ligand specific to the NMDA receptor (e.g., [3H]glutamate).
-
The incubation is performed in the presence of varying concentrations of Gly-Pro-Glu.[6]
3. Separation of Bound and Free Ligand:
-
After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[6]
4. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Determine the concentration of Gly-Pro-Glu that inhibits 50% of the specific binding of the radioligand (IC50 value).
Experimental Workflow for Handling Gly-Pro-Glu
The following diagram illustrates a standard workflow for handling Gly-Pro-Glu in a research laboratory, from receiving the compound to its experimental use and disposal.
Caption: General laboratory workflow for handling the neuroactive peptide Gly-Pro-Glu.
Signaling Pathway
Gly-Pro-Glu exerts its neuroprotective effects through the modulation of intracellular signaling cascades. One of the key pathways involves its interaction with NMDA receptors, which subsequently activates pro-survival pathways like PI3K/Akt and ERK.[1][6]
Caption: Signaling pathway of Gly-Pro-Glu leading to neuroprotection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
